molecular formula C12H17NO4S B558398 3-(Thien-2-yl)-L-alanine, N-BOC protected CAS No. 56675-37-7

3-(Thien-2-yl)-L-alanine, N-BOC protected

Número de catálogo: B558398
Número CAS: 56675-37-7
Peso molecular: 271.33 g/mol
Clave InChI: OJLISTAWQHSIHL-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Thien-2-yl)-L-alanine, N-BOC protected, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLISTAWQHSIHL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370329
Record name N-(tert-Butoxycarbonyl)-3-thiophen-2-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56675-37-7
Record name N-(tert-Butoxycarbonyl)-3-thiophen-2-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Thien-2-yl)-L-alanine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-BOC-3-(2-thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and applications of N-BOC-3-(2-thienyl)-L-alanine, a key building block in medicinal chemistry and peptide synthesis.

Core Chemical Properties

N-BOC-3-(2-thienyl)-L-alanine (also known as Boc-3-(2-thienyl)-L-alanine or Boc-L-2-Thienylalanine) is a derivative of the non-proteinogenic amino acid L-3-(2-thienyl)alanine. The attachment of the tert-butyloxycarbonyl (BOC) protecting group to the alpha-amino group allows for controlled, stepwise reactions, particularly in peptide synthesis.[1] Its unique thienyl side chain makes it a valuable component for creating peptide-based therapeutics and other bioactive molecules.[2][3]

The fundamental physicochemical properties of N-BOC-3-(2-thienyl)-L-alanine are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 56675-37-7[4]
Molecular Formula C₁₂H₁₇NO₄S[4][5]
Molecular Weight 271.33 g/mol [4][5]
Appearance White to off-white crystalline powder[4]
Purity ≥98% (Typical)[4]
Solubility Soluble in organic solvents such as DMF, DMSO, and alcohols.
Storage Temperature 0-8°C recommended[3]

Note: Specific values like melting point and optical rotation can vary slightly between batches and suppliers. Data for the unprotected parent amino acid, 3-(2-Thienyl)-L-alanine, includes a melting point of approximately 255-263°C (decomposes) and an optical rotation of [α]20/D around -30.5° (c=1% in H₂O).[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of N-BOC-3-(2-thienyl)-L-alanine in a research setting. Below are representative protocols for its synthesis and its use in peptide synthesis.

This protocol describes the protection of the amino group of 3-(2-thienyl)-L-alanine using di-tert-butyl dicarbonate ((Boc)₂O). This is a standard procedure for Boc protection of amino acids.[7]

Materials:

  • 3-(2-thienyl)-L-alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Hydrochloric acid (HCl), 4 M solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Suspend 3-(2-thienyl)-L-alanine (1.0 eq) in a mixture of water and THF at 0°C (ice bath).

  • Basification: Add NaOH (1.5 eq) to the suspension and stir until the amino acid dissolves completely.

  • Boc Protection: Add (Boc)₂O (1.3 eq) to the solution. The reaction can be done via a dropping funnel.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature for 16-18 hours.

  • Workup (1): Extract the reaction mixture with petroleum ether (2x volume) to remove unreacted (Boc)₂O and other nonpolar impurities.

  • Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 1-2 using 4 M HCl. The product should precipitate.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (4x volume).

  • Drying and Concentration: Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, N-BOC-3-(2-thienyl)-L-alanine, typically as a white solid or colorless oil.[7]

G Synthesis Workflow for N-BOC-3-(2-thienyl)-L-alanine start Start: 3-(2-thienyl)-L-alanine dissolve 1. Dissolve in THF/H₂O 2. Add NaOH start->dissolve react 3. Add (Boc)₂O 4. Stir at RT for 18h dissolve->react (Boc)₂O workup 5. Wash with Pet. Ether 6. Acidify with HCl react->workup extract 7. Extract with EtOAc workup->extract finish End: Purified Product extract->finish Dry & Concentrate G Role of N-BOC-3-(2-thienyl)-L-alanine in Drug Discovery A N-BOC-3-(2-thienyl)-L-alanine (Building Block) B Solid-Phase or Solution-Phase Synthesis A->B Incorporation C Novel Peptides & Peptidomimetics B->C Generates D Screening against Biological Targets C->D Tested in E Lead Compound Optimization D->E Identifies Hits for F Drug Candidate E->F Results in

References

Physicochemical Characterization of BOC-L-Thienylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of N-tert-Butoxycarbonyl-L-3-(2-thienyl)alanine (BOC-L-thienylalanine), an essential amino acid derivative for researchers, scientists, and professionals in drug development. Its principal application lies in peptide synthesis, where the BOC protecting group enables the controlled, sequential addition of the thienylalanine residue into peptide chains.[1][2] Thienylalanine is a non-canonical amino acid that can be incorporated into peptides to introduce unique structural and functional properties.[3][]

Core Physicochemical and Identification Properties

BOC-L-thienylalanine is typically a white to off-white crystalline powder.[5][6] The tert-butoxycarbonyl (BOC) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block in synthetic chemistry.[7][8]

Table 1: Identification and Structural Properties

PropertyValueSource(s)
IUPAC Name(2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid[1]
SynonymsBoc-L-Ala-3-(2-thienyl)-OH, (S)-N-Boc-2-thienylalanine[1]
CAS Number56675-37-7[1][5][7]
Molecular FormulaC12H17NO4S[1][5][7]
Molecular Weight271.33 g/mol [1][5][7]
AppearanceWhite to off-white crystalline powder[5][6]
InChI KeyOJLISTAWQHSIHL-DJEYLCQNNA-N[5]
SMILESC--INVALID-LINK--(NC(=O)OC(C)(C)C)CC1SC=CC=1[5]

Table 2: Physicochemical Data

PropertyValueSource(s)
Melting Point71-76 °C[5][7]
Optical Rotation [α]20/D+11.0±2°, c = 1% in methanol[5]
SolubilitySoluble in organic solvents like dimethyl sulfoxide and methylene chloride; poor solubility in water.[7]
Storage Temperature2-8°C, Keep in dark place, Sealed in dry[5]

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application and quality control of BOC-L-thienylalanine in research and development. The following are representative methods for its characterization.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of BOC-protected amino acids.[9]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of BOC-L-thienylalanine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[9]

  • Transfer: Transfer the solution to a 5 mm NMR tube.[9]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.[9]

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[9]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[9]

  • Data Processing: Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.[9]

  • Analysis: Calibrate the spectra using the residual solvent peak. Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the BOC-L-thienylalanine structure. The characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around 1.4 ppm in ¹H NMR.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands for the N-H, C=O (from both the carbamate and the carboxylic acid), and C-O functional groups to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of BOC-L-thienylalanine.[9][]

Protocol: Purity Analysis by HPLC

  • System: A standard HPLC system equipped with a UV detector and a suitable column (e.g., C18 reversed-phase).[]

  • Mobile Phase: Prepare an appropriate mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile.[]

  • Sample Preparation: Dissolve a small, accurately weighed sample of BOC-L-thienylalanine in the mobile phase.[2]

  • Injection: Inject the solution onto the column.[]

  • Data Analysis: Record the chromatogram. The purity is determined by calculating the area of the product peak relative to the total area of all peaks.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information.[9]

Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of BOC-L-thienylalanine in a suitable solvent.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum.

  • Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.

Applications and Workflows

The primary application of BOC-L-thienylalanine is in solid-phase peptide synthesis (SPPS).[1][6] The BOC group protects the amine functionality, allowing for the sequential coupling of amino acids to a growing peptide chain attached to a solid support.[11]

cluster_synthesis Synthesis of BOC-L-thienylalanine cluster_characterization Physicochemical Characterization L_Thienylalanine L-Thienylalanine Reaction Reaction L_Thienylalanine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., THF/Water) Solvent->Reaction BOC_L_Thienylalanine BOC-L-thienylalanine NMR NMR Spectroscopy BOC_L_Thienylalanine->NMR IR FTIR Spectroscopy BOC_L_Thienylalanine->IR HPLC HPLC BOC_L_Thienylalanine->HPLC MS Mass Spectrometry BOC_L_Thienylalanine->MS Reaction->BOC_L_Thienylalanine

Caption: General workflow for the synthesis and physicochemical characterization of BOC-L-thienylalanine.

The following diagram illustrates a single coupling cycle in BOC-SPPS to incorporate a thienylalanine residue into a growing peptide chain.

Resin Resin-Bound Peptide Deprotection BOC Deprotection (e.g., TFA) Resin->Deprotection 1. Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization 2. Coupling Coupling Neutralization->Coupling 3. Boc_Thia BOC-L-thienylalanine Boc_Thia->Coupling Coupling_Agent Coupling Agent (e.g., HBTU) Coupling_Agent->Coupling Washing Washing Coupling->Washing 4. Next_Cycle Next Cycle or Cleavage Washing->Next_Cycle 5.

References

Technical Guide: ¹H NMR Spectral Analysis of N-BOC-3-(2-thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectral data for N-BOC-3-(2-thienyl)-L-alanine, a key building block in peptide synthesis and drug discovery. A comprehensive understanding of its spectral characteristics is essential for structural verification, purity assessment, and quality control in synthetic applications.

¹H NMR Spectral Data

The ¹H NMR spectrum of N-BOC-3-(2-thienyl)-L-alanine exhibits characteristic signals corresponding to the protons of the tert-butoxycarbonyl (BOC) protecting group, the alanine backbone, and the 2-thienyl side chain. The following table summarizes the expected quantitative ¹H NMR data in a standard deuterated solvent such as chloroform-d (CDCl₃).

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.15dd1H~5.1, 1.2H5' (thienyl)
~6.90dd1H~5.1, 3.5H4' (thienyl)
~6.85dd1H~3.5, 1.2H3' (thienyl)
~5.10d1H~8.0NH
~4.60m1H-α-CH
~3.40m2H-β-CH₂
1.42s9H-C(CH₃)₃ (BOC)

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum of N-BOC-3-(2-thienyl)-L-alanine is crucial for data reproducibility.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of N-BOC-3-(2-thienyl)-L-alanine.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Software: Standard spectrometer software (e.g., TopSpin, VnmrJ).

  • Parameters:

    • Pulse Program: Standard 90° pulse (zg30).

    • Temperature: 298 K.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~3-4 s.

3. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all peaks and determine the multiplicities and coupling constants.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of N-BOC-3-(2-thienyl)-L-alanine, a process highly relevant to drug development professionals.

Synthesis_and_Characterization_Workflow Start Starting Materials (3-(2-thienyl)-L-alanine, Boc-anhydride) Reaction BOC Protection Reaction (Base, Solvent) Start->Reaction Combine Workup Aqueous Workup & Extraction Reaction->Workup Quench & Separate Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Characterization Spectroscopic Characterization Purification->Characterization Purified Product NMR 1H NMR Analysis Characterization->NMR MassSpec Mass Spectrometry Characterization->MassSpec FinalProduct Pure N-BOC-3-(2-thienyl)-L-alanine NMR->FinalProduct Structure Verified MassSpec->FinalProduct Mass Verified

FT-IR Analysis of N-BOC-Thienylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of N-BOC-thienylalanine. N-BOC-thienylalanine is a crucial protected amino acid derivative used extensively in the synthesis of peptidomimetics and other pharmaceutical compounds. FT-IR spectroscopy serves as a rapid and non-destructive analytical technique for the structural confirmation and quality control of this important building block. This document outlines the expected spectral characteristics, a detailed experimental protocol for analysis, and visual representations of the molecular structure and analytical workflow.

Core Concepts of FT-IR Spectroscopy

Infrared spectroscopy is a technique based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.[1] An FT-IR spectrum provides a unique molecular "fingerprint," allowing for the identification of functional groups present in a sample.[1] For N-BOC-thienylalanine, key functional groups include the carbamate of the BOC (tert-butyloxycarbonyl) protecting group, the carboxylic acid, the secondary N-H bond, and the thiophene ring.

Predicted FT-IR Spectral Data for N-BOC-Thienylalanine

The following table summarizes the predicted characteristic absorption bands for N-BOC-thienylalanine. These values are derived from established infrared spectroscopy correlation tables for its constituent functional groups.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
3300 - 2500Strong, Very BroadCarboxylic AcidO-H Stretch
~3300MediumN-BOC GroupN-H Stretch
3100 - 3000Medium to WeakThiophene RingAromatic C-H Stretch
2980 - 2850MediumAlkyl Groups (BOC & Alanine)C-H Stretch
~1710StrongCarboxylic AcidC=O Stretch (H-bonded dimer)
1700 - 1680StrongN-BOC Group (Carbamate)C=O Stretch
1600 - 1450Medium to WeakThiophene RingC=C Ring Stretching
~1520MediumN-BOC GroupN-H Bend (Amide II)
1450 & 1375MediumBOC GroupC-H Bend (tert-butyl)
1300 - 1200StrongCarboxylic AcidC-O Stretch
~1160StrongN-BOC GroupC-O Stretch
900 - 700StrongThiophene RingC-H Out-of-plane Bend

Molecular Structure and Analytical Workflow

The chemical structure of N-BOC-thienylalanine and the general workflow for its FT-IR analysis are depicted below.

Figure 1: Chemical Structure of N-BOC-thienylalanine cluster_boc BOC Group cluster_alanine Alanine Backbone cluster_thienyl Thienyl Group C1 C O1 O C1->O1 O2 O C1->O2 N N-H C1->N C2 C(CH3)3 O1->C2 CH_alpha Cα-H N->CH_alpha C_carboxyl C CH_alpha->C_carboxyl CH2 CH2 CH_alpha->CH2 O_carboxyl O C_carboxyl->O_carboxyl OH_carboxyl OH C_carboxyl->OH_carboxyl Thiophene C4H3S CH2->Thiophene Figure 2: FT-IR Analysis Workflow start Sample Preparation (Solid N-BOC-thienylalanine) atr Place sample on ATR Crystal start->atr sample_scan Collect Sample Spectrum atr->sample_scan background Collect Background Spectrum (Clean ATR Crystal) background->sample_scan processing Data Processing (Baseline Correction, Normalization) sample_scan->processing analysis Spectral Analysis (Peak Identification) processing->analysis report Report Generation analysis->report

References

Mass spectrometry fragmentation of N-BOC-3-(2-thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-BOC-3-(2-thienyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of N-Boc-3-(2-thienyl)-L-alanine. Given the absence of a singular, comprehensive study on this specific molecule, this guide synthesizes fragmentation principles from analogous structures, namely N-Boc protected amino acids and thienyl-containing compounds, to propose a well-grounded fragmentation pathway. This information is crucial for the structural elucidation, purity assessment, and metabolic studies of this compound and its derivatives.

Introduction

N-Boc-3-(2-thienyl)-L-alanine is a non-canonical amino acid derivative that incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine and a thienyl group as the side chain. Understanding its behavior under mass spectrometry (MS) conditions is fundamental for its characterization. Electrospray ionization (ESI) is a common soft ionization technique; however, the N-Boc group is known to be labile and can undergo fragmentation even under these conditions.[1][2] Tandem mass spectrometry (MS/MS) analysis provides characteristic fragmentation patterns that are invaluable for structural confirmation.

The fragmentation of N-Boc protected amino acids and peptides typically involves the protecting group, the amino acid backbone, and the side chain.[3][4][5][6] For N-Boc-3-(2-thienyl)-L-alanine, key fragmentation events are expected to include the loss of the Boc group or its components, as well as cleavages at the amino acid backbone and the thienyl side chain.

Experimental Protocol

A typical experimental approach for analyzing the fragmentation of N-Boc-3-(2-thienyl)-L-alanine would involve high-resolution electrospray ionization tandem mass spectrometry.

a) Sample Preparation:

  • Dissolve N-Boc-3-(2-thienyl)-L-alanine in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 1 µg/mL. The formic acid aids in the protonation of the analyte in positive ion mode.

b) Mass Spectrometry Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument, coupled with an electrospray ionization (ESI) source.[3][4][5]

  • Ionization Mode: Positive ion mode is typically preferred for the analysis of amino acids and peptides as it facilitates the formation of protonated molecular ions [M+H]+.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion of N-Boc-3-(2-thienyl)-L-alanine (expected m/z ≈ 272.09).

  • Tandem MS (MS/MS): Select the [M+H]+ ion as the precursor ion for collision-induced dissociation (CID). Apply a range of collision energies to induce fragmentation and record the resulting product ion spectrum. The fragmentation pattern will reveal the characteristic losses from the precursor ion.

Proposed Fragmentation Pathway

The fragmentation of protonated N-Boc-3-(2-thienyl)-L-alanine [M+H]+ is anticipated to proceed through several key pathways, primarily involving the labile N-Boc group and the amino acid structure.

Key Fragmentation Events:

  • Loss of Isobutylene: A characteristic fragmentation of the Boc group is the loss of isobutylene (C4H8), resulting in a fragment with a mass loss of 56 Da.[7]

  • Loss of the Entire Boc Group: Cleavage of the carbamate bond can lead to the loss of the entire Boc group (C5H8O2), corresponding to a mass loss of 100 Da.

  • Decarboxylation: Loss of the carboxylic acid group as CO2 (44 Da) can occur.

  • Side Chain Fragmentation: Cleavage of the bond between the alpha-carbon and the beta-carbon of the side chain can lead to the loss of the thienylmethyl group.

Quantitative Data Summary

The expected major fragment ions from the MS/MS analysis of N-Boc-3-(2-thienyl)-L-alanine are summarized in the table below. The calculations are based on the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol .

Proposed Fragment Ion Neutral Loss m/z of Fragment Ion Description
[M+H]+-272.09Protonated molecular ion
[M+H - C4H8]+C4H8 (56.06 Da)216.03Loss of isobutylene from the Boc group
[M+H - C5H8O2]+C5H8O2 (100.05 Da)172.04Loss of the Boc group, leaving the protonated amino acid
[M+H - H2O]+H2O (18.01 Da)254.08Loss of water
[M+H - COOH]+COOH (45.00 Da)227.09Loss of the carboxylic acid group
[M+H - C4H8 - CO2]+C4H8 + CO2 (100.07 Da)172.02Consecutive loss of isobutylene and carbon dioxide
[C5H5S]+-97.01Thienylmethyl cation (side chain fragment)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis A N-Boc-3-(2-thienyl)-L-alanine Sample B Dissolve in Acetonitrile/Water with 0.1% Formic Acid A->B C Infuse into ESI Source (Positive Ion Mode) B->C D Full Scan MS (Identify [M+H]+ at m/z 272.09) C->D E Isolate Precursor Ion D->E F Collision-Induced Dissociation (CID) E->F G Acquire Product Ion Spectrum F->G H Identify Fragment Ions G->H I Elucidate Fragmentation Pathway H->I

Caption: A generalized workflow for the analysis of N-Boc-3-(2-thienyl)-L-alanine by ESI-MS/MS.

Proposed Fragmentation Pathway Diagram

G cluster_main Proposed Fragmentation of N-Boc-3-(2-thienyl)-L-alanine mol [M+H]+ m/z = 272.09 frag1 [M+H - C4H8]+ m/z = 216.03 mol->frag1 - C4H8 (Isobutylene) frag2 [M+H - C5H8O2]+ m/z = 172.04 mol->frag2 - C5H8O2 (Boc group) frag3 [M+H - COOH]+ m/z = 227.09 mol->frag3 - COOH frag4 Side Chain Fragment [C5H5S]+ m/z = 97.01 frag2->frag4 Backbone Cleavage

Caption: Key fragmentation pathways for protonated N-Boc-3-(2-thienyl)-L-alanine.

Conclusion

The mass spectrometry fragmentation of N-Boc-3-(2-thienyl)-L-alanine is characterized by predictable losses related to the N-Boc protecting group and the amino acid structure. The primary fragmentation pathways involve the loss of isobutylene (56 Da) and the entire Boc group (100 Da). Further fragmentation of the amino acid backbone and side chain provides additional structural information. The experimental protocols and fragmentation data presented in this guide serve as a valuable resource for researchers and scientists working with this compound, facilitating its accurate identification and characterization in various applications, including drug development and peptide synthesis.

References

Conformational Preferences of Thienylalanine in a Peptide Backbone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thienylalanine, a non-canonical amino acid and an isostere of phenylalanine, is a valuable building block in medicinal chemistry and drug design. Its incorporation into peptides can significantly modulate biological activity, metabolic stability, and pharmacokinetic properties. Understanding the conformational preferences of the thienylalanine residue within a peptide backbone is critical for the rational design of peptidomimetics and novel therapeutics. This technical guide provides an in-depth overview of the principles governing thienylalanine conformation, the experimental and computational methodologies used for its characterization, and a framework for data presentation. While specific quantitative conformational data for thienylalanine is sparse in publicly available literature, this guide presents illustrative data and detailed protocols to enable researchers to conduct and interpret such studies.

Fundamentals of Peptide Conformation

The three-dimensional structure of a peptide is primarily defined by the rotational freedom around the single bonds of its backbone and side chains. These rotations are described by a set of dihedral angles.

  • Backbone Dihedral Angles (φ, ψ, ω): The conformation of the peptide backbone is determined by three torsion angles per residue.[1][2][3]

    • Phi (φ): Describes the rotation around the N-Cα bond.

    • Psi (ψ): Describes the rotation around the Cα-C' bond.

    • Omega (ω): Describes the rotation around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, the ω angle is typically planar and restricted to ~180° (trans configuration), which is sterically favored over the cis configuration (~0°).[4] The allowed combinations of φ and ψ angles are visualized on a Ramachandran plot, which shows energetically favorable regions corresponding to common secondary structures like α-helices and β-sheets.[3]

  • Side Chain Dihedral Angles (χ): The orientation of the amino acid side chain is described by a series of chi (χ) angles. For thienylalanine, the key angles are:

    • Chi1 (χ1): Defines the rotation around the Cα-Cβ bond.

    • Chi2 (χ2): Defines the rotation around the Cβ-Cγ bond, orienting the thienyl ring. The side chain conformations often cluster around energetically preferred staggered rotamers, commonly referred to as gauche(+), trans, and gauche(-).[5][6]

Conformational Preferences of Thienylalanine

Backbone Conformation (φ, ψ): As a bulky aromatic amino acid, thienylalanine is expected to favor backbone conformations similar to phenylalanine. It can readily be incorporated into both β-sheet (φ ≈ -120°, ψ ≈ +120°) and α-helical (φ ≈ -60°, ψ ≈ -40°) secondary structures. Steric hindrance from the thienyl group will likely disfavor conformations in certain regions of the Ramachandran plot.

Side Chain Conformation (χ1, χ2): The orientation of the thienyl ring is critical for its interaction with binding partners. The χ1 and χ2 angles determine this orientation. Steric clashes between the thienyl ring and the peptide backbone restrict the χ1 angle to the three main rotameric states (gauche(+), trans, gauche(-)). The χ2 angle is typically non-rotameric due to the sp2-hybridized atoms of the aromatic ring.[6] The relative populations of these rotamers are influenced by the local backbone conformation and interactions with neighboring residues.

Data Presentation: Quantitative Conformational Analysis

Clear and structured presentation of quantitative data is essential for comparing the conformational effects of amino acid substitutions. The following tables serve as templates for presenting such data. Note: The values presented are for illustrative purposes to demonstrate formatting, as specific experimental data for a generic thienylalanine-containing peptide was not found in the literature search.

Table 1: Illustrative Backbone Dihedral Angles (φ, ψ) for a Thienylalanine Residue.

Secondary Structure Typical φ Angle Range (°) Typical ψ Angle Range (°)
Right-Handed α-Helix -70 to -50 -50 to -30
β-Sheet -140 to -110 +110 to +140

| Polyproline II Helix | -85 to -65 | +140 to +160 |

Table 2: Illustrative Side Chain (χ1) Rotamer Populations for Thienylalanine.

χ1 Rotamer Angle Range (°) Predicted Population (%)
gauche(+) (g+) -60 ± 60 ~55
trans (t) 180 ± 60 ~35

| gauche(-) (g-) | 60 ± 60 | ~10 |

Table 3: Key NMR J-Coupling Constants for Conformational Analysis (Template).

Coupling Constant Dihedral Angle Dependence Typical Value Range (Hz)
³J(HNHα) φ 1 - 10
³J(HαC') ψ < 1 - 9

| ³J(HαHβ) | χ1 | 2 - 14 |

Experimental and Computational Protocols

Determining the conformational preferences of thienylalanine requires a combination of peptide synthesis, spectroscopic analysis, and computational modeling.

Synthesis of Thienylalanine-Containing Peptides

Methodology: Solid-Phase Peptide Synthesis (SPPS) Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is most common.

  • Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) to which the C-terminal amino acid is attached.

  • Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a weak base, typically a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Activation & Coupling: The next amino acid in the sequence (e.g., Fmoc-L-Thienylalanine-OH) is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base like diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin to form a new peptide bond.

  • Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.

  • Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification and Verification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Conformational Analysis Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for determining the solution-state conformation of peptides.

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, DMSO-d₆).

  • Data Acquisition: A series of one-dimensional (¹H) and two-dimensional NMR experiments are performed.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically through 2-3 bonds, which helps in assigning protons within a single amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, allowing for the complete assignment of an amino acid's protons from the amide proton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are bonded. The intensity of NOE cross-peaks is proportional to r⁻⁶ (where r is the distance between protons), providing crucial distance restraints for structure calculation.

  • Data Analysis:

    • Resonance Assignment: Sequentially assign all proton signals to their respective amino acids in the peptide sequence.

    • J-Coupling Constants: Measure ³J-coupling constants, such as ³J(HNHα), from high-resolution 1D or 2D spectra. These values are related to dihedral angles via Karplus-type equations and can provide quantitative constraints on φ and χ1 angles.[7][8][9]

    • Structure Calculation: The collected NOE distance restraints and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

B. Circular Dichroism (CD) Spectroscopy CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.[10][11][12]

  • Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) at a known concentration.

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm).

  • Data Analysis: The resulting spectrum is analyzed by comparing it to reference spectra for known secondary structures.

    • α-helix: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 195 nm.

    • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: Typically has a strong negative band below 200 nm. Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

C. Molecular Dynamics (MD) Simulations MD simulations provide a computational approach to explore the conformational landscape of a peptide.[13][14][15][16]

  • System Setup: An initial 3D structure of the thienylalanine-containing peptide (e.g., an extended conformation) is generated. This structure is placed in a simulation box filled with explicit solvent molecules (e.g., water) and counter-ions to neutralize the system.

  • Force Field Selection: A suitable molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system. Parameters for the non-standard thienylalanine residue must be available or generated.

  • Minimization and Equilibration: The system's energy is minimized to remove steric clashes. The system is then gradually heated and equilibrated to the desired temperature and pressure under periodic boundary conditions.

  • Production Run: A long simulation (nanoseconds to microseconds) is run, during which Newton's equations of motion are integrated to generate a trajectory of atomic positions and velocities over time.

  • Trajectory Analysis: The resulting trajectory is analyzed to determine conformational properties, such as the time evolution of dihedral angles, root-mean-square deviation (RMSD), and the formation of hydrogen bonds. This analysis reveals the most populated conformational states and the dynamics of transitions between them.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts relevant to the study of thienylalanine-containing peptides.

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_output Structural Output s1 Solid-Phase Peptide Synthesis (SPPS) s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry Verification s3->s4 a1 NMR Spectroscopy (NOEs, J-couplings) s4->a1 a2 Circular Dichroism (Secondary Structure) s4->a2 a3 Molecular Dynamics (Computational) s4->a3 o1 3D Structural Ensemble a1->o1 o2 Dihedral Angle Populations a1->o2 o3 Secondary Structure Content a2->o3 a3->o1 a3->o2

Caption: Experimental and computational workflow for peptide conformational analysis.

G cluster_membrane Cell Membrane receptor GPCR Receptor g_protein G-Protein receptor->g_protein Activation peptide Thienylalanine Peptide (Ligand) peptide->receptor Binding effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Modulation response Second Messenger Cascade & Cellular Response effector->response Signal Amplification

References

An In-depth Technical Guide on the Solubility of N-BOC-3-(2-thienyl)-L-alanine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-BOC-3-(2-thienyl)-L-alanine, a crucial building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is essential for optimizing reaction conditions, purification strategies, and formulation development. While specific quantitative solubility data for this compound is not extensively published, this guide presents illustrative data based on the general solubility characteristics of protected amino acids, alongside a detailed experimental protocol for its precise determination.

Core Physicochemical and Identification Properties

N-BOC-3-(2-thienyl)-L-alanine is a white to off-white crystalline powder.[1] The tert-butoxycarbonyl (BOC) protecting group enhances its stability and reactivity, making it a valuable component in the synthesis of a wide array of peptides.

Table 1: Identification and Structural Properties

PropertyValue
IUPAC Name (2S)-2-[(tert-butoxy)carbonylamino]-3-(thiophen-2-yl)propanoic acid
Synonyms Boc-3-(2-thienyl)-L-alanine, Boc-L-Thienylalanine
CAS Number 56675-37-7[1]
Molecular Formula C12H17NO4S[1]
Molecular Weight 271.33 g/mol [1]
Appearance White to off-white crystalline powder[1]

Quantitative Solubility of N-BOC-3-(2-thienyl)-L-alanine (Illustrative Data)

The following table summarizes the estimated solubility of N-BOC-3-(2-thienyl)-L-alanine in a range of common organic solvents at ambient temperature (25°C). This data is provided for illustrative purposes to guide solvent selection and is based on the general solubility trends of similar N-Boc protected amino acids. For precise quantitative applications, experimental determination is strongly recommended.

Disclaimer: The quantitative solubility data presented in this table is illustrative and based on the general solubility trends of similar N-Boc protected amino acids. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.

Table 2: Illustrative Solubility in Common Organic Solvents at 25°C

Solvent FamilySolventIUPAC NamePolarity Index (Snyder)Illustrative Solubility ( g/100 mL)
Chlorinated Dichloromethane (DCM)Dichloromethane3.1> 40
ChloroformTrichloromethane4.1> 40
Ethers Diethyl EtherEthoxyethane2.810 - 20
Tetrahydrofuran (THF)Oxolane4.0> 30
Esters Ethyl Acetate (EtOAc)Ethyl ethanoate4.4> 30
Ketones AcetonePropan-2-one5.1> 30
Alcohols Methanol (MeOH)Methanol5.115 - 25
Ethanol (EtOH)Ethanol4.35 - 15
Isopropanol (IPA)Propan-2-ol3.91 - 10
Polar Aprotic Acetonitrile (ACN)Ethanenitrile5.815 - 25
Dimethylformamide (DMF)N,N-Dimethylformamide6.4> 40
Dimethyl Sulfoxide (DMSO)Sulfinylbis(methane)7.2> 50
Hydrocarbons TolueneToluene2.4< 1
HexaneHexane0.1< 0.1

Experimental Protocol for Solubility Determination

A precise and reproducible method for determining the solubility of a solid compound like N-BOC-3-(2-thienyl)-L-alanine is crucial for process development and quality control. The gravimetric method is a fundamental and widely used technique for this purpose.

Materials:
  • N-BOC-3-(2-thienyl)-L-alanine (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with sealed caps

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

Procedure:
  • Preparation of a Saturated Solution:

    • Add an excess amount of N-BOC-3-(2-thienyl)-L-alanine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the equilibrium temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation:

    • Place the vial containing the filtered saturated solution in a drying oven or under a gentle stream of nitrogen to evaporate the solvent completely. The temperature should be kept low enough to avoid thermal degradation of the compound. A vacuum desiccator can also be used for this purpose.

  • Gravimetric Analysis:

    • Once the solvent is fully evaporated, place the vial in a vacuum desiccator to cool to room temperature and remove any residual solvent.

    • Weigh the vial containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

    • Solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/100 mL).

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of N-BOC-3-(2-thienyl)-L-alanine.

experimental_workflow A Preparation of Saturated Solution (Excess Solute in Known Volume of Solvent) B Equilibration (Constant Temperature Agitation, e.g., 24-48h) A->B C Settling of Excess Solid (Allow to stand for >2h) B->C D Sample Collection & Filtration (Aliquot of Supernatant through 0.22µm Filter) C->D E Solvent Evaporation (Drying Oven or Nitrogen Stream) D->E F Gravimetric Analysis (Weighing of Dried Solute) E->F G Calculation of Solubility (Mass of Solute / Volume of Solvent) F->G

Caption: Gravimetric method for solubility determination.

References

N-BOC-3-(2-thienyl)-L-alanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 56675-37-7

This guide provides an in-depth overview of N-BOC-3-(2-thienyl)-L-alanine, a crucial building block for researchers, scientists, and professionals in drug development. It details the compound's properties, synthesis, and applications, with a focus on its role in peptide and peptidomimetic design.

Compound Data and Properties

N-BOC-3-(2-thienyl)-L-alanine is a protected amino acid derivative essential in peptide synthesis. The tert-butyloxycarbonyl (BOC) protecting group on the alpha-amino group prevents unwanted side reactions during peptide coupling. The presence of the thienyl group, a bioisostere of the phenyl group in phenylalanine, allows for the modification of peptide properties such as binding affinity and metabolic stability.

PropertyValueReference
CAS Number 56675-37-7[1]
Molecular Formula C12H17NO4S[1]
Molecular Weight 271.33 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 71-76 °C[1]
Optical Activity [α]20/D = -14 ± 1º (c=1 in MeOH) for the (S)-isomer[2]

Synthesis and Experimental Protocols

The synthesis of N-BOC-3-(2-thienyl)-L-alanine is typically achieved through the reaction of 3-(2-thienyl)-L-alanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This procedure ensures the selective protection of the amino group.

General Experimental Protocol for N-BOC Protection:

A general method for the N-Boc protection of an amino acid involves dissolving the amino acid in a suitable solvent system, such as a mixture of dioxane and water. An inorganic base, like sodium hydroxide, is added to deprotonate the amino group, facilitating its nucleophilic attack on the Boc anhydride. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

Workflow for N-BOC Protection:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product AminoAcid 3-(2-thienyl)-L-alanine Mixing Mixing and Stirring (Room Temperature) AminoAcid->Mixing BocAnhydride Di-tert-butyl dicarbonate BocAnhydride->Mixing Base Base (e.g., NaOH) Base->Mixing Solvent Solvent (e.g., Dioxane/Water) Solvent->Mixing Quenching Acidification Mixing->Quenching Reaction Completion Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying and Concentration Extraction->Drying FinalProduct N-BOC-3-(2-thienyl)-L-alanine Drying->FinalProduct

Caption: General workflow for the synthesis of N-BOC protected amino acids.

Analytical Characterization

The purity and identity of N-BOC-3-(2-thienyl)-L-alanine are confirmed using various analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the Boc group (a singlet around 1.4 ppm), the protons of the alanine backbone, and the protons of the thienyl ring.
¹³C NMR Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the Boc and alanine backbone, and the carbons of the thienyl ring.
HPLC A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.

Applications in Drug Development

N-BOC-3-(2-thienyl)-L-alanine is a valuable building block in the synthesis of peptides and peptidomimetics. The incorporation of the 3-(2-thienyl)-L-alanine residue can significantly influence the pharmacological properties of a peptide.

Role as a Phenylalanine Bioisostere:

The thienyl ring is a well-established bioisostere of the phenyl ring. Replacing phenylalanine with 3-(2-thienyl)-L-alanine in a peptide sequence can lead to:

  • Altered Binding Affinity: The electronic and steric differences between the thienyl and phenyl rings can modulate the interaction of the peptide with its biological target.

  • Modified Pharmacokinetic Properties: The thiophene moiety can influence the metabolic stability and membrane permeability of the peptide, potentially improving its bioavailability.

  • Novel Intellectual Property: The creation of novel peptide analogues with this unnatural amino acid can lead to new patents.

Logical Relationship in Bioisosteric Replacement:

G cluster_parent Parent Peptide cluster_modification Modification cluster_analogue Analogue Peptide cluster_properties Modified Properties ParentPeptide Peptide with Phenylalanine Replacement Bioisosteric Replacement (Phe -> Thi) ParentPeptide->Replacement AnaloguePeptide Peptide with 3-(2-thienyl)-L-alanine Replacement->AnaloguePeptide Binding Altered Binding Affinity AnaloguePeptide->Binding PK Improved Pharmacokinetics AnaloguePeptide->PK IP New Intellectual Property AnaloguePeptide->IP

References

An In-depth Technical Guide to the Chiral Purity Assessment of N-BOC-L-thienylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of N-BOC-L-thienylalanine, a crucial building block in the synthesis of peptidomimetics and pharmaceuticals, is of paramount importance. The presence of the undesired D-enantiomer can significantly alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the analytical methodologies for assessing the chiral purity of N-BOC-L-thienylalanine, with a focus on high-performance liquid chromatography (HPLC).

Introduction to Chiral Purity and its Significance

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. For N-BOC-L-thienylalanine, ensuring high enantiomeric purity is a critical quality attribute to guarantee the desired therapeutic effect and minimize potential off-target effects or toxicity associated with the D-enantiomer. Regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drugs and intermediates.

Analytical Techniques for Chiral Purity Assessment

Several analytical techniques can be employed to determine the enantiomeric excess (% ee) of N-BOC-L-thienylalanine. The most prominent and widely used methods include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Chiral Capillary Electrophoresis (Chiral CE).

Table 1: Comparison of Analytical Techniques for Chiral Purity Assessment

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Direct separation of enantiomers on a chiral stationary phase (CSP).Separation of volatile enantiomers (often after derivatization) on a chiral capillary column.Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector.
Sample Preparation Typically minimal; dissolution in a suitable solvent.Der

Advancing Drug Discovery: A Technical Guide to the Preliminary Biological Activity of Thienylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds represents a pivotal strategy in modern drug discovery, offering a pathway to modulate pharmacological properties and enhance therapeutic potential. Among these, thienylalanine, a bioisostere of phenylalanine, has garnered significant interest. Its unique thiophene ring introduces novel steric and electronic properties that can profoundly influence peptide conformation, receptor binding affinity, and metabolic stability. This technical guide provides an in-depth overview of the preliminary biological activities of thienylalanine-containing peptides, focusing on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.

I. Introduction to Thienylalanine in Peptide Chemistry

Thienylalanine, existing as 2-thienylalanine and 3-thienylalanine, serves as a versatile surrogate for phenylalanine in peptide design. The replacement of the phenyl ring with a thiophene moiety can lead to peptides with altered hydrophobicity, modified aromaticity, and the potential for new interactions with biological targets. These modifications have been explored to develop peptides with a range of biological activities, including antimicrobial and anticancer properties. The rationale behind this substitution lies in the potential to improve the therapeutic index of peptide-based drugs by enhancing their efficacy and reducing their susceptibility to enzymatic degradation.

II. Quantitative Biological Activity Data

The biological evaluation of thienylalanine-containing peptides has yielded promising quantitative data across various assays. This section summarizes key findings in a structured tabular format to facilitate comparison and analysis.

Antimicrobial Activity

The antimicrobial potential of thienylalanine-containing peptides has been investigated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter in these studies.

Peptide SequenceTarget OrganismMIC (µg/mL)Reference
Ac-K(Thi)WRKWLAKK-NH₂Escherichia coli16Fictional Data
Ac-K(Thi)WRKWLAKK-NH₂Staphylococcus aureus8Fictional Data
G(Thi)LLKRIKTLL-NH₂Pseudomonas aeruginosa32Fictional Data
G(Thi)LLKRIKTLL-NH₂Candida albicans16Fictional Data

Note: The data presented in this table is illustrative and based on typical findings in the field. "Thi" denotes thienylalanine.

Anticancer Activity

The cytotoxic effects of thienylalanine-containing peptides against various cancer cell lines are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Peptide SequenceCancer Cell LineIC50 (µM)Reference
(Thi)SKAKNPLYRHT29 (Colon)25Fictional Data
(Thi)SKAKNPLYRMCF-7 (Breast)15Fictional Data
R(Thi)KAKNPLYRA549 (Lung)30Fictional Data
R(Thi)KAKNPLYRDU145 (Prostate)20Fictional Data

Note: The data presented in this table is illustrative and based on typical findings in the field. "Thi" denotes thienylalanine.

III. Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the advancement of scientific research. This section provides comprehensive protocols for the key experiments cited in the evaluation of thienylalanine-containing peptides.

A. Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of thienylalanine-containing peptides is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-thienylalanine)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagents (HBTU/HOBt, 3 equivalents) in DMF. Add DIPEA (6 equivalents) and add the mixture to the resin. Agitate for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (MS) and analytical RP-HPLC.

Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Deprotection->Coupling Wash Washing (DMF, DCM) Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Fmoc Solid-Phase Peptide Synthesis Workflow.
B. Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized peptides is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized thienylalanine-containing peptides

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO). Perform serial two-fold dilutions of the peptide in CAMHB in the wells of a 96-well plate.

  • Bacterial Inoculum Preparation: Grow the bacterial strain in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Peptide_Prep Prepare Peptide Dilutions in 96-well plate Incubation Add Inoculum to Wells Incubate at 37°C for 18-24h Peptide_Prep->Incubation Inoculum_Prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculum_Prep->Incubation MIC_Determination Determine MIC (Visual or OD600) Incubation->MIC_Determination Cell_Seeding Seed Cells in 96-well plate Peptide_Treatment Treat Cells with Peptide (24-72h) Cell_Seeding->Peptide_Treatment MTT_Addition Add MTT Solution (3-4h) Peptide_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation cluster_peptide Thienylalanine-Peptide cluster_membrane Bacterial Cell Membrane Peptide Cationic & Amphipathic Peptide Membrane Negatively Charged Phospholipids Peptide->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Depolarization Membrane Depolarization Pore->Depolarization Lysis Cell Lysis Depolarization->Lysis

In vitro cytotoxicity screening of thienylalanine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Cytotoxicity Screening of Thienylalanine Derivatives

Introduction

Thienylalanine, an unnatural amino acid and an antagonist of phenylalanine, along with its derivatives, represents a significant class of heterocyclic compounds in medicinal chemistry.[1] Thiophene-containing compounds have demonstrated a wide array of therapeutic properties, including anti-inflammatory, anti-psychotic, and notably, anti-cancer effects.[2] The structural versatility of the thiophene ring allows for the synthesis of diverse derivatives with potent biological activities, making them promising candidates for novel drug development.[2]

This technical guide provides a comprehensive overview of the methodologies used for the in vitro cytotoxicity screening of thienylalanine derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details common experimental protocols, presents cytotoxic data in a structured format, and visualizes key workflows and biological pathways.

Data Presentation: Cytotoxicity of Thienylalanine and Thiophene Derivatives

The cytotoxic potential of thienylalanine derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the cytotoxic activities of various thiophene-based compounds from recent studies.

Table 1: Cytotoxicity of Thienopyrimidine Derivatives [3]

CompoundCell LineIC₅₀ (µM)
9a HT-29 (Colon)1.21 ± 0.34
HepG-2 (Liver)6.62 ± 0.7
MCF-7 (Breast)7.2 ± 1.9
9b HT-29 (Colon)0.85 ± 0.16
HepG-2 (Liver)9.11 ± 0.3
MCF-7 (Breast)16.26 ± 2.3
Reference HT-29 (Colon)1.4 ± 1.16
HepG-2 (Liver)13.915 ± 2.2
MCF-7 (Breast)8.43 ± 0.5

Table 2: Cytotoxicity of Thienyl Chalcone Derivatives [4]

CompoundCell LineIC₅₀ (µM)
5 MCF-7 (Breast)7.79 ± 0.81
MDA-MB-231 (Breast)5.27 ± 0.98
8 MCF-7 (Breast)7.24 ± 2.10
MDA-MB-231 (Breast)21.58 ± 1.50

Table 3: Cytotoxicity of Arylidene-Hydrazinyl-Thiazole Derivatives (10 µM concentration) [5]

CompoundCell Line% Cell Survival
4m BxPC-3 (Pancreas)23.85
MOLT-4 (Leukemia)30.08
MCF-7 (Breast)44.40
4n BxPC-3 (Pancreas)26.45
MOLT-4 (Leukemia)33.30
MCF-7 (Breast)47.63
4r BxPC-3 (Pancreas)25.15
MOLT-4 (Leukemia)31.20
MCF-7 (Breast)45.80

Experimental Protocols

Accurate and reproducible data in cytotoxicity screening relies on well-defined experimental protocols. The following sections detail the methodologies for key assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by inference, cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the thienylalanine derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, remove the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

Protocol for Suspension Cells:

  • Cell Seeding & Treatment: Seed cells in a 96-well plate and immediately treat with the test compounds.

  • MTT Addition & Incubation: Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells and formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 100-150 µL of solubilization solvent to dissolve the pellet.

  • Absorbance Reading: Measure the absorbance as described for adherent cells.

Apoptosis Detection Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells.[9] It is a multi-step process involving distinct morphological and biochemical events. Therefore, using a combination of assays is recommended for accurate detection.[10]

A. Annexin V Assay (Early Apoptosis): In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD. PI is excluded by live and early apoptotic cells but stains late apoptotic and necrotic cells.

  • Analysis: Analyze the cells by flow cytometry. The cell population can be distinguished as:

    • Viable (Annexin V- / PI-)

    • Early Apoptotic (Annexin V+ / PI-)

    • Late Apoptotic/Necrotic (Annexin V+ / PI+)

    • Necrotic (Annexin V- / PI+)

B. Caspase Activity Assays (Mid-Stage Apoptosis): Caspases are a family of proteases that are crucial mediators of apoptosis.[9] Their activation is a central event in the apoptotic cascade. Assays typically use a fluorogenic or colorimetric substrate that is cleaved by active caspases (e.g., caspase-3, -7, -8, -9), releasing a detectable signal.

C. TUNEL Assay (Late-Stage Apoptosis): A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides. The labeled breaks can then be visualized by fluorescence microscopy or quantified by flow cytometry.

Cell Cycle Analysis

Cytotoxic compounds often exert their effects by interfering with the cell cycle, leading to arrest at specific phases (G1, S, or G2/M).[5] This can be analyzed by flow cytometry.

Protocol:

  • Cell Treatment & Harvesting: Treat cells with the thienylalanine derivative for a specified period. Harvest the cells.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

  • Staining: Wash the cells and resuspend them in a staining solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA. A histogram of DNA content allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.[11]

Visualizations: Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_followup Follow-up Studies CellCulture 1. Cell Culture (Select appropriate cancer cell lines) CompoundPrep 2. Compound Preparation (Dissolve derivatives in DMSO, prepare serial dilutions) Seeding 3. Cell Seeding (Plate cells in 96-well plates) CellCulture->Seeding Treatment 4. Compound Treatment (Incubate cells with derivatives for 24-72h) CompoundPrep->Treatment Seeding->Treatment Assay 5. Perform Cytotoxicity Assay (e.g., MTT, SRB, etc.) Treatment->Assay Readout 6. Data Acquisition (Measure absorbance/fluorescence) Assay->Readout Calculation 7. IC50 Calculation (Dose-response curve fitting) Readout->Calculation Apoptosis Apoptosis Assays (Annexin V, Caspase) Calculation->Apoptosis CellCycle Cell Cycle Analysis Pathway Mechanism of Action Studies

MTT_Assay_Workflow start Start: Seed cells in 96-well plate treat Treat with Thienylalanine Derivatives start->treat incubate_compound Incubate (e.g., 48h) treat->incubate_compound add_mtt Remove medium, add MTT solution incubate_compound->add_mtt incubate_mtt Incubate (2-4h) to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add Solubilization Solution (DMSO) incubate_mtt->solubilize read Measure Absorbance at 570nm solubilize->read end End: Calculate % Viability and IC50 read->end

Intrinsic_Apoptosis_Pathway

References

An In-depth Technical Guide on the Stability of N-BOC-3-(2-thienyl)-L-alanine Under Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-BOC-3-(2-thienyl)-L-alanine, a critical building block in peptide synthesis and drug development. Given the absence of extensive published stability studies on this specific molecule, this guide consolidates available storage information and outlines best-practice methodologies for stability assessment based on the known chemistry of N-BOC protected amino acids and compounds containing a thienyl group.

Introduction

N-BOC-3-(2-thienyl)-L-alanine is an amino acid derivative where the amino group is protected by a tert-butyloxycarbonyl (BOC) group. This protection strategy is fundamental in peptide synthesis, allowing for the controlled formation of peptide bonds. The stability of this compound under various storage and experimental conditions is paramount to ensure its purity, reactivity, and the integrity of the peptides synthesized from it. Degradation of N-BOC-3-(2-thienyl)-L-alanine can lead to impurities that complicate synthesis, purification, and can potentially impact the biological activity and safety of the final product.

Recommended Storage Conditions and Stability Summary

ParameterRecommended ConditionSource
Temperature 0-8°C (Refrigerated)[][3][4]
Light Keep in a dark place.[5][6]
Atmosphere Store in a well-ventilated place. Keep container tightly closed in a dry environment.[1]
Physical Form Solid, white to off-white crystalline powder.[5][6]

These conditions aim to minimize the risk of thermal and hydrolytic degradation.

Potential Degradation Pathways

The chemical structure of N-BOC-3-(2-thienyl)-L-alanine suggests two primary sites for degradation: the N-BOC protecting group and the thienyl side chain.

  • Cleavage of the N-BOC Group (De-protection): The BOC group is known to be labile under acidic conditions and can also be removed thermally.[7][8] This is the most anticipated degradation pathway, leading to the formation of the free amino acid, 3-(2-thienyl)-L-alanine, along with byproducts such as isobutylene and carbon dioxide.

  • Oxidation of the Thienyl Ring: The sulfur-containing thienyl group may be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions (e.g., exposure to peroxides). This could lead to the formation of sulfoxides or other oxidized species.

A diagram of the potential degradation pathway is presented below.

G cluster_main Potential Degradation Pathway of N-BOC-3-(2-thienyl)-L-alanine A N-BOC-3-(2-thienyl)-L-alanine B 3-(2-thienyl)-L-alanine A->B Acidic Conditions / Heat D Oxidized Thienyl Derivatives A->D Oxidative Stress C Isobutylene + CO2

Potential degradation pathway of N-BOC-3-(2-thienyl)-L-alanine.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of N-BOC-3-(2-thienyl)-L-alanine, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products. This data is crucial for developing a stability-indicating analytical method.

The following table outlines a general protocol for a forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Stress ConditionMethodology
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours). Samples should be taken at various time points, neutralized, and analyzed.[6]
Base Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C). The N-BOC group is generally stable to base, but this should be confirmed.[] Samples should be taken, neutralized, and analyzed.
Oxidative Stress Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Protect from light to avoid photolytic degradation. Monitor the reaction over time.
Thermal Stress Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Samples should be taken at various time points and analyzed. A solution may also be heated to assess stability in a solvent.[7]
Photostability Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions.

A stability-indicating analytical method is crucial to separate and quantify the intact N-BOC-3-(2-thienyl)-L-alanine from its potential degradation products. A High-Performance Liquid Chromatography (HPLC) method is the standard approach.

  • Instrumentation: HPLC system with a UV detector or a Mass Spectrometer (MS) for peak identification.

  • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is typically suitable for separating the parent compound from more polar degradants (like the de-protected amino acid).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often effective.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradants have absorbance (e.g., 230 nm, due to the thienyl group). Mass spectrometry can be used for definitive identification of degradation products.

  • Method Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are resolved from the main peak.

Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of N-BOC-3-(2-thienyl)-L-alanine.

G cluster_workflow Stability Testing Workflow A Obtain N-BOC-3-(2-thienyl)-L-alanine Sample B Develop and Validate Stability-Indicating HPLC Method A->B C Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples using HPLC Method C->D E Identify and Characterize Degradation Products (e.g., using LC-MS) D->E F Set up Long-Term and Accelerated Stability Studies (ICH Conditions) D->F G Analyze Samples at Specified Time Points F->G H Evaluate Data, Determine Shelf-Life, and Finalize Storage Conditions G->H

Workflow for stability assessment of N-BOC-3-(2-thienyl)-L-alanine.

Conclusion

While N-BOC-3-(2-thienyl)-L-alanine is generally stable when stored under recommended cool, dry, and dark conditions, a thorough understanding of its stability profile requires empirical studies. The primary anticipated degradation pathway is the acid-catalyzed or thermal cleavage of the BOC protecting group. Researchers and drug development professionals should consider performing forced degradation studies to identify potential impurities and to develop a validated stability-indicating HPLC method. This will ensure the quality and integrity of N-BOC-3-(2-thienyl)-L-alanine used in their research and development activities, ultimately contributing to the successful synthesis of high-purity peptides and other molecules of interest.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis with N-BOC-3-(2-thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-BOC-3-(2-thienyl)-L-alanine in solid-phase peptide synthesis (SPPS). The protocols outlined below are based on the well-established tert-butyloxycarbonyl (Boc) strategy and are suitable for both manual and automated peptide synthesis.

Introduction

N-BOC-3-(2-thienyl)-L-alanine is an unnatural amino acid derivative that allows for the incorporation of a thienyl moiety into a peptide sequence. The thiophene ring can serve as a bioisostere for a phenyl ring, potentially modulating the pharmacological properties of the peptide, such as binding affinity, metabolic stability, and pharmacokinetic profile. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a robust method for SPPS, utilizing the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable, benzyl-based protecting groups for amino acid side chains.[1]

Physicochemical Properties

PropertyValueReference
Chemical Name N-(tert-Butoxycarbonyl)-3-(2-thienyl)-L-alanine[2]
CAS Number 56675-37-7[2]
Molecular Formula C₁₂H₁₇NO₄S[2]
Molecular Weight 271.33 g/mol [2]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in DMF, DCM, and other organic solvents

General Reagents and Conditions in Boc-SPPS

StepReagent(s)Typical ConditionsPurposeReference
Resin Swelling Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)15-30 minutes at room temperaturePrepares the resin for synthesis by solvating the polymer chains.
Boc Deprotection 50% Trifluoroacetic Acid (TFA) in DCM1 x 5 min pre-wash, then 1 x 20-30 minRemoves the Nα-Boc protecting group.[3][4]
Neutralization 10% Diisopropylethylamine (DIEA) in DCM2 x 1-2 minutesNeutralizes the protonated N-terminus to the free amine for coupling.[5]
Coupling Boc-amino acid, Coupling Reagent (e.g., HBTU, DCC/HOBt), DIEA in DMF/DCM1-2 hours at room temperatureForms the peptide bond.[3][5]
Final Cleavage Anhydrous Hydrogen Fluoride (HF) with scavenger (e.g., anisole)0°C for 1-2 hoursCleaves the peptide from the resin and removes side-chain protecting groups.[6]

Experimental Protocols

Protocol 1: Resin Preparation and First Amino Acid Attachment
  • Resin Swelling: Place the desired amount of Merrifield resin (100-200 mesh, 1% DVB) in a reaction vessel. Add DCM or DMF (10-15 mL per gram of resin) and agitate gently for 15-30 minutes. Drain the solvent.

  • First Amino Acid Attachment (Cesium Salt Method):

    • Swell the Merrifield resin in DMF.

    • In a separate flask, dissolve N-BOC-3-(2-thienyl)-L-alanine (2 equivalents relative to resin loading) in a mixture of ethanol and water. Neutralize with an aqueous solution of cesium carbonate (Cs₂CO₃) to a pH of 7.0.

    • Evaporate the solution to dryness under reduced pressure. Co-evaporate twice with dioxane to ensure complete removal of water.

    • Dissolve the resulting N-BOC-3-(2-thienyl)-L-alanine cesium salt in DMF.

    • Add the cesium salt solution to the swollen resin.

    • Heat the reaction mixture at 50°C for 12-24 hours with gentle agitation.[4]

    • Wash the resin thoroughly with DMF (3x), DMF/water (1:1), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid to be added to the peptide chain.

  • Nα-Boc Deprotection:

    • Swell the peptide-resin in DCM for 15-30 minutes.

    • Drain the DCM and add a solution of 50% TFA in DCM. Agitate for 5 minutes (pre-wash).[4]

    • Drain and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes at room temperature.[4]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with DCM (2 times).

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step once more.[5]

    • Wash the resin with DCM (3-5 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with a suitable coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to this solution.

    • Add the activated amino acid solution to the neutralized peptide-resin.[5]

    • Agitate for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using the qualitative ninhydrin (Kaiser) test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), recoupling may be necessary.[7]

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Deprotection

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires a specialized apparatus and safety precautions.

  • Preparation: Dry the final peptide-resin thoroughly under vacuum. Place the dried resin in a specialized HF cleavage apparatus.

  • Scavenger Addition: Add a scavenger, such as anisole (typically 10% v/v), to protect sensitive residues from side reactions.

  • HF Cleavage: Cool the reaction vessel to -5 to 0°C. Condense anhydrous HF into the vessel.

  • Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a vacuum.

  • Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the precipitate several times with cold diethyl ether to remove the scavenger and other organic-soluble impurities.

  • Extraction: Extract the crude peptide from the resin with a suitable aqueous solvent, such as 10% acetic acid.

  • Lyophilization: Freeze-dry the aqueous extract to obtain the crude peptide as a fluffy powder.

Data Presentation

ParameterTypical Value RangeNotesReference
Coupling Efficiency per Step >99%Monitored by the Kaiser test. Incomplete coupling may require a second coupling step.[5]
Deprotection Efficiency per Step >99.5%Generally efficient with 50% TFA in DCM.
Crude Peptide Purity (Post-Cleavage) 70-85%Dependent on peptide length, sequence, and aggregation tendency.[5]
Final Peptide Yield (Post-Purification) 15-35%Highly dependent on the overall efficiency of synthesis, cleavage, and purification steps.[5]
Final Purity (Post-HPLC) >98%Achievable with standard reversed-phase HPLC purification.[5]

Potential Side Reactions and Considerations

  • Racemization: While generally low with standard coupling reagents like HBTU, care should be taken to avoid prolonged activation times.

  • Thiophene Ring Stability: The thiophene ring is generally stable to the acidic conditions of Boc deprotection (TFA) and final cleavage (HF). However, scavengers are crucial during HF cleavage to prevent potential alkylation of the electron-rich thiophene ring by carbocations generated from protecting groups.

  • Aggregation: Peptides containing hydrophobic residues like 3-(2-thienyl)-L-alanine may be prone to aggregation during synthesis, leading to incomplete coupling and deprotection. The use of specialized resins or chaotropic salts may be necessary for difficult sequences.

Purification and Characterization

  • Purification: The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The identity and purity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

Visualizations

Boc_SPPS_Workflow start Start with Resin swell Resin Swelling (DCM/DMF) start->swell attach Attach N-BOC-3-(2-thienyl)-L-alanine swell->attach deprotect Boc Deprotection (50% TFA/DCM) attach->deprotect neutralize Neutralization (10% DIEA/DCM) deprotect->neutralize couple Couple next Boc-Amino Acid neutralize->couple wash Wash (DMF/DCM) couple->wash cycle_end Repeat Cycle for Each Amino Acid wash->cycle_end cycle_end->deprotect Continue Synthesis final_deprotect Final Cleavage (Anhydrous HF) cycle_end->final_deprotect Final Amino Acid Coupled purify Purification (RP-HPLC) final_deprotect->purify end Pure Peptide purify->end

Caption: General workflow for Boc solid-phase peptide synthesis.

Hypothetical_Signaling_Pathway peptide Peptide with 3-(2-thienyl)-L-alanine receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) Production effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA activation) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Gene Expression) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway for a bioactive peptide.

References

Application Notes and Protocols for the Incorporation of Thienylalanine into GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the treatment of type 2 diabetes and obesity.[1][2][3] The native GLP-1 peptide, however, has a very short half-life in vivo due to rapid degradation by dipeptidyl peptidase-4 (DPP-4) and other endopeptidases.[1][2] Consequently, significant research has focused on developing long-acting GLP-1 analogues with improved pharmacokinetic and pharmacodynamic profiles. One promising strategy in peptide drug design is the incorporation of unnatural amino acids to enhance stability, potency, and receptor binding affinity.

This document provides a detailed overview of the methodologies and protocols for the incorporation of unnatural amino acids, with a focus on thienylalanine, into GLP-1 receptor agonists. While specific data on the direct incorporation of thienylalanine into GLP-1 analogues is limited in publicly available literature, the principles and protocols outlined herein are based on established methods for creating modified peptide therapeutics and can be adapted for this purpose. Thienylalanine, as an analogue of phenylalanine, offers unique structural and electronic properties that may confer advantageous characteristics to GLP-1 agonists.

Quantitative Data on Modified GLP-1 Analogues

The incorporation of unnatural amino acids can significantly impact the pharmacological properties of GLP-1 receptor agonists. The following table summarizes representative data for various GLP-1 analogues modified with unnatural amino acids, demonstrating the potential effects on receptor binding, potency, and in vivo efficacy.

Analogue/ModificationReceptor Binding Affinity (IC50/Ki, nM)In Vitro Potency (EC50, nM)In Vivo EfficacyReference
Native GLP-10.26 - 5.20.8 - 3.3Short half-life (<2 min)[1][2][4]
[Aib8]-GLP-1(7-36)-NH20.45Comparable to GLP-1DPP-IV resistant[1]
[Gly8]-GLP-1(7-36)-NH22.8Comparable to GLP-1Slower degradation[1]
Undecapeptide with C-terminal biphenylalanines-200-fold decrease vs. nativeAntidiabetic activity in mice[1]
α/β-Peptide analogue 6-Native-like potencyProlonged glucose control in vivo[5][6]
Liraglutide (fatty acid modification)--Once-daily administration[1]
Semaglutide (fatty acid modification)-0.60 ± 0.2Once-weekly administration[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Thienylalanine-Containing GLP-1 Analogues

This protocol outlines the manual synthesis of a GLP-1 analogue incorporating L-2-thienylalanine (Tha) using Fmoc/tBu chemistry on a Rink Amide resin. This method can be adapted for automated peptide synthesizers.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-2-thienylalanine)

  • Side-chain protecting groups (e.g., Pbf for Arg, Trt for Gln, tBu for Asp, Glu, Ser, Thr, Tyr)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with a 20-minute incubation.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (General Step):

    • Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU/HATU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF.

  • Incorporation of Fmoc-L-2-thienylalanine: Follow the general amino acid coupling procedure (Step 3) using Fmoc-L-2-thienylalanine.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the target GLP-1 analogue sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 2: Purification and Characterization of Modified GLP-1 Analogues

Materials:

  • Crude peptide

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Inject the sample onto the preparative RP-HPLC column.

    • Elute the peptide using a linear gradient of Mobile Phase B.

    • Collect fractions and analyze for purity using analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final peptide.

  • Characterization:

    • Confirm the molecular weight of the purified peptide using mass spectrometry.

    • Determine the final purity by analytical RP-HPLC.

Protocol 3: In Vitro GLP-1 Receptor Activation Assay (cAMP Measurement)

This protocol describes how to assess the functional activity of thienylalanine-modified GLP-1 analogues by measuring cyclic AMP (cAMP) production in cells expressing the human GLP-1 receptor (GLP-1R).

Materials:

  • HEK293 or CHO cells stably expressing the human GLP-1R

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX)

  • GLP-1 standard and modified GLP-1 analogues

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Culture: Culture the GLP-1R expressing cells in appropriate medium until they reach the desired confluency.

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate at a suitable density and allow them to attach overnight.[7]

  • Assay:

    • Remove the culture medium and replace it with stimulation buffer.

    • Add varying concentrations of the GLP-1 standard or the thienylalanine-modified GLP-1 analogues to the wells.

    • Incubate for a specified time (e.g., 30-40 minutes) at 37°C.[7]

  • cAMP Measurement:

    • Lyse the cells (if required by the assay kit).

    • Measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • Calculate the EC50 values for each compound using a suitable nonlinear regression model (e.g., four-parameter logistic fit).

Protocol 4: In Vivo Evaluation of Thienylalanine-Modified GLP-1 Agonists in a Diabetic Mouse Model

This protocol outlines a procedure to assess the glucose-lowering effects of a novel GLP-1 analogue in a diet-induced obese (DIO) or a genetic mouse model of type 2 diabetes (e.g., db/db mice).

Materials:

  • Diabetic mice (e.g., DIO C57BL/6J or db/db mice)

  • Test compound (thienylalanine-modified GLP-1 analogue)

  • Vehicle control (e.g., saline or a suitable buffer)

  • Positive control (e.g., a known long-acting GLP-1 agonist like semaglutide)

  • Glucose solution for oral glucose tolerance test (OGTT)

  • Blood glucose meter and test strips

  • Insulin ELISA kit

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.

  • Compound Administration:

    • Administer a single subcutaneous or intraperitoneal injection of the test compound, vehicle, or positive control to the mice.

  • Oral Glucose Tolerance Test (OGTT):

    • At a specified time point after compound administration (e.g., 1, 24, or 48 hours), fast the mice overnight.

    • Measure the baseline blood glucose level (t=0).

    • Administer an oral gavage of glucose solution (e.g., 2 g/kg).

    • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Insulin Secretion:

    • Collect blood samples at baseline and at a time point of peak glucose excursion (e.g., 15 minutes) during the OGTT.

    • Measure plasma insulin levels using an ELISA kit.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the OGTT to assess glucose tolerance.

    • Compare the glucose-lowering effects and insulinotropic activity of the test compound to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 Agonist GLP-1 Agonist GLP1R GLP-1 Receptor GLP-1 Agonist->GLP1R Binds Gs Gs Protein GLP1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicle Exocytosis PKA->InsulinVesicles Promotes Epac2->InsulinVesicles Promotes

Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.

Peptide_Synthesis_Workflow start Peptide Design spps Solid-Phase Peptide Synthesis (Incorporating Thienylalanine) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization in_vitro In Vitro Assays (e.g., cAMP Assay) characterization->in_vitro in_vivo In Vivo Studies (e.g., OGTT in mice) in_vitro->in_vivo data_analysis Data Analysis & SAR in_vivo->data_analysis

Caption: Workflow for synthesis and evaluation of modified GLP-1 agonists.

SAR_Logic cluster_modification Structural Modification cluster_properties Pharmacological Properties unnatural_aa Incorporate Thienylalanine at specific position stability Metabolic Stability (DPP-4 Resistance) unnatural_aa->stability Hypothesized to Increase potency Receptor Binding & Potency (EC50) unnatural_aa->potency May Modulate efficacy In Vivo Efficacy (Glucose Lowering) stability->efficacy Contributes to potency->efficacy Correlates with

References

Application Notes and Protocols for the Synthesis of Antimicrobial Peptides Using N-BOC-L-3-(2-thienyl)-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have garnered considerable interest as potential therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of the microbial cell membrane.[1] The incorporation of non-natural amino acids into AMP sequences is a promising strategy to enhance their potency, stability, and selectivity.

Thienylalanine, a non-natural amino acid containing a thiophene ring, is an attractive candidate for modifying AMPs. The thiophene moiety can engage in π-π stacking interactions and alter the electronic properties of the peptide, potentially leading to enhanced antimicrobial efficacy.[2] This document provides detailed application notes and protocols for the synthesis of AMPs incorporating N-BOC-L-3-(2-thienyl)-alanine using Boc-based Solid-Phase Peptide Synthesis (SPPS), along with methods for their purification, characterization, and antimicrobial activity assessment.

Data Presentation

The antimicrobial activity of a synthesized peptide, designated as Thienyl-AMP-1 (sequence: NH₂-Lys-Lys-Val-Val-(2-Thienylalanine)-Lys-Val-Lys-CONH₂), was evaluated against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest peptide concentration that completely inhibits visible bacterial growth, was determined using a broth microdilution assay.[3][4][5][6][7] The results are summarized in the table below. For comparison, MIC values for a control peptide without thienylalanine (Control-AMP-1, sequence: NH₂-Lys-Lys-Val-Val-Ala-Lys-Val-Lys-CONH₂) are also presented.

PeptideSequenceMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. P. aeruginosa (ATCC 27853)
Thienyl-AMP-1 NH₂-KKVV(Thi)KVK-CONH₂81632
Control-AMP-1 NH₂-KKVVAKVK-CONH₂3264128

Note: The provided MIC values for Thienyl-AMP-1 are hypothetical and for illustrative purposes, based on the potential for enhanced activity. Actual values must be determined experimentally.

Experimental Protocols

Synthesis of Antimicrobial Peptide using N-BOC-L-3-(2-thienyl)-alanine via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of an antimicrobial peptide amide using N-BOC-protected amino acids, including N-BOC-L-3-(2-thienyl)-alanine.

Materials:

  • MBHA (4-methylbenzhydrylamine) resin

  • N-BOC-protected amino acids (including N-BOC-L-3-(2-thienyl)-alanine, available from suppliers like ChemicalBook[8])

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)[9][10]

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether (cold)

  • Kaiser test kit

Protocol:

  • Resin Swelling:

    • Place the MBHA resin in a reaction vessel.

    • Add DCM to swell the resin for 30-60 minutes with gentle agitation.[9]

    • Drain the DCM.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.[9][10]

    • Agitate for 5 minutes (pre-wash), then drain.[10]

    • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[9][10]

    • Drain the solution and wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).[9][10]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes and drain. Repeat this step once.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the N-BOC-protected amino acid and 2.9 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIEA to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[9]

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating N-BOC-L-3-(2-thienyl)-alanine at the desired position.

  • Final Deprotection:

    • After the final coupling step, perform a final Boc deprotection (step 2).

  • Cleavage and Deprotection:

    • Caution: HF and TFMSA are extremely corrosive and toxic. This step must be performed in a specialized apparatus within a fume hood by trained personnel.

    • Dry the peptide-resin under vacuum.

    • Add the cleavage cocktail (e.g., HF:anisole 9:1) to the resin at 0°C.

    • Stir for 1-2 hours at 0°C.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether (3x).

    • Dry the crude peptide under vacuum.

Purification of the Synthetic Peptide

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the peptide solution onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization of the Synthetic Peptide

The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical RP-HPLC.[12][13]

Techniques:

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized peptide. The observed molecular weight should match the calculated theoretical mass.

  • Analytical RP-HPLC: To assess the purity of the final peptide product. The chromatogram should show a single major peak, and the purity is typically reported as the percentage of the area of this peak relative to the total area of all peaks.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized peptide.[3][4][5][6][7]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of the purified peptide in sterile water or a suitable buffer.

  • Perform two-fold serial dilutions of the peptide stock solution in MHB in the 96-well plate.

  • Prepare a bacterial inoculum and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the bacterial suspension to each well containing the peptide dilutions.

  • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest peptide concentration with no visible bacterial growth. The absorbance at 600 nm can also be measured to quantify growth inhibition.

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow Resin MBHA Resin Swelling Resin Swelling (DCM) Resin->Swelling Deprotection Boc Deprotection (50% TFA in DCM) Swelling->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash2 Wash Neutralization->Wash2 Coupling Amino Acid Coupling (BOC-AA, HBTU, DIEA) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Repeat Repeat Cycle Wash3->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (HF or TFMSA) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis.

Antimicrobial Peptide Mechanism of Action

AMP_Mechanism AMP Cationic AMP (e.g., Thienyl-AMP-1) Interaction Electrostatic Interaction AMP->Interaction Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Interaction Pore Pore Formation (e.g., Barrel-Stave, Toroidal) Interaction->Pore Mechanism 1 Disruption Membrane Disruption (Carpet Model) Interaction->Disruption Mechanism 2 Translocation Translocation into Cytoplasm Interaction->Translocation Mechanism 3 Leakage Ion & Metabolite Leakage Pore->Leakage Disruption->Leakage Death Cell Death Leakage->Death Intracellular Intracellular Targets (DNA, RNA, Proteins) Intracellular->Death Translocation->Intracellular

References

N-BOC-Thienylalanine: A Versatile Building Block for the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

N-tert-Butoxycarbonyl (BOC)-thienylalanine is a non-canonical amino acid that serves as a crucial building block in the design and synthesis of novel enzyme inhibitors. The incorporation of the thienyl moiety, a bioisostere of the phenyl ring, into peptide or small molecule scaffolds can significantly enhance their biological activity, metabolic stability, and target-binding affinity.[1] The thiophene ring's unique electronic and steric properties offer advantages in modulating interactions with enzyme active sites, making N-BOC-thienylalanine a valuable tool in drug discovery and development, particularly in the fields of oncology and neurology.[2] This document provides detailed application notes, experimental protocols for the synthesis and evaluation of enzyme inhibitors incorporating N-BOC-thienylalanine, and a summary of their inhibitory potential.

Data Presentation: Inhibitory Activity of Thienyl-Containing Compounds

The incorporation of a thienyl group, often introduced using N-BOC-thienylalanine in the synthesis process, has led to the development of potent inhibitors against various enzyme classes. The following table summarizes the inhibitory activities of several thienyl-containing compounds against their respective target enzymes.

Inhibitor IDTarget EnzymeThienyl Moiety PositionIC50 (nM)Ki (nM)Reference
Compound 13g PI3Kα2-thienyl525-[3]
Compound 13g mTOR2-thienyl48-[3]
Thienyl-nelfinavir analogueHIV-1 Protease (wild type)Thienyl group spaced by methyleneNanomolar range-[4]
Thienyl-saquinavir analogueHIV-1 Protease (wild type)Thienyl group spaced by methyleneNanomolar range-[4]
β-2-thienyl-dl-alaninePhenylalanine Hydroxylase2-thienyl-81,000,000[5]

Note: The data presented are for thienyl-containing compounds. While N-BOC-thienylalanine is a key reagent for incorporating this moiety, the specific synthetic precursor is not always detailed in the cited literature.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Thienylalanine-Containing Peptide Inhibitor

This protocol outlines the manual synthesis of a model peptide inhibitor incorporating N-BOC-thienylalanine using Boc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents:

  • Rink Amide MBHA resin

  • N-BOC-L-2-thienylalanine or N-BOC-L-3-thienylalanine

  • Other required N-BOC protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Piperidine (for optional Fmoc-based synthesis)

  • Cleavage cocktail (e.g., TFA/H2O/Phenol/Triisopropylsilane)

  • Syringe reaction vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a syringe reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with 50% TFA in DCM for 30 minutes.

  • Washing: Thoroughly wash the resin with DCM (3x) and DMF (3x) to remove TFA and byproducts.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).

  • Amino Acid Coupling (N-BOC-thienylalanine):

    • In a separate vial, pre-activate 3 equivalents of N-BOC-thienylalanine with 2.9 equivalents of HBTU and 3 equivalents of HOBt in DMF. Add 6 equivalents of DIEA and allow the activation to proceed for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling and Boc deprotection, wash the resin thoroughly with DCM and dry it under vacuum.

    • Treat the dried peptide-resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a synthesized thienylalanine-containing compound against a target enzyme. This example is based on a generic protease assay using a fluorogenic substrate.

Materials and Reagents:

  • Purified target enzyme

  • Synthesized inhibitor stock solution (in DMSO)

  • Fluorogenic substrate specific to the target enzyme

  • Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)

  • 96-well microplate (black, for fluorescence)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of the inhibitor in the assay buffer.

    • Prepare a working solution of the enzyme in the assay buffer.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, the enzyme solution, and the serially diluted inhibitor.

    • Include control wells:

      • No inhibitor (100% enzyme activity)

      • No enzyme (background fluorescence)

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in the plate reader.

    • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Analysis cluster_assay Enzyme Inhibition Assay Resin Resin Swelling Deprotection Boc Deprotection (TFA) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Neutralization Neutralization (DIEA) Wash1->Neutralization Coupling Amino Acid Coupling (N-BOC-Thienylalanine + HBTU/HOBt) Neutralization->Coupling Wash2 Washing Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Cycle->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Purification->Analysis Assay_Setup Assay Setup (Enzyme + Inhibitor) Analysis->Assay_Setup Reaction Add Substrate Assay_Setup->Reaction Measurement Measure Fluorescence Reaction->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

Caption: Experimental workflow for synthesis and evaluation.

enzyme_inhibition_pathway E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate ES->E P Product ES->P k_cat I Inhibitor (Thienylalanine-based) EI->E

References

Application Note: Protocol for Coupling N-BOC-3-(2-thienyl)-L-alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in the development of peptide-based therapeutics and research tools. The stepwise addition of amino acids requires efficient and reliable coupling methods to ensure high purity and yield of the final peptide. N-BOC-3-(2-thienyl)-L-alanine is an unnatural amino acid derivative whose incorporation into peptide sequences can be of significant interest for structure-activity relationship studies and the development of novel peptide analogs. The bulky nature of the 2-thienyl side chain can present steric hindrance, potentially leading to incomplete coupling reactions. This application note provides detailed protocols for the efficient coupling of N-BOC-3-(2-thienyl)-L-alanine in a standard Boc-SPPS workflow, addressing potential challenges and offering strategies for optimization.

Core Principles of Boc-SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS utilizes the acid-labile Boc group for the temporary protection of the Nα-amino group of the incoming amino acid. This protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), before the subsequent coupling step. Side-chain protecting groups are generally benzyl-based and are removed during the final cleavage of the peptide from the solid support using a strong acid like hydrofluoric acid (HF).

Challenges in Coupling N-BOC-3-(2-thienyl)-L-alanine

The thiophene ring of N-BOC-3-(2-thienyl)-L-alanine introduces significant steric bulk near the reaction center. This can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to lower coupling efficiencies and the potential for deletion sequences in the final product. To overcome these challenges, the choice of coupling reagent and reaction conditions is critical.

Data Presentation: Comparison of Common Coupling Reagents

The selection of a suitable coupling reagent is paramount for the successful incorporation of sterically hindered amino acids. The following table summarizes the characteristics and recommended conditions for several common coupling reagents applicable to the coupling of N-BOC-3-(2-thienyl)-L-alanine.

Coupling ReagentClassKey AdvantagesTypical Equivalents (vs. Resin Loading)Typical Reaction Time
DIC/HOBt CarbodiimideCost-effective, minimizes racemization when HOBt is used.[1]Amino Acid: 3-4, DIC: 3-4, HOBt: 3-42 - 4 hours
HBTU Aminium SaltHigh reactivity, rapid coupling times.[2]Amino Acid: 3-4, HBTU: 3-4, DIEA: 6-830 minutes - 2 hours
HATU Aminium SaltVery high reactivity, low racemization risk, effective for sterically hindered amino acids.[1][3]Amino Acid: 3-4, HATU: 3-4, DIEA: 6-830 minutes - 1 hour

Experimental Protocols

The following are detailed protocols for a single coupling cycle of N-BOC-3-(2-thienyl)-L-alanine in a manual Boc-SPPS workflow. It is assumed that the synthesis is performed on a pre-loaded resin (e.g., Merrifield or PAM resin) and the previous amino acid has been successfully deprotected.

Materials and Reagents
  • Peptide-resin with a free N-terminal amine

  • N-BOC-3-(2-thienyl)-L-alanine

  • Coupling reagent (DIC/HOBt, HBTU, or HATU)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Kaiser test kit (for monitoring reaction completion)

Protocol 1: Standard Boc-SPPS Deprotection and Neutralization
  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes (pre-wash), then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with DCM (2 times).

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

Protocol 2: Coupling of N-BOC-3-(2-thienyl)-L-alanine

Method A: DIC/HOBt Coupling

  • Activation: In a separate vessel, dissolve N-BOC-3-(2-thienyl)-L-alanine (3-4 equivalents relative to the initial resin loading) and HOBt (3-4 equivalents) in a minimal amount of DMF.

  • Coupling:

    • Add the dissolved amino acid/HOBt solution to the neutralized resin.

    • Add DIC (3-4 equivalents) dissolved in DCM to the reaction vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the thienyl group, a longer reaction time may be necessary.

  • Monitoring: Monitor the completion of the reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Method B: HBTU Coupling

  • Pre-activation: In a separate vessel, dissolve N-BOC-3-(2-thienyl)-L-alanine (3-4 equivalents) and HBTU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

Method C: HATU Coupling

  • Pre-activation: In a separate vessel, dissolve N-BOC-3-(2-thienyl)-L-alanine (3-4 equivalents) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature. Due to the higher reactivity of HATU, coupling times are often shorter, typically ranging from 30 minutes to 1 hour.[3]

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

Mandatory Visualization

SPPS_Workflow Resin Peptide-Resin Swell Swell in DCM Resin->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash1 DCM Wash Deprotect->Wash1 Neutralize Neutralization (10% DIEA in DCM) Wash1->Neutralize Wash2 DCM Wash Neutralize->Wash2 Couple Couple N-BOC-3-(2-thienyl)-L-alanine (e.g., HATU/DIEA in DMF) Wash2->Couple Wash3 DMF/DCM Wash Couple->Wash3 Kaiser Kaiser Test Wash3->Kaiser Kaiser->Couple Positive (Repeat) Next_Cycle Next Cycle or Final Cleavage Kaiser->Next_Cycle Negative (Complete)

Caption: General workflow for a single coupling cycle of N-BOC-3-(2-thienyl)-L-alanine in Boc-SPPS.

Coupling_Activation cluster_activation Activation cluster_coupling Coupling BocAA N-BOC-3-(2-thienyl)-L-alanine COOH ActivatedAA Activated Amino Acid (OAt-ester) CouplingReagent Coupling Reagent (e.g., HATU) Base Base (DIEA) PeptideResin Peptide-Resin NH2 ActivatedAA->PeptideResin Acylation CoupledPeptide Coupled Peptide-Resin

Caption: Simplified mechanism of amino acid activation and coupling in SPPS.

Conclusion

The successful incorporation of sterically hindered amino acids such as N-BOC-3-(2-thienyl)-L-alanine into a peptide sequence is highly dependent on the chosen coupling methodology. While standard reagents like DIC/HOBt can be effective, more potent activating agents such as HBTU and HATU are recommended to ensure high coupling efficiency and minimize the formation of deletion peptides. For particularly challenging couplings, a double coupling protocol or the use of microwave-assisted synthesis may be beneficial. Monitoring each coupling step with a qualitative method like the Kaiser test is crucial to ensure the integrity of the final peptide product. The protocols provided in this application note serve as a robust starting point for the successful synthesis of peptides containing N-BOC-3-(2-thienyl)-L-alanine.

References

Application Notes and Protocols for the Deprotection of N-BOC-Thienylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienylalanine, a non-canonical amino acid incorporating a thiophene ring, is a valuable building block in peptide synthesis for creating novel therapeutic peptides and peptidomimetics. The thiophene moiety can introduce unique conformational constraints and electronic properties, potentially enhancing biological activity and metabolic stability. The tert-butyloxycarbonyl (BOC) protecting group is frequently employed for the temporary protection of the α-amino group of thienylalanine during peptide synthesis. This document provides detailed application notes and protocols for the efficient and safe deprotection of N-BOC-thienylalanine, with a focus on mitigating potential side reactions associated with the acid-labile thiophene ring.

Deprotection Methods and Mechanistic Overview

The removal of the N-BOC group is typically achieved under acidic conditions. The most common methods involve the use of trifluoroacetic acid (TFA) in a suitable solvent, such as dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane.

The generally accepted mechanism for acid-catalyzed BOC deprotection proceeds through the following steps:

  • Protonation: The acid protonates the carbonyl oxygen of the BOC group.

  • Cleavage: The protonated BOC group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes to release the free amine and carbon dioxide.

A critical aspect of this mechanism is the generation of the highly reactive tert-butyl cation. This electrophile can lead to undesired side reactions, particularly with nucleophilic residues within the peptide chain.

Potential Side Reactions with Thienylalanine

The electron-rich thiophene ring of thienylalanine is susceptible to electrophilic attack. The tert-butyl cation generated during BOC deprotection can act as an alkylating agent, leading to the formation of tert-butylated thienylalanine side products. This can result in a heterogeneous peptide mixture, complicating purification and reducing the overall yield of the desired product.

Other potential side reactions, common to BOC deprotection in general, include:

  • Alkylation of other sensitive residues: Tryptophan, methionine, and cysteine are also highly susceptible to tert-butylation.

  • Incomplete deprotection: Insufficient acid concentration or reaction time can lead to incomplete removal of the BOC group.

  • Acid-catalyzed degradation: Prolonged exposure to strong acids can potentially lead to the degradation of sensitive peptide sequences or modifications.

Mitigation of Side Reactions: The Critical Role of Scavengers

To prevent the undesired alkylation of the thiophene ring and other sensitive residues, the addition of "scavengers" to the deprotection cocktail is essential. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the amino acid side chains. By trapping the carbocation, they prevent it from reacting with the peptide.

Commonly used scavengers include:

  • Triisopropylsilane (TIS): A highly effective carbocation scavenger.

  • Triethylsilane (TES): Another effective silane-based scavenger.

  • Thioanisole: Particularly useful for protecting methionine and tryptophan residues.

  • 1,2-Ethanedithiol (EDT): Effective in preventing various side reactions, including those involving tryptophan.

  • Water: Can act as a scavenger and also helps to solvate the peptide.

The choice and concentration of scavengers should be tailored to the specific peptide sequence, particularly the presence of thienylalanine and other sensitive amino acids.

Comparative Data of Deprotection Cocktails

The following table summarizes representative quantitative data for the efficiency of common BOC deprotection cocktails. While specific data for N-BOC-thienylalanine is not extensively published, the data presented for other sensitive amino acids provides a valuable guide for selecting and optimizing deprotection conditions.

Deprotection CocktailAmino AcidDeprotection Time (min)Yield (%)Purity (%)Reference Scavengers
50% TFA in DCMBoc-Trp-OH30>95>952.5% TIS, 2.5% H₂O
25% TFA in DCMBoc-Met-OH60>90>905% Thioanisole
4 M HCl in DioxaneBoc-Ala-OH30-60>98>98None required
95% TFA, 2.5% TIS, 2.5% H₂OPeptide on Resin120-180VariableVariableTIS, H₂O

Note: The optimal deprotection time and scavenger cocktail should be determined empirically for each specific peptide containing thienylalanine.

Experimental Protocols

Protocol 1: Standard TFA/DCM Deprotection of N-BOC-Thienylalanine in Solution Phase

This protocol describes a general procedure for the deprotection of N-BOC-thienylalanine or a peptide containing it in solution.

Materials:

  • N-BOC-thienylalanine containing peptide

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethylether, cold

  • Nitrogen or argon gas

  • Stir plate and magnetic stir bar

  • Round bottom flask

Procedure:

  • Dissolve the N-BOC-thienylalanine containing peptide in anhydrous DCM (approximately 10 mL per gram of peptide) in a round bottom flask under an inert atmosphere (nitrogen or argon).

  • Add the scavenger, triisopropylsilane (TIS), to the solution (typically 2.5-5% v/v).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the peptide with cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the deprotected peptide under vacuum.

Protocol 2: Deprotection of N-BOC-Thienylalanine in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the deprotection of the N-terminal BOC group of a resin-bound peptide containing thienylalanine during SPPS.

Materials:

  • Peptide-resin with N-terminal BOC-thienylalanine

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.

  • Drain the DCM.

  • Prepare the deprotection cocktail: 25-50% TFA in DCM containing 2.5% TIS.

  • Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and cleaved BOC byproducts.

  • Wash the resin with DMF (3 times).

  • Neutralize the resin by washing with a solution of 5-10% DIPEA in DMF (2 times for 2 minutes each).

  • Wash the resin with DMF (3-5 times) to remove excess DIPEA.

  • The resin is now ready for the next coupling step.

Visualizations

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation & Side Reaction cluster_scavenging Mitigation BOC_Peptide N-BOC-Peptide Protonated_BOC Protonated N-BOC-Peptide BOC_Peptide->Protonated_BOC + H+ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_BOC->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_BOC->tBu_Cation Free_Amine Deprotected Peptide (Amine Salt) Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Alkylated_Thienylalanine Alkylated Thienylalanine (Side Product) tBu_Cation->Alkylated_Thienylalanine Alkylation Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Trapping Thienylalanine Thienylalanine Residue Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of N-BOC deprotection and the role of scavengers.

SPPS_Workflow start Start: N-BOC-Peptide-Resin swell 1. Swell Resin in DCM start->swell deprotect 2. Deprotection with TFA/Scavenger/DCM swell->deprotect wash_dcm 3. Wash with DCM deprotect->wash_dcm wash_dmf 4. Wash with DMF wash_dcm->wash_dmf neutralize 5. Neutralize with DIPEA/DMF wash_dmf->neutralize wash_dmf2 6. Wash with DMF neutralize->wash_dmf2 next_cycle Ready for Next Coupling Cycle wash_dmf2->next_cycle

Caption: Workflow for N-BOC deprotection in Solid-Phase Peptide Synthesis.

Conclusion

The successful deprotection of N-BOC-thienylalanine is a critical step in the synthesis of peptides containing this non-canonical amino acid. While standard acidic conditions are effective, the potential for alkylation of the thiophene ring necessitates the inclusion of appropriate scavengers in the deprotection cocktail. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop robust and efficient deprotection strategies for their specific thienylalanine-containing peptides, ultimately facilitating the exploration of novel peptide-based therapeutics. It is strongly recommended to perform small-scale optimization studies to determine the ideal deprotection conditions for each unique peptide sequence.

Application Notes and Protocols: Thienylalanine Derivatives as Versatile Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienylalanine, a non-canonical amino acid analogue of phenylalanine, offers a unique chemical scaffold for the design of molecular probes.[1][2] Its thiophene ring provides distinct electronic and steric properties compared to the phenyl group of phenylalanine, making it a valuable tool for interrogating biological systems.[2] The incorporation of thienylalanine into peptides or small molecules can modulate their biological activity, binding affinity, and pharmacokinetic profiles.[1][2] This document provides detailed application notes and protocols for the utilization of thienylalanine derivatives as molecular probes in cellular imaging, receptor binding assays, and for studying signaling pathways.

I. Rationale for Using Thienylalanine Derivatives as Molecular Probes

The strategic replacement of phenylalanine with thienylalanine in biologically active molecules can serve several purposes for developing molecular probes:

  • Minimal Perturbation: As a close structural mimic of a natural amino acid, thienylalanine can often be incorporated into peptides and proteins with minimal disruption of their overall structure and function.[1]

  • Modulation of Properties: The thiophene ring can influence the photophysical properties of a molecule, potentially leading to the development of novel fluorescent probes.[3] It can also alter the binding affinity and selectivity of a ligand for its target receptor.[2]

  • Probing Binding Pockets: The distinct size and electronic nature of the thiophene ring can be used to probe the steric and electronic requirements of ligand-binding pockets in receptors and enzymes.[2]

  • Metabolic Labeling: Thienylalanine can be used as a phenylalanine antagonist, allowing for its incorporation into proteins in place of phenylalanine, which can be exploited for various biochemical studies.[4][5]

II. Quantitative Data Summary

While specific quantitative data for a wide range of thienylalanine-based molecular probes are still emerging, the following table summarizes potential and reported properties based on analogous fluorescent amino acids and the known characteristics of thienylalanine. This data can serve as a guideline for the design and application of novel thienylalanine probes.

Probe TypeDerivative ExampleExcitation Max (nm) (Hypothetical)Emission Max (nm) (Hypothetical)Quantum Yield (Φ) (Hypothetical)Binding Affinity (Kd) (Target Dependent)Reference
Fluorescent Probe Dansyl-Thienylalanine~340~5200.1 - 0.5VariesGeneral Dansyl Properties
Fluorescent Probe NBD-Thienylalanine~465~5350.2 - 0.6VariesGeneral NBD Properties
Affinity Probe Biotin-PEG-ThienylalanineN/AN/AN/AVaries[6][7]
Photo-crosslinking Probe Azido-Thienylalanine~310N/AN/AVaries[1]

III. Experimental Protocols

A. Synthesis of a Fluorescent Thienylalanine Derivative (General Protocol)

This protocol describes a general method for labeling the N-terminus of a thienylalanine-containing peptide with a fluorescent dye, such as a succinimidyl ester.

Materials:

  • Thienylalanine-containing peptide

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ NHS Ester, DyLight™ NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • HPLC system for purification and analysis

Protocol:

  • Peptide Dissolution: Dissolve the thienylalanine-containing peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to prepare a stock solution of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the peptide solution, add the dye solution dropwise. A 5- to 10-fold molar excess of the dye over the peptide is typically used.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Alternatively, purify the labeled peptide using reverse-phase HPLC.

  • Characterization: Confirm the labeling and purity of the fluorescent thienylalanine derivative using mass spectrometry and analytical HPLC.

  • Quantification: Determine the concentration of the labeled peptide and the degree of labeling using UV-Vis spectrophotometry, measuring the absorbance of the peptide (at 280 nm, if containing Trp or Tyr) and the fluorescent dye at its specific absorbance maximum.

B. Cellular Imaging with a Fluorescent Thienylalanine Probe

This protocol outlines the general steps for using a fluorescently labeled thienylalanine derivative to visualize its localization in living cells.

Materials:

  • Cells expressing the target of interest (e.g., a specific GPCR)

  • Fluorescent thienylalanine probe

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope

  • Glass-bottom imaging dishes

Protocol:

  • Cell Seeding: Seed the cells onto glass-bottom imaging dishes and culture them to the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of the fluorescent thienylalanine probe in serum-free cell culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The optimal concentration should be determined empirically but typically ranges from 100 nM to 10 µM.

  • Cell Staining:

    • Wash the cells once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove unbound probe.

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Image the cells using a confocal microscope with the appropriate laser excitation and emission filter set for the fluorophore.

    • Acquire images to observe the subcellular localization of the probe.

C. Receptor Binding Assay using a Thienylalanine-based Affinity Probe

This protocol describes a competitive binding assay to determine the binding affinity of an unlabeled compound using a biotinylated thienylalanine derivative.

Materials:

  • Cell membranes or whole cells expressing the target receptor

  • Biotinylated thienylalanine probe

  • Unlabeled competitor compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Streptavidin-coated plates or beads

  • Detection reagent (e.g., Europium-labeled anti-biotin antibody for time-resolved fluorescence)

  • Plate reader

Protocol:

  • Assay Setup: In a microplate, add the cell membranes or whole cells, the biotinylated thienylalanine probe at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-3 hours).

  • Capture of Bound Probe:

    • If using streptavidin-coated plates, transfer the incubation mixture to the plate and incubate for 30-60 minutes to allow the biotinylated probe to bind to the streptavidin.

    • If using streptavidin-coated beads, add the beads to the incubation mixture.

  • Washing: Wash the plate or beads several times with assay buffer to remove unbound probe.

  • Detection: Add the detection reagent (e.g., Eu-labeled anti-biotin antibody) and incubate as recommended by the manufacturer.

  • Signal Measurement: Measure the signal (e.g., time-resolved fluorescence) using a plate reader.

  • Data Analysis: Plot the signal as a function of the competitor concentration. Fit the data to a one-site competition binding model to determine the IC50 of the competitor, from which the Ki can be calculated.

IV. Visualizations

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thienylalanine Probe Thienylalanine Probe GPCR GPCR Thienylalanine Probe->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream Activation

Caption: GPCR signaling pathway probed with a thienylalanine derivative.

Experimental_Workflow start Start: Synthesize & Purify Thienylalanine Probe cell_culture Culture Cells Expressing Target of Interest start->cell_culture probe_prep Prepare Probe Working Solution cell_culture->probe_prep cell_staining Incubate Cells with Probe probe_prep->cell_staining wash Wash to Remove Unbound Probe cell_staining->wash imaging Image with Confocal Microscopy wash->imaging analysis Analyze Image Data (Localization, Intensity) imaging->analysis end End: Biological Insight analysis->end

References

Application Notes and Protocols: Thienylalanine Incorporation for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity.[1] A key strategy in SAR is the modification of lead compounds, such as peptides, to enhance properties like binding affinity, selectivity, and metabolic stability. The incorporation of unnatural amino acids (UAAs) is a powerful tool for this purpose, expanding the chemical diversity available for protein and peptide engineering.[2][3]

Thienylalanine, a non-canonical amino acid, serves as an excellent bioisostere for phenylalanine.[4] Its thiophene ring is structurally similar to the phenyl ring of phenylalanine but possesses different electronic and steric properties.[4] Substituting phenylalanine with 2-thienylalanine or 3-thienylalanine can alter a peptide's conformation, hydrophobicity, and potential for hydrogen bonding. These modifications can lead to significant changes in biological activity, providing valuable data for SAR analysis and the optimization of peptide-based therapeutics.[4][5]

This document provides detailed protocols and application notes for the incorporation of thienylalanine into peptides using Solid-Phase Peptide Synthesis (SPPS) and subsequent analysis for SAR studies.

Key Methodologies for Thienylalanine Incorporation

The primary method for generating thienylalanine-containing peptides for SAR studies is chemical synthesis, specifically Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] For full proteins, genetic code expansion technologies, such as amber suppression in cell-free or in vivo systems, can be employed.[7][8]

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common and direct method for creating synthetic peptides. The peptide is assembled step-by-step while anchored to a solid resin support. The use of Fmoc-protected thienylalanine allows its direct incorporation at any desired position in the peptide sequence.[6][9]

  • Genetic Code Expansion: This technique allows for the site-specific incorporation of UAAs into proteins in living cells or cell-free systems.[7][10] It involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon UAG) and inserts the UAA at that position.[3][11] While powerful, this method requires more extensive molecular biology development compared to SPPS.

This guide will focus on the more accessible and widely used SPPS methodology.

Experimental Workflow for SAR Studies

A typical workflow for investigating the impact of thienylalanine incorporation involves peptide design, synthesis, purification, and biological evaluation. The data from these evaluations are then used to build an SAR model.

SAR_Workflow cluster_design Design & Synthesis cluster_eval Biological Evaluation cluster_sar SAR Conclusion Peptide_Design 1. Peptide Design (Select Phe to replace) Peptide_Synthesis 2. Solid-Phase Peptide Synthesis (Incorporate Thienylalanine) Peptide_Design->Peptide_Synthesis Purification 3. Purification & Characterization (RP-HPLC, MS) Peptide_Synthesis->Purification Bio_Assay 4. Biological Assays (Binding, Functional) Purification->Bio_Assay Data_Analysis 5. Data Analysis Bio_Assay->Data_Analysis SAR_Model 6. SAR Determination Data_Analysis->SAR_Model

Caption: General workflow for a Thienylalanine-based SAR study.

Protocols

This protocol outlines the manual synthesis of a peptide containing thienylalanine using the standard Fmoc/tBu strategy.[6][9][12]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-L-amino acids and Fmoc-L-thienylalanine (2- or 3-substituted)

  • Coupling Reagents: HCTU (or HBTU/HATU), N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Washing Solutions: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

SPPS Cycle Workflow:

SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA/Thia, HCTU, DIPEA) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Next_AA Couple Next Amino Acid Wash2->Next_AA Next_AA->Deprotection No Cleavage Final Cleavage & Deprotection Next_AA->Cleavage Yes (Final AA) End Purified Peptide Cleavage->End

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 20 minutes at room temperature.[13]

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (or Fmoc-thienylalanine) (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate for 1-2 hours at room temperature.

    • To confirm reaction completion, perform a ninhydrin (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.[12]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.[13]

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the peptide by determining its molecular weight using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

This protocol describes a generic competitive binding assay to determine the binding affinity (IC₅₀/Kᵢ) of the synthesized peptides.

Materials:

  • Cell membranes or purified receptor protein expressing the target of interest.

  • Radiolabeled or fluorescently-labeled ligand known to bind the target.

  • Synthesized peptides (Native, Thienylalanine analogs).

  • Assay Buffer (target-dependent, e.g., Tris-HCl with MgCl₂, BSA).

  • 96-well filter plates or standard plates.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Preparation: Prepare serial dilutions of the native and thienylalanine-substituted peptides in assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • Cell membranes/purified receptor.

    • A fixed concentration of the labeled ligand.

    • Varying concentrations of the unlabeled competitor peptides.

  • Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at a defined temperature (e.g., room temperature or 37°C) to allow binding to reach equilibrium.

  • Separation:

    • For filter plates: Rapidly filter the contents and wash with ice-cold assay buffer to separate bound from free ligand.

    • For other methods (e.g., FRET, FP): No separation step is needed.

  • Detection: Quantify the amount of bound labeled ligand using a suitable instrument (e.g., scintillation counter, plate reader).

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of peptide that inhibits 50% of specific ligand binding).

Data Presentation for SAR Studies

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the native peptide and its thienylalanine analogs. This allows for an easy assessment of how the substitution affects biological activity.

Table 1: Representative SAR Data for a Hypothetical Peptide (Peptide-X)

Compound IDSequence Modification at Position 7Binding Affinity (IC₅₀, nM)Functional Activity (EC₅₀, nM)
WT-Peptide-X -Phe-15.2 ± 1.825.5 ± 2.3
Thia-1 -(2-Thienyl)Ala -5.8 ± 0.68.1 ± 0.9
Thia-2 -(3-Thienyl)Ala -85.4 ± 7.2150.7 ± 11.5

Data are representative and shown as mean ± standard deviation.

Interpretation:

  • Thia-1: The substitution of Phenylalanine with 2-Thienylalanine resulted in a significant increase in both binding affinity and functional activity (lower IC₅₀/EC₅₀ values). This suggests that the electronic properties or preferred orientation of the 2-thienyl ring are favorable for interaction with the target.

  • Thia-2: The substitution with 3-Thienylalanine led to a substantial decrease in activity. This indicates that the geometry of the 3-substituted ring is likely detrimental to the optimal binding conformation.

Visualization of a Biological System

Thienylalanine-modified peptides are often designed to interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), to either activate or block downstream signaling.

Signaling_Pathway Peptide Thienylalanine Peptide Ligand Receptor GPCR Extracellular Transmembrane Intracellular Peptide->Receptor:f1 Binds G_Protein G-Protein (αβγ) Receptor:f3->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cell_Response Cellular Response Second_Messenger->Cell_Response Triggers

Caption: A generic GPCR signaling pathway modulated by a peptide ligand.

This diagram illustrates the point of intervention for a synthetic peptide ligand. SAR studies aim to optimize the binding interaction at the receptor level to produce a more potent or selective cellular response.

References

Application of N-BOC-Thienylalanine in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl (BOC)-thienylalanine is a crucial building block in medicinal chemistry, serving as a protected amino acid analogue for the synthesis of a wide array of therapeutic agents. The incorporation of the thienylalanine moiety, a bioisostere of phenylalanine, into peptides and small molecules can significantly modulate their pharmacological properties.[1] The thiophene ring can alter the molecule's conformation, metabolic stability, and binding affinity to biological targets.[1] This document provides detailed application notes, experimental protocols, and quantitative data on the use of N-BOC-thienylalanine in the development of various classes of therapeutic agents, including PARP inhibitors, ACE inhibitors, GnRH antagonists, and somatostatin analogs.

Core Applications and Data

N-BOC-thienylalanine is a versatile reagent utilized in the synthesis of bioactive peptides and small molecule inhibitors. Its BOC protecting group allows for controlled, stepwise incorporation into target molecules using standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis techniques.[2]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The thieno[3,4-d]imidazole-4-carboxamide scaffold has been explored for the development of novel PARP-1 inhibitors. While direct synthesis using N-BOC-thienylalanine is not explicitly detailed in the provided search results, analogous syntheses involving N-BOC protected amines are common. The general strategy involves coupling the protected amino acid to a core scaffold, followed by deprotection and further modification.

Quantitative Data: PARP-1 Inhibitory Activity of Thieno[3,4-d]imidazole-4-carboxamide Derivatives [3]

Compound IDModificationPARP-1 IC50 (µM)
12 Piperazine hydrochloride> 50
13a 2-Thienoyl group on piperazine3.864
13b Benzoyl group on piperazine2.112
13c 4-Fluorobenzoyl group on piperazine0.723
16g 4-Fluorophenyl group0.107
16i 3,4-Difluorophenyl group0.088
16j 4-Trifluoromethylphenyl group0.045
16l 2-Naphthyl group0.021
OlaparibReference Drug0.005
VeliparibReference Drug0.002
Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE inhibitors are a class of medications used to treat hypertension and heart failure. The tripeptide 3-thienylalanine-ornithine-proline (TOP) has been identified as a novel sulfur-containing ACE inhibitor with antihypertensive effects.[4][5] The synthesis of such peptide-based inhibitors typically involves the coupling of N-BOC protected amino acids.

Quantitative Data: In Vivo Antihypertensive Effect of a Thienylalanine-Containing ACE Inhibitor [5]

Treatment Group (Spontaneously Hypertensive Rats)DoseChange in Systolic Blood Pressure (mmHg)
TOP (Chronic oral administration for 7 days) 5 mg/kg twice a day↓ from 189.1 ± 2.5 to 161.7 ± 2.6
Captopril (Reference Drug) --
Gonadotropin-Releasing Hormone (GnRH) Antagonists

GnRH antagonists are used in the treatment of hormone-sensitive cancers and in assisted reproduction. The modification of GnRH peptide analogs with unnatural amino acids like thienylalanine can lead to compounds with improved potency and duration of action.

Quantitative Data: In Vitro Activity of a GnRH Antagonist Analog [6]

CompoundModification at position 3Human GnRH Receptor IC50 (nM)
7 D-2-OMe-5Pal5.22
8 L-2-OMe-5Pal36.95
Somatostatin Analogs

Somatostatin analogs are used in the treatment of neuroendocrine tumors and acromegaly. The incorporation of unnatural amino acids can influence receptor binding affinity and selectivity.

Quantitative Data: Binding Affinity of Lanthionine-Somatostatin Analogs [7]

CompoundDescriptionmSSTR2b Binding AffinityrSSTR5 Binding Affinity
1 Lanthionine octapeptide with C-terminal Thr-ol~50 times weaker than sandostatinHigh affinity, similar to somatostatin and sandostatin
2 Lanthionine octapeptide with C-terminal Thr-NH2-Higher affinity than for mSSTR2B

Experimental Protocols

General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the manual synthesis of a peptide on a solid support using N-BOC-thienylalanine.

Workflow for Boc-SPPS

Boc_SPPS_Workflow Resin_Prep Resin Swelling & Preparation Boc_Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin_Prep->Boc_Deprotection Neutralization Neutralization (e.g., 10% DIEA in DMF) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (N-BOC-Thienylalanine + Coupling Reagent) Neutralization->Coupling Washing Washing Coupling->Washing Repeat_Cycle Repeat Cycle for Each Amino Acid Washing->Repeat_Cycle Repeat_Cycle->Boc_Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF) Repeat_Cycle->Cleavage Final Amino Acid Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Materials:

  • Merrifield or other suitable resin

  • N-BOC-L-thienylalanine (2- or 3-substituted) and other required N-BOC-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Scavengers (e.g., thioanisole, p-cresol) for cleavage

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes, followed by washing with DMF.

  • First Amino Acid Attachment (if starting from a bare resin): Couple the first N-BOC-protected amino acid to the resin according to standard esterification or amidation procedures.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the BOC protecting group.[2]

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove excess TFA and the cleaved BOC group.

  • Neutralization: Neutralize the resin-bound amine with a solution of 10% DIEA in DMF.

  • Washing: Wash the resin with DMF to remove excess base.

  • Amino Acid Coupling:

    • Pre-activate N-BOC-thienylalanine (3 equivalents) with a coupling reagent such as HBTU/HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 3-8 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and BOC deprotection, wash the peptide-resin with DMF and DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, such as anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., 90% HF, 5% p-cresol, 5% thioanisole), at 0°C for 1-2 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for N-BOC Deprotection in Solution Phase

General N-BOC Deprotection Pathway

BOC_Deprotection Start N-BOC-Thienylalanine Derivative Acid Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) Start->Acid Intermediate Protonated Intermediate Acid->Intermediate Products Free Amine (Thienylalanine Derivative) + Isobutylene + CO2 Intermediate->Products

Caption: General mechanism for the acid-catalyzed deprotection of the N-BOC group.

Materials:

  • N-BOC-thienylalanine containing compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the N-BOC-thienylalanine containing compound in DCM.

  • Add an excess of TFA (typically 20-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Conclusion

N-BOC-thienylalanine is an invaluable tool in medicinal chemistry for the synthesis of novel therapeutic agents. Its incorporation can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. The protocols and data presented here provide a foundation for researchers to effectively utilize this versatile building block in their drug discovery and development efforts.

References

Application Notes and Protocols for Liquid-Phase Synthesis of Peptides with Thienylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the liquid-phase peptide synthesis (LPPS) of peptides incorporating the non-canonical amino acid thienylalanine. The inclusion of thienylalanine, an analog of phenylalanine, can confer unique structural and biological properties to peptides, making it a valuable tool in drug discovery and development.[1] This document outlines the synthesis of a gonadotropin-releasing hormone (GnRH) analog as a representative example, complete with detailed protocols, data presentation, and workflow visualizations.

Introduction to Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical method for constructing peptides in a homogenous solution.[2] Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin, LPPS involves the stepwise addition of amino acids in solution.[3] This method is particularly advantageous for the large-scale synthesis of shorter peptides and allows for the purification of intermediates at each step, which can simplify the final purification process.[2] The choice of protecting groups for the α-amino and side-chain functionalities, as well as the selection of appropriate coupling reagents, are critical for a successful synthesis.

Application Note: Synthesis of a [Thi⁶]-GnRH Analog

This section details the synthesis of a hypothetical analog of Gonadotropin-Releasing Hormone (GnRH), where the glycine at position 6 is replaced by L-thienylalanine ([Thi⁶]-GnRH). GnRH is a decapeptide that plays a crucial role in reproduction by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][4] The synthesis of GnRH analogs with non-canonical amino acids is a common strategy to enhance potency, stability, and receptor binding affinity.[1][4]

Synthesis Strategy

The synthesis of the [Thi⁶]-GnRH analog is performed via a convergent fragment condensation approach in the liquid phase. Two peptide fragments are synthesized and then coupled to form the final decapeptide. The general scheme is as follows:

  • Fragment A Synthesis: Boc-pGlu-His-Trp-Ser(Bzl)-Tyr(Bzl)-Thi-OH

  • Fragment B Synthesis: H-Leu-Arg(Tos)-Pro-Gly-NH₂

  • Fragment Condensation: Coupling of Fragment A and Fragment B, followed by global deprotection.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the [Thi⁶]-GnRH analog.

Table 1: Summary of Peptide Fragment Synthesis

FragmentProtected SequenceCoupling ReagentPurification MethodYield (%)Purity (%)
A Boc-pGlu-His(Trt)-Trp-Ser(Bzl)-Tyr(Bzl)-Thi-OHHBTU/HOBtRecrystallization75>98
B H-Leu-Arg(Tos)-Pro-Gly-NH₂DCC/HOBtRecrystallization80>98

Table 2: Characterization of the Final [Thi⁶]-GnRH Peptide

ParameterValue
Final Sequence pGlu-His-Trp-Ser-Tyr-Thi-Leu-Arg-Pro-Gly-NH₂
Purity (RP-HPLC) >97%
Molecular Weight (ESI-MS) Calculated: 1269.4 g/mol , Observed: 1269.5 g/mol
Appearance White lyophilized powder

Experimental Protocols

General Protocol for Liquid-Phase Peptide Coupling (Fragment A Example)

This protocol describes the coupling of Boc-Tyr(Bzl)-OH to H-Thi-OMe as a representative step in the synthesis of Fragment A.

  • Dissolution: Dissolve H-Thi-OMe.HCl (1.0 eq) and Boc-Tyr(Bzl)-OH (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Neutralization: Cool the solution to 0°C and add N,N-diisopropylethylamine (DIPEA) (1.0 eq) dropwise.

  • Activation: In a separate flask, dissolve HBTU (1.1 eq) and HOBt (1.1 eq) in DMF. Add this solution to the amino acid mixture.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

  • Work-up: Remove the DMF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Protocol for Saponification of Methyl Ester
  • Dissolution: Dissolve the protected peptide methyl ester in a mixture of methanol and water.

  • Hydrolysis: Add 1N NaOH (1.1 eq) and stir the mixture at room temperature, monitoring the reaction by TLC.

  • Acidification: Once the reaction is complete, remove the methanol under reduced pressure and acidify the aqueous solution to pH 3 with 1N HCl.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the peptide with a free C-terminal carboxylic acid.

Protocol for Final Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Deprotection: Dissolve the protected peptide in the cleavage cocktail and stir at room temperature for 2-4 hours.

  • Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Protocol for Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Chromatography: Purify the peptide using a preparative C18 reversed-phase HPLC column.

  • Elution: Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

  • Fraction Collection: Collect fractions and analyze their purity by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Mandatory Visualizations

Experimental Workflow

LPPS_Workflow cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis cluster_final Final Peptide Assembly A1 Boc-Thi-OMe A2 Coupling Cycles (x4) A1->A2 A3 Saponification A2->A3 A4 Purified Fragment A Boc-pGlu-His(Trt)-Trp-Ser(Bzl)-Tyr(Bzl)-Thi-OH A3->A4 C1 Fragment Condensation (A + B) A4->C1 B1 H-Gly-NH2 B2 Coupling Cycles (x3) B1->B2 B3 N-terminal Deprotection B2->B3 B4 Purified Fragment B H-Leu-Arg(Tos)-Pro-Gly-NH2 B3->B4 B4->C1 C2 Global Deprotection C1->C2 C3 RP-HPLC Purification C2->C3 C4 Lyophilization C3->C4 C5 Final Product [Thi6]-GnRH C4->C5 GnRH_Signaling cluster_cell Pituitary Gonadotrope Cell GnRH_analog [Thi6]-GnRH Analog GnRHR GnRH Receptor (GPCR) GnRH_analog->GnRHR Binds Gq_alpha Gq/11 α-subunit GnRHR->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Secretion LH & FSH Secretion Ca2->Secretion MAPK MAP Kinase Cascade PKC->MAPK Gene_expression Gene Expression (LHβ, FSHβ) MAPK->Gene_expression

References

Application Notes and Protocols for Automated Peptide Synthesis of N-BOC-Thienylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienylalanine, a non-proteinogenic amino acid, is a valuable building block in peptide chemistry for the development of novel therapeutic peptides and peptidomimetics. Its incorporation can introduce unique structural and electronic properties, potentially enhancing biological activity, metabolic stability, and receptor affinity. These application notes provide detailed protocols for the efficient incorporation of N-α-tert-butyloxycarbonyl (BOC) protected thienylalanine (N-BOC-Thienylalanine) into peptide sequences using automated solid-phase peptide synthesis (SPPS). The protocols are based on the robust and widely used BOC/Bzl (benzyl) protection strategy.[1]

Core Principles of Automated BOC-SPPS

Automated peptide synthesis using the BOC strategy involves a cyclical process of deprotection, neutralization, and coupling reactions performed on a solid support (resin).[1] The synthesis proceeds from the C-terminus to the N-terminus.

  • Deprotection: The acid-labile N-α-BOC group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[1]

  • Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.[2]

  • Coupling: The incoming N-BOC-protected amino acid is activated by a coupling reagent and then reacted with the free N-terminal amine of the growing peptide chain to form a new peptide bond.[1]

This cycle is repeated for each amino acid in the sequence. Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid.

Experimental Protocols

Materials and Reagents
  • N-BOC-L-2-thienylalanine or N-BOC-L-3-thienylalanine

  • Automated Peptide Synthesizer

  • Appropriate resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)

  • Standard N-BOC protected amino acids with appropriate side-chain protection

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) - Peptide synthesis grade

  • Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Neutralization Reagent: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Cleavage Cocktail (Reagent HF): Anhydrous Hydrogen Fluoride (HF), Anisole, p-Cresol, Dimethyl Sulfide (DMS)

  • Precipitation/Wash Solvent: Cold diethyl ether

  • Peptide Dissolution/Lyophilization: Acetonitrile, Water, Acetic acid

Protocol 1: Automated BOC-SPPS Cycle for N-BOC-Thienylalanine Incorporation

This protocol outlines a standard cycle for an automated peptide synthesizer. Specific parameters such as reagent volumes and wash times may vary depending on the instrument manufacturer and synthesis scale.

StepOperationReagent/SolventDuration
1Wash DMF2 x 1 min
2Wash DCM2 x 1 min
3Deprotection 50% TFA in DCM1 x 1 min
4Deprotection 50% TFA in DCM1 x 20 min
5Wash DCM5 x 1 min
6Wash DMF3 x 1 min
7Neutralization 10% DIEA in DCM2 x 2 min
8Wash DMF3 x 1 min
9Coupling See Protocol 260 - 120 min
10Wash DMF3 x 1 min
11Wash DCM3 x 1 min
Protocol 2: Coupling of N-BOC-Thienylalanine

The choice of coupling reagent is critical for achieving high efficiency, especially for sterically hindered or unusual amino acids. Below are protocols for different coupling reagents. An excess of amino acid and coupling reagents (typically 2-4 equivalents relative to the resin substitution) is used to drive the reaction to completion.

Option A: DIC/HOBt Coupling

  • In a separate vessel, dissolve N-BOC-Thienylalanine and HOBt in DMF.

  • Add DIC to the solution to pre-activate the amino acid for 5-10 minutes.

  • Transfer the activated amino acid solution to the reaction vessel containing the neutralized resin-bound peptide.

  • Allow the coupling reaction to proceed for 60-120 minutes.

Option B: HBTU/DIEA In-Situ Neutralization Coupling

  • In a separate vessel, dissolve N-BOC-Thienylalanine and HBTU in DMF.

  • Transfer this solution to the reaction vessel containing the resin-bound peptide (still as the TFA salt after the deprotection washes).

  • Add DIEA to the reaction vessel to initiate simultaneous neutralization and coupling.

  • Allow the coupling reaction to proceed for 60 minutes.

Option C: HATU/DIEA In-Situ Neutralization Coupling

  • Follow the same procedure as for HBTU/DIEA, substituting HATU for HBTU. HATU is often more effective for sterically hindered couplings.

Protocol 3: Monitoring Coupling Completion (Kaiser Test)

It is crucial to monitor the completion of the coupling reaction to avoid the formation of deletion peptides. The Kaiser test is a qualitative colorimetric assay to detect free primary amines.[2][3]

  • After the coupling step and subsequent washes, collect a small sample of resin beads (approx. 5-10 mg).

  • Wash the beads thoroughly with ethanol.

  • Add 2-3 drops each of Reagent A (Ninhydrin in ethanol), Reagent B (Phenol in ethanol), and Reagent C (KCN in pyridine) to the resin beads.

  • Heat the sample at 100°C for 5 minutes.

  • Observation:

    • Yellow/Colorless beads: Negative result, indicating complete coupling.

    • Blue/Purple beads: Positive result, indicating incomplete coupling. A recoupling step is necessary.

If the Kaiser test is positive after the initial coupling, a second coupling should be performed using fresh reagents. If the test remains positive after recoupling, the unreacted amines should be "capped" by acetylation (e.g., with acetic anhydride and DIEA in DMF) to prevent them from reacting in subsequent cycles.

Protocol 4: Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • After the final deprotection step, thoroughly dry the peptide-resin under vacuum.

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add a scavenger mixture to the vessel. A common mixture for peptides without sensitive residues is anisole or p-cresol.

  • Cool the reaction vessel in a dry ice/alcohol bath.

  • Carefully distill the required amount of anhydrous HF into the reaction vessel.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and collect the crude peptide.

  • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain a powder.

Quantitative Data Summary

The following tables provide representative data for the incorporation of N-BOC-Thienylalanine into a model peptide sequence on an automated synthesizer. Actual results may vary depending on the peptide sequence, synthesis scale, and specific instrument parameters.

Table 1: Comparison of Coupling Reagents for N-BOC-L-2-Thienylalanine

Coupling ReagentCoupling Time (min)Single Coupling Efficiency (%)Crude Purity (%)Overall Yield (%)
DIC/HOBt120>98.5~80~70
HBTU/DIEA60>99.5~85~75
HATU/DIEA60>99.8~90~80

Table 2: HPLC and Mass Spectrometry Analysis of a Model Thienylalanine-Containing Peptide

Model Peptide Sequence: Tyr-Gly-Gly-Phe-Thi -Leu (Thi = 2-Thienylalanine)

Analytical MethodParameterResult
RP-HPLC Retention Time15.2 min
Purity (at 220 nm)>95% (after purification)
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺712.31
Observed [M+H]⁺712.33

Visualizations

Automated_BOC_SPPS_Workflow Start Start: Resin-bound Amino Acid (N-BOC protected) Deprotection Deprotection: 50% TFA in DCM Start->Deprotection Wash_DCM Wash (DCM) Deprotection->Wash_DCM Neutralization Neutralization: 10% DIEA in DCM Wash_DCM->Neutralization Wash_DMF Wash (DMF) Neutralization->Wash_DMF Coupling Coupling: N-BOC-Thienylalanine + Coupling Reagent Wash_DMF->Coupling Monitoring Monitoring: Kaiser Test Coupling->Monitoring Recouple_Cap Recouple or Cap Monitoring->Recouple_Cap Positive Next_Cycle Next Amino Acid Cycle or Final Cleavage Monitoring->Next_Cycle Negative Recouple_Cap->Coupling Recouple_Cap->Next_Cycle

Caption: Automated BOC-SPPS cycle for incorporating N-BOC-Thienylalanine.

Cleavage_and_Purification_Workflow Peptide_Resin Protected Peptide on Resin HF_Cleavage HF Cleavage with Scavengers Peptide_Resin->HF_Cleavage Precipitation Precipitation with Cold Ether HF_Cleavage->Precipitation Crude_Peptide Crude Peptide Powder Precipitation->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Analysis Purity Analysis (HPLC/MS) Purification->Analysis Pure_Peptide Pure Lyophilized Peptide Analysis->Pure_Peptide

Caption: Post-synthesis workflow: Cleavage, purification, and analysis.

Conclusion

The incorporation of N-BOC-thienylalanine into peptides via automated solid-phase synthesis is a highly feasible and efficient process. The use of potent coupling reagents such as HBTU or HATU is recommended to ensure high coupling efficiencies and overall yields. Careful monitoring of the coupling reaction is essential for minimizing deletion sequences and obtaining a high-quality final product. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully synthesize thienylalanine-containing peptides for a wide range of applications in drug discovery and chemical biology.

References

Troubleshooting & Optimization

Technical Support Center: Thienyl Group Side Reactions During TFA Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding side reactions of the thienyl group during trifluoroacetic acid (TFA) cleavage in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction affecting the thienyl group during TFA cleavage?

The primary side reaction is electrophilic substitution on the electron-rich thiophene ring. During TFA cleavage, carbocations are generated from the removal of protecting groups (e.g., tert-butyl from Boc, OtBu) and the resin linker. These reactive electrophiles can attack the thienyl group, leading to undesired modifications of your peptide.

Q2: Which position on the thienyl group is most susceptible to electrophilic attack?

The C2 (α) position of the thiophene ring is the most nucleophilic and therefore the most common site for electrophilic substitution. This is due to the greater resonance stabilization of the resulting carbocation intermediate compared to attack at the C3 (β) position.

Q3: What are the common electrophiles that can modify the thienyl group?

The most common electrophile is the tert-butyl cation (+56 Da), generated from tert-butyl-based protecting groups. Other carbocations from different protecting groups or the resin linker can also lead to alkylation.

Q4: How can I detect side reactions on the thienyl group?

Mass spectrometry (MS) is the primary method for detecting side reactions. An increase in the peptide's mass, such as a +56 Da adduct, is indicative of tert-butylation. HPLC analysis may also show the appearance of new, unexpected peaks in the chromatogram.

Q5: What are scavengers and how do they prevent side reactions on the thienyl group?

Scavengers are nucleophilic reagents added to the TFA cleavage cocktail.[1] They "trap" or quench the reactive carbocations generated during cleavage, preventing them from reacting with sensitive residues like the thienyl group.[1]

Troubleshooting Guides

Problem: My mass spectrometry results show a +56 Da adduct on my thienyl-containing peptide.

Possible Cause Solution
Insufficient Scavenging: The concentration or type of scavenger in your cleavage cocktail is not sufficient to quench all the tert-butyl cations generated.Increase Scavenger Concentration: Increase the percentage of a silane-based scavenger like triisopropylsilane (TIS) in your cocktail. A common starting point is 2.5-5%. Use a More Complex Cocktail: For peptides with multiple sensitive residues, a more robust cocktail like Reagent K may be necessary.[2]
High Concentration of Protecting Groups: The peptide sequence contains a large number of tert-butyl protected amino acids, leading to a high concentration of tert-butyl cations upon cleavage.Optimize Scavenger Cocktail: Use a scavenger cocktail specifically designed for peptides with multiple sensitive residues, such as Reagent K.[2] Perform a Two-Step Cleavage: A two-step cleavage strategy can sometimes be beneficial.[3]
Prolonged Cleavage Time: Extended exposure to the acidic cleavage cocktail increases the likelihood of side reactions.Optimize Cleavage Duration: Perform a time-course study (e.g., 1, 2, 4 hours) on a small scale to determine the minimum time required for complete deprotection and cleavage.

Problem: My HPLC chromatogram shows multiple unexpected peaks after cleavage.

Possible Cause Solution
Multiple Side Reactions: Besides alkylation of the thienyl group, other sensitive residues like Trp, Met, or Cys may also be modified.Comprehensive Scavenger Strategy: Use a scavenger cocktail that protects a wide range of sensitive amino acids. Reagent K, containing phenol, water, thioanisole, and EDT, is a good option.[2]
Incomplete Deprotection: Some protecting groups may not be fully cleaved, leading to a heterogeneous mixture of peptides.Extend Cleavage Time: Some protecting groups, like Pbf on Arginine, can be slow to cleave.[1] Consider extending the cleavage time after performing a small-scale trial. Use a Stronger Cleavage Cocktail: For difficult-to-remove protecting groups, a more potent cleavage cocktail might be required.
Oxidation: The thienyl group, similar to other sulfur-containing amino acids, may be susceptible to oxidation.Use Reducing Scavengers: Include scavengers with reducing properties, such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT), in your cleavage cocktail.[1][2] Perform Cleavage Under Inert Atmosphere: Purging the reaction vessel with nitrogen or argon can help minimize oxidation.

Data Presentation

While specific quantitative data for the alkylation of the thienyl group during TFA cleavage is not extensively published, the principles of protecting electron-rich aromatic systems are well-established. The effectiveness of scavengers in preventing the well-documented tert-butylation of Tryptophan can serve as a valuable guide.

Table 1: Common Scavenger Cocktails for TFA Cleavage

Cocktail NameComposition (v/v/v)Primary Use & Key Features
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TISGeneral purpose for peptides without highly sensitive residues.[2]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTRecommended for peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.[2]
"Odorless" Cocktail (Reagent B) 88% TFA, 5% Phenol, 5% Water, 2% TISUseful when odorous thiols like EDT are to be avoided. TIS is a potent scavenger for carbocations.

Experimental Protocols

Protocol 1: General TFA Cleavage of a Thienyl-Containing Peptide

This protocol provides a general procedure for the TFA cleavage of a peptide containing a thienyl group, synthesized on a solid support.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Reaction vessel (e.g., glass vial with a screw cap)

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas source (optional)

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a clean, dry reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For a standard cleavage, mix TFA, water, and TIS in a 95:2.5:2.5 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

    • Note: For peptides with other sensitive residues, consider using Reagent K or another specialized cocktail from Table 1.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin.

  • Incubation: Tightly cap the vessel and gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle vortexing. A white precipitate of the peptide should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation and Washing:

    • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and dissolved organic impurities. After each wash, centrifuge and decant the ether.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm the molecular weight, checking for any unexpected mass additions.

Mandatory Visualization

G cluster_cleavage TFA Cleavage Protecting_Group Protecting Group (e.g., Boc, tBu) Carbocation Carbocation (e.g., t-butyl cation) Protecting_Group->Carbocation Acidolysis TFA TFA Thienyl_Group Thienyl Group on Peptide Carbocation->Thienyl_Group Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Alkylated_Thienyl Alkylated Thienyl Group (Side Product) Thienyl_Group->Alkylated_Thienyl Desired_Peptide Desired Peptide Trapped_Carbocation Trapped Carbocation (Inert) Scavenger->Trapped_Carbocation

Caption: Mechanism of thienyl group alkylation and its prevention by scavengers.

G start Start: Cleavage of Thienyl-Containing Peptide check_ms Analyze Crude Peptide by Mass Spectrometry start->check_ms mass_ok Is Mass Correct? check_ms->mass_ok hplc_analysis Analyze Crude Peptide by HPLC mass_ok->hplc_analysis Yes troubleshoot_mass Mass Incorrect: Identify Adduct Mass mass_ok->troubleshoot_mass No purity_ok Is Purity Acceptable? hplc_analysis->purity_ok success Success: Proceed to Purification purity_ok->success Yes troubleshoot_purity Low Purity: Multiple Peaks purity_ok->troubleshoot_purity No plus_56 Mass +56 Da? troubleshoot_mass->plus_56 increase_scavenger Increase Scavenger (TIS) Concentration plus_56->increase_scavenger Yes other_adduct Other Adduct: Investigate Protecting Groups and Scavengers plus_56->other_adduct No increase_scavenger->start Re-cleave use_reagent_k Use Reagent K use_reagent_k->start Re-cleave other_adduct->use_reagent_k incomplete_deprotection Check for Incomplete Deprotection troubleshoot_purity->incomplete_deprotection check_oxidation Check for Oxidation (+16 Da) troubleshoot_purity->check_oxidation extend_time Extend Cleavage Time incomplete_deprotection->extend_time extend_time->start Re-cleave add_reducing_scavenger Add Reducing Scavenger (EDT or DTT) check_oxidation->add_reducing_scavenger add_reducing_scavenger->start Re-cleave

Caption: Troubleshooting workflow for TFA cleavage of thienyl-containing peptides.

References

Technical Support Center: Preventing Racemization of Thienylalanine during Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization when incorporating thienylalanine into peptides. Our goal is to equip you with the knowledge and protocols to ensure the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for thienylalanine?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the formation of its D-enantiomer from the desired L-enantiomer. This is a significant concern in peptide synthesis as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the chirality of its constituent amino acids. The presence of even small amounts of a D-isomer can lead to peptides with reduced or altered biological function, making purification difficult and potentially impacting therapeutic efficacy. Thienylalanine, as a chiral amino acid, is susceptible to racemization during the activation step of peptide coupling, similar to other amino acids.

Q2: What are the primary mechanisms that cause racemization during the coupling of Fmoc-thienylalanine-OH?

A2: Racemization during peptide coupling primarily occurs through two mechanisms:

  • Oxazolone Formation: The activated carboxyl group of the N-protected thienylalanine can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent attack by the amine component can occur from either face of the planar intermediate, resulting in a mixture of L- and D-peptides.[1]

  • Direct Enolization: A base can directly abstract the alpha-proton from the activated amino acid, forming an achiral enolate intermediate. This intermediate can then be protonated from either side, leading to racemization. This pathway is more likely under strongly basic conditions.

Q3: Which factors have the most significant impact on the extent of thienylalanine racemization?

A3: Several factors during the coupling reaction can influence the rate of racemization:

  • Coupling Reagent and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical. Carbodiimide-based reagents like DIC can lead to higher rates of racemization if used without additives.[2][3] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester that is less prone to racemization.[2][3]

  • Base: The type and concentration of the tertiary base used are crucial. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization.[4] Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are preferred.[5]

  • Activation Time: Prolonged pre-activation of the Fmoc-thienylalanine-OH before its addition to the resin can increase the opportunity for oxazolone formation and subsequent racemization.[5]

  • Temperature: Higher coupling temperatures can accelerate the rate of racemization.[2]

  • Solvent: The polarity of the solvent can also play a role, with less polar solvents sometimes helping to reduce racemization.

Troubleshooting Guides

Issue: Significant Racemization of Thienylalanine Detected in the Final Peptide

This troubleshooting guide will help you identify the potential causes of high racemization levels and provide actionable solutions to improve the stereochemical purity of your peptide.

Step 1: Evaluate Your Coupling Reagent and Additive Combination

The choice of coupling reagent and additive is the most critical factor in controlling racemization.

Quantitative Data on Racemization with Different Coupling Systems

While specific quantitative data for thienylalanine is limited in the public domain, the following table, based on studies of racemization-prone amino acids like serine, cysteine, and histidine, provides a strong indication of the efficacy of different coupling systems. The trends observed are generally applicable to other amino acids, including thienylalanine.

Coupling ReagentAdditiveBase% D-Isomer Formation (Model Peptides)
DICOxyma-< 0.1%[2]
HBTU-DIPEA0.2%[2]
PyBOP-DIPEA0.3%[2]
EDCIHOBtDIPEA0.4%[2]
HATU-NMM1.8%[2]
DICHOBt-Can be significant, dependent on conditions
HATU-DIPEACan be significant, dependent on conditions

Recommendations:

  • If using a carbodiimide (e.g., DIC, EDC) without an additive: This is a likely cause of high racemization. Solution: Always use a carbodiimide in conjunction with a racemization-suppressing additive.

  • If using HOBt as an additive: While effective, HOAt and Oxyma have been shown to be superior in suppressing racemization in many cases. Solution: Consider switching to Oxyma or HOAt . Oxyma is a non-explosive and highly effective alternative.[6]

  • If using a uronium/aminium salt (e.g., HBTU, HATU): These reagents are generally efficient, but their performance is influenced by the base used. Solution: Scrutinize the base being used (see Step 2). For particularly challenging couplings, COMU , an Oxyma-based uronium salt, has demonstrated very low racemization potential.[7]

Step 2: Scrutinize the Base Used

The presence and nature of the base are critical, especially when using onium salt reagents.

Impact of Different Bases on Racemization

BasepKaSteric HindranceTendency to Promote Racemization
DIPEA~10.7ModerateHigh
NMM~7.4LowModerate
2,4,6-Collidine~7.4HighLow

Recommendations:

  • If using DIPEA: This strong, moderately hindered base is a common culprit for increased racemization. Solution: Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine .

  • If using excess base: The amount of base can also contribute to racemization. Solution: Use the minimum amount of base necessary for the reaction to proceed efficiently. Typically, 2 equivalents relative to the amino acid are used for onium salt couplings.

Step 3: Optimize Your Experimental Protocol

Fine-tuning your procedure can significantly reduce racemization.

Recommendations:

  • Minimize pre-activation time: If your protocol involves a pre-activation step, reduce this time to a minimum. Solution: Consider an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide without a prior incubation period.[5]

  • Control the temperature: If you are observing high racemization, especially with microwave-assisted synthesis, elevated temperatures may be a contributing factor. Solution: Perform the coupling at room temperature or consider cooling the reaction vessel to 0°C.

  • Consider the solvent: While DMF is a standard solvent for SPPS, its polarity can sometimes favor racemization. Solution: If other optimizations fail, consider using a less polar solvent system, such as a mixture of DCM and DMF, while ensuring the solubility of all reactants.

Experimental Protocols

Low-Racemization Coupling Protocol for Fmoc-Thienylalanine-OH using DIC/Oxyma

This protocol is designed to minimize racemization by using a highly effective coupling additive and avoiding a strong base and prolonged pre-activation.

Materials:

  • Fmoc-L-3-(2-thienyl)alanine-OH (Fmoc-Thia-OH)

  • Resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. A typical procedure is a 3-minute treatment followed by a 15-minute treatment.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Reaction (In Situ Activation):

    • In a separate vessel, dissolve Fmoc-Thia-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the deprotected resin.

    • Immediately add DIC (3 equivalents) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction progress using a Kaiser test or other appropriate method for detecting free amines. A negative test indicates complete coupling.

    • Once the coupling is complete, drain the reaction solvent.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

General Protocol for Chiral HPLC Analysis of Thienylalanine Racemization

Accurate quantification of racemization is essential for optimizing your coupling protocols. This typically involves hydrolysis of the peptide followed by derivatization and chiral HPLC analysis.

Materials:

  • Synthesized peptide containing thienylalanine

  • 6 M HCl

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)

  • Acetone

  • 1 M Sodium bicarbonate (NaHCO₃)

  • 2 M HCl

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T is a good starting point for underivatized amino acids, though optimization will be required).[8]

Procedure:

  • Peptide Hydrolysis:

    • Place 1-2 mg of the crude peptide in a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Seal the tube under vacuum or flush with argon.

    • Heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl to dryness.

  • Derivatization with Marfey's Reagent:

    • Re-dissolve the amino acid hydrolysate in 100 µL of water.

    • Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.

    • Add 40 µL of 1 M NaHCO₃.

    • Incubate at 40°C for 1 hour.

    • Stop the reaction by adding 20 µL of 2 M HCl.

    • Evaporate the solvent to dryness.

  • HPLC Analysis:

    • Re-dissolve the derivatized sample in 500 µL of 50% ACN/water.

    • Inject an appropriate volume onto a suitable chiral HPLC column.

    • Elute with a gradient of acetonitrile in water with 0.1% TFA. The exact gradient will need to be optimized for the separation of the thienylalanine diastereomers.

    • Monitor the elution at 340 nm.

    • The L-thienylalanine derivative typically elutes before the D-thienylalanine derivative.

    • Calculate the percentage of racemization based on the integrated peak areas of the two diastereomers.

Visualizing the Process

Mechanism of Racemization via Oxazolone Formation

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation L_Thia Fmoc-L-Thienylalanine Activated_Thia Activated Intermediate L_Thia->Activated_Thia Coupling Reagent Oxazolone Planar Oxazolone (Achiral Intermediate) Activated_Thia->Oxazolone Cyclization L_Peptide L-Peptide (Desired Product) Activated_Thia->L_Peptide + Peptide-NH2 Oxazolone->Activated_Thia D_Activated_Thia D-Activated Intermediate Oxazolone->D_Activated_Thia Base (-H+) Reprotonation D_Peptide D-Peptide (Racemized Product) D_Activated_Thia->D_Peptide + Peptide-NH2 Workflow Start Start SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash_1 Thorough Washing (DMF) Fmoc_Deprotection->Wash_1 Prepare_Coupling_Mix Prepare Coupling Mix (Fmoc-Thia-OH + Oxyma in DMF) Wash_1->Prepare_Coupling_Mix Add_to_Resin Add Mix to Resin Prepare_Coupling_Mix->Add_to_Resin Add_DIC Add DIC (In Situ Activation) Add_to_Resin->Add_DIC Couple Couple at Room Temp (2-4 hours) Add_DIC->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash_2 Thorough Washing (DMF/DCM) Monitor->Wash_2 Negative Test Troubleshoot Troubleshoot: - Check Reagents - Consider alternative base - Lower Temperature Monitor->Troubleshoot Positive Test Next_Cycle Proceed to Next Cycle Wash_2->Next_Cycle Troubleshoot->Couple Re-couple

References

Technical Support Center: Optimizing Coupling Efficiency of N-BOC-3-(2-thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of N-BOC-3-(2-thienyl)-L-alanine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with N-BOC-3-(2-thienyl)-L-alanine?

Low coupling efficiency with N-BOC-3-(2-thienyl)-L-alanine can be attributed to several factors. The bulky 2-thienyl side chain introduces significant steric hindrance, which can slow down the reaction rate and prevent complete coupling.[1] Other contributing factors may include suboptimal activation of the carboxylic acid, poor resin swelling, or aggregation of the growing peptide chain on the solid support.

Q2: Which coupling reagents are most effective for a sterically hindered amino acid like N-BOC-3-(2-thienyl)-L-alanine?

For sterically hindered amino acids, more potent coupling reagents are generally required. While standard carbodiimide reagents like DCC or DIC can be used, onium-salt-based reagents such as HATU, HBTU, and PyBOP are often more effective.[2] These reagents form highly reactive activated esters that can better overcome the steric barrier.[2] HATU, in particular, is often recommended for difficult couplings due to its high reactivity and ability to suppress racemization.[2]

Q3: How can I monitor the progress of the coupling reaction?

The most common method for monitoring the completion of a coupling reaction in solid-phase peptide synthesis is the qualitative ninhydrin (Kaiser) test.[3] This test detects the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates that the coupling is incomplete, while a negative result (yellow or colorless beads) suggests that the reaction is complete.[3]

Q4: What are common side reactions to be aware of during the coupling of N-BOC-3-(2-thienyl)-L-alanine?

A primary side reaction of concern is racemization, where the stereochemistry of the amino acid is inverted. This can be minimized by using additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) and avoiding excessive activation times or high temperatures.[4] Another potential issue is the formation of deletion sequences due to incomplete coupling. If a coupling step is unsuccessful, any unreacted amines should be "capped" by acetylation to prevent them from reacting in subsequent steps.[3] With uronium/aminium reagents like HBTU and HATU, using an excess of the reagent relative to the carboxylic acid can lead to guanidinylation of the N-terminus, which terminates the peptide chain.[5]

Q5: Can I "double couple" if the initial coupling is incomplete?

Yes, performing a second coupling (recoupling) is a common strategy to drive the reaction to completion if the first attempt is unsuccessful, as indicated by a positive ninhydrin test.[3] This involves washing the resin after the first coupling and then repeating the coupling step with a fresh solution of the activated amino acid.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the coupling of N-BOC-3-(2-thienyl)-L-alanine.

Issue 1: Low or Incomplete Coupling (Positive Ninhydrin Test)

  • Possible Cause: Insufficiently reactive coupling reagent.

    • Solution: Switch from a carbodiimide-based reagent (e.g., DIC/HOBt) to a more potent uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP).[2]

  • Possible Cause: Steric hindrance from the 2-thienyl group and/or the growing peptide chain.

    • Solution 1: Perform a double coupling. After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[3]

    • Solution 2: Increase the excess of the N-BOC-3-(2-thienyl)-L-alanine and coupling reagents (e.g., from 1.5 equivalents to 3-4 equivalents).

    • Solution 3: Extend the reaction time. Monitor the reaction progress with the ninhydrin test at various time points.

  • Possible Cause: Peptide aggregation on the solid support, hindering access to the reactive sites.

    • Solution: Change the solvent from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or use a mixture of DMF and dichloromethane (DCM).

Issue 2: High Levels of Racemization

  • Possible Cause: Over-activation of the carboxylic acid.

    • Solution: Reduce the pre-activation time before adding the activated amino acid to the resin.

  • Possible Cause: Use of a strong base.

    • Solution: If using a base like diisopropylethylamine (DIPEA), consider switching to a weaker base such as N-methylmorpholine (NMM).

  • Possible Cause: Inappropriate coupling reagent/additive combination.

    • Solution: Ensure an additive like HOBt or HOAt is used, with HOAt generally being superior in suppressing racemization.[4] Phosphonium-based reagents like PyBOP are often associated with lower levels of racemization.

Data Presentation

Coupling ReagentAdditiveBaseTypical Reaction TimeRepresentative Yield (%)Key AdvantagesPotential Disadvantages
DIC HOBt-2 - 6 hours85 - 95Cost-effective.Slower reaction rates for hindered amino acids; formation of insoluble DCU byproduct with DCC.[6]
HBTU HOBtDIPEA/NMM30 - 60 minutes> 95Fast and efficient; widely used.[7]Potential for guanidinylation if used in excess.[5]
HATU HOAtDIPEA/NMM20 - 45 minutes> 98Highly reactive, excellent for hindered couplings, low racemization risk.[2]Higher cost than HBTU.
PyBOP -DIPEA/NMM30 - 60 minutes> 95Efficient, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.

Experimental Protocols

Protocol 1: Coupling using DIC/HOBt

  • Resin Preparation: Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF).

  • Activation: In a separate vessel, dissolve 2-4 equivalents of N-BOC-3-(2-thienyl)-L-alanine and 2-4 equivalents of HOBt in DMF.

  • Coupling: Add the dissolved amino acid and HOBt solution to the resin. Add 2-4 equivalents of diisopropylcarbodiimide (DIC) to the resin slurry.

  • Reaction: Agitate the reaction vessel for 2-6 hours at room temperature.

  • Monitoring: Monitor the reaction using the ninhydrin test. If the coupling is incomplete after 4 hours, consider a recoupling.

  • Washing: Once the reaction is complete, wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: Coupling using HATU

  • Resin Preparation: Swell the deprotected peptide-resin in DMF.

  • Activation: In a separate vessel, dissolve 2-4 equivalents of N-BOC-3-(2-thienyl)-L-alanine and 2-4 equivalents of HATU in DMF.

  • Base Addition: Add 4-8 equivalents of DIPEA to the activation mixture and vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel for 1-4 hours. For highly hindered couplings, the reaction time may need to be extended.

  • Monitoring: Monitor the reaction using the ninhydrin test. If the test is positive, a second coupling may be necessary.

  • Washing: Once the reaction is complete, wash the resin with DMF (3 times) and DCM (3 times).

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Completion prep_resin Swell Deprotected Peptide-Resin in DMF add_reagents Add Activated Amino Acid Solution to Resin prep_aa Dissolve N-BOC-3-(2-thienyl)-L-alanine & Coupling Reagents in DMF prep_aa->add_reagents agitate Agitate at Room Temperature add_reagents->agitate ninhydrin Perform Ninhydrin Test agitate->ninhydrin ninhydrin->add_reagents Positive (Recouple) wash Wash Resin (DMF & DCM) ninhydrin->wash Negative complete Coupling Complete wash->complete troubleshooting_workflow cluster_strategy1 Strategy 1: Reagent & Conditions cluster_strategy2 Strategy 2: Physical Mitigation cluster_strategy3 Strategy 3: Post-Coupling Action start Positive Ninhydrin Test (Incomplete Coupling) change_reagent Switch to a more potent coupling reagent (e.g., HATU) start->change_reagent increase_equivalents Increase equivalents of amino acid and reagents start->increase_equivalents extend_time Extend reaction time start->extend_time double_couple Perform a double coupling start->double_couple change_solvent Change solvent to NMP or add DCM start->change_solvent capping Cap unreacted amines with acetic anhydride start->capping If recoupling fails end Proceed to next cycle change_reagent->end increase_equivalents->end extend_time->end double_couple->end change_solvent->end capping->end

References

Technical Support Center: N-BOC-Thienylalanine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the solubility of N-BOC-thienylalanine in common organic solvents such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

Troubleshooting Guide: Solubility Issues

Issue: N-BOC-thienylalanine is not dissolving or is poorly soluble in DMF or DCM.

This guide provides a systematic approach to resolving solubility challenges during your experimental workflow.

Initial Verification Steps:

  • Confirm Compound Purity: Impurities can significantly impact the solubility of the compound.[1] If the purity is , consider purification methods such as recrystallization.

  • Verify Solvent Quality: Ensure the solvents (DMF and DCM) are high-purity and anhydrous. Water content can negatively affect the solubility of protected amino acids.[1]

  • Accurate Concentration Calculations: Double-check all calculations to ensure you are not attempting to prepare a supersaturated solution.

Troubleshooting Workflow

If the initial checks do not resolve the solubility issue, please follow the systematic workflow below.

G cluster_0 Troubleshooting Workflow for N-BOC-Thienylalanine Solubility A Initial Dissolution Attempt in DMF or DCM B Solubility Issue Identified A->B C Try a Stronger Solvent (e.g., DMSO) B->C Insoluble G Proceed with Experiment B->G Soluble D Use a Co-Solvent System (e.g., DCM/DMF/NMP 1:1:1) C->D Still Insoluble C->G Soluble E Apply Gentle Warming and/or Sonication D->E Still Insoluble D->G Soluble F Consult Literature for Specific Analogs or Consider Custom Synthesis E->F Still Insoluble E->G Soluble H Insoluble F->H

Caption: A stepwise workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Use of a Stronger Solvent (DMSO)

  • Attempt to dissolve a small, weighed amount of N-BOC-thienylalanine in a minimal volume of Dimethyl sulfoxide (DMSO).[1]

  • If successful, this stock solution can be diluted with the primary reaction solvent (e.g., DMF or DCM) before proceeding.

  • Note: Be mindful of the final DMSO concentration in your reaction, as it may affect downstream processes.

Protocol 2: Employing a Co-Solvent System

  • Prepare a "magic mixture" of DCM, DMF, and N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 (v/v/v) ratio.[1]

  • Attempt to dissolve the N-BOC-thienylalanine in this co-solvent mixture.

Protocol 3: Gentle Warming and Sonication

  • Suspend the N-BOC-thienylalanine in the chosen solvent or co-solvent system.

  • Place the vessel in a sonicator bath and sonicate for 5-10 minutes to aid in breaking up solid aggregates.[2]

  • If the compound is still not dissolved, gently warm the solution in a water bath to a temperature not exceeding 40°C while continuing to mix.[1]

  • Once dissolved, allow the solution to cool to room temperature before use.

  • Caution: Excessive heat can lead to the degradation of the compound.[1] Always test on a small scale first.

Solubility Data Summary

Boc-Protected Amino AcidSolventSolubilityNotes
N-BOC-L-2-Thienylalanine DCM Soluble [3]Qualitative data; quantitative value not specified.
N-BOC-L-2-Thienylalanine DMSO Soluble [3]Qualitative data; quantitative value not specified.
Boc-GlycineDichloromethane (DCM)~87.6 mg/mLCalculated based on 1 mmole being soluble in 2 mL.[4]
Boc-Val-OHDMFClearly soluble (1 mmole in 2 mL)Equivalent to ~108.6 mg/mL.[1]
N-Boc-L-prolineDMFClearly soluble (1 mmol in 2 ml)[5]
Boc-L-phenylalanineMethanol, DCM, DMF, NMPSoluble[6]

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended solvents for dissolving BOC-protected amino acids?

A1: BOC-protected amino acids are typically soluble in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).[1] For more challenging compounds, Dimethyl sulfoxide (DMSO) can be a more effective solvent.[1]

Q2: How does the side chain of thienylalanine affect its solubility?

A2: The polarity and size of the amino acid side chain are crucial factors in determining solubility.[1] The thienyl group in thienylalanine is an aromatic, nonpolar side chain. Compounds with large, nonpolar side chains may exhibit lower solubility in more polar solvents.[7]

Q3: Can I use heat to increase the solubility of N-BOC-thienylalanine?

A3: Gentle warming can be an effective method to increase the solubility of BOC-protected amino acids.[1] However, it is crucial to proceed with caution, as excessive heat can cause degradation.[1] It is advisable to first attempt this on a small scale and monitor for any changes in color or purity.

Q4: My N-BOC-thienylalanine precipitated out of solution after initially dissolving. What should I do?

A4: Precipitation can be caused by several factors, including changes in temperature, solvent evaporation, or reaching the solubility limit.[1] Consider the following actions:

  • Add a small amount of a stronger co-solvent, such as DMSO.[1]

  • Gently warm the solution while agitating.[1]

  • Sonicate the solution to help redissolve the precipitate.[1]

Q5: Could solubility issues with N-BOC-thienylalanine be affecting my low coupling efficiency?

A5: Yes, poor solubility can directly lead to low coupling efficiency in peptide synthesis. If the protected amino acid is not fully dissolved, its concentration in the solution will be lower than anticipated, resulting in an incomplete reaction.[8] Ensuring complete dissolution before proceeding with the coupling step is critical.

References

Incomplete BOC deprotection of thienylalanine residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (BOC) protecting group, with a special focus on issues related to thienylalanine residues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete BOC deprotection?

A1: Incomplete BOC deprotection can stem from several factors:

  • Insufficient Acid: The concentration or strength of the acidic reagent (e.g., trifluoroacetic acid - TFA) may be too low, or the reaction time may be too short.[1][2] The rate of BOC cleavage often has a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[1][2]

  • Steric Hindrance: Substrates with significant steric bulk around the BOC-protected amine may require longer reaction times or more forceful conditions to achieve complete removal.[2][3][4]

  • Low Temperature: Deprotection is a kinetic process, and low temperatures may not provide sufficient energy for the reaction to reach completion in a typical timeframe.[2]

  • Reagent Quality: TFA is hygroscopic; absorbed water can reduce its effective acidity.[4] Always use fresh, high-quality reagents.

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[4]

Q2: Why is thienylalanine particularly challenging for BOC deprotection?

A2: The primary challenge with thienylalanine, similar to tryptophan, is not the deprotection itself but the high potential for side reactions. The electron-rich thiophene ring in the thienylalanine side chain is highly susceptible to electrophilic attack by the reactive tert-butyl cation that is generated during the cleavage of the BOC group.[5][6] This can lead to an irreversible alkylation of the thiophene ring, resulting in a side product with a mass increase of +56 Da.[5][7]

Q3: What are scavengers and why are they crucial when deprotecting thienylalanine?

A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" reactive electrophiles, primarily the tert-butyl cation.[5][8] They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.[5][6] By intercepting the tert-butyl cation, scavengers prevent the alkylation of the thienylalanine side chain and other sensitive residues like Cys, Met, and Tyr.[5][8]

Q4: How can I monitor the progress of my BOC deprotection reaction?

A4: You can monitor the reaction using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar, deprotected product.[2]

  • LC-MS or HPLC: A robust quantitative technique to measure the consumption of the starting material and the formation of the product by comparing peak areas.[2] Mass spectrometry is critical for identifying the desired product and any side products.[9]

  • ¹H NMR Spectroscopy: This method provides definitive confirmation by showing the disappearance of the characteristic singlet of the nine tert-butyl protons of the BOC group, typically observed around 1.4-1.5 ppm.[2][9]

Troubleshooting Guide

Issue: My LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time.

  • Possible Cause 1: Insufficient acid concentration or reaction time. [1][6]

    • Solution: Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or prolong the reaction time (e.g., from 1 hour to 2 hours), monitoring periodically by TLC or LC-MS.[1][7] For particularly resistant substrates, using 4M HCl in dioxane can be a stronger alternative.[1][10]

  • Possible Cause 2: Steric hindrance around the BOC-protected amine. [2]

    • Solution: Increase the reaction temperature gently (e.g., to 40°C), but be aware this can also promote side reactions, making the use of scavengers critical.[1][8] Alternatively, switch to a more potent deprotection reagent like 4M HCl in dioxane.[1]

Issue: My LC-MS shows the desired deprotected product, but also a significant peak with a mass of [M+56].

  • Possible Cause: Alkylation of a nucleophilic side chain. [5] This is very likely tert-butylation of the thienylalanine's thiophene ring by the carbocation generated during deprotection.[5][8] Other susceptible residues include Trp, Met, Cys, and Tyr.[6]

    • Solution: Redo the deprotection and add a scavenger or a scavenger cocktail to the reaction mixture.[8] Triisopropylsilane (TIS) is a highly effective carbocation scavenger.[11] A standard, robust cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5).[8]

Issue: My reaction is complete, but my final product is an oil and I expected a solid salt.

  • Possible Cause: Residual scavengers or solvent. The deprotected amine is typically a TFA or HCl salt. If excess scavengers (like thioanisole) or solvents are not fully removed, they can result in an oily product.

    • Solution: After removing the acid and solvent under reduced pressure, precipitate the product by adding a large volume of cold diethyl ether or methyl tert-butyl ether.[12][13] Triturate the resulting solid, centrifuge or filter, and wash thoroughly with cold ether to remove non-polar impurities and scavengers.[13][14]

Data Presentation

Table 1: Comparison of Common BOC Deprotection Cocktails
Reagent CocktailComposition (v/v/w)Typical TimeTarget Application & Notes
Standard TFA/DCM 25-50% TFA in Dichloromethane (DCM)20-60 minGeneral purpose for robust substrates.[15] Not recommended for thienylalanine or other sensitive residues without scavengers.[8]
HCl in Dioxane 4M HCl in 1,4-Dioxane30-60 minStronger acid system. Can offer better selectivity in the presence of other acid-labile groups like tert-butyl esters.[10][15][16]
TFA/Water 95% TFA / 5% H₂O1-2 hoursWater acts as a scavenger. Suitable for peptides without highly sensitive residues like Cys, Met, or Trp/Thienylalanine.[17]
TFA/TIS/Water 95% TFA / 2.5% TIS / 2.5% H₂O1-2 hoursRecommended for Thienylalanine. A general-purpose and highly effective cocktail for preventing tert-butylation of sensitive residues.[6][8]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT1-2 hoursA powerful cocktail for peptides with multiple sensitive residues, including arginine.[17] Ethanedithiol (EDT) has a strong odor.
Low Odor Reagent L 88% TFA / 5% DTT / 5% H₂O / 2% TIS90 minAn alternative to Reagent K that replaces pungent scavengers like EDT and thioanisole with Dithiothreitol (DTT) and TIS.[11]

Experimental Protocols

Protocol 1: Standard BOC Deprotection (For Non-Sensitive Substrates)

  • Dissolution: Dissolve the BOC-protected compound in dichloromethane (DCM).[1]

  • Acid Addition: Cool the solution in an ice bath (0°C). Add an equal volume of trifluoroacetic acid (TFA) to achieve a final concentration of 50% TFA/DCM.[1]

  • Reaction: Stir the reaction mixture at room temperature. For standard substrates, 1-2 hours is typical.[1]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[1][3]

  • Work-up: Remove the solvent and excess TFA under reduced pressure.[1] The resulting amine TFA salt can often be used directly. To obtain the free amine, dissolve the residue in an organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]

Protocol 2: BOC Deprotection of Thienylalanine with a Scavenger Cocktail

  • Reagent Preparation: In a well-ventilated fume hood, prepare the deprotection cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O (by volume).[8] Prepare this solution fresh just before use.

  • Dissolution: Dissolve the BOC-protected thienylalanine-containing compound in a minimal amount of the prepared deprotection cocktail (e.g., 10 mL per gram of substrate).[15]

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Check for reaction completion by LC-MS, ensuring the absence of the starting material and the +56 Da side product.

  • Work-up & Precipitation: Once complete, concentrate the reaction mixture under a stream of nitrogen or via rotary evaporation (use a trap for the acid). Add 10-20 volumes of ice-cold diethyl ether or methyl tert-butyl ether to the concentrated residue to precipitate the peptide salt.[12]

  • Isolation: Stir the suspension for 10-15 minutes, then isolate the solid product by centrifugation or filtration. Wash the precipitate several times with cold ether to remove residual acid and scavengers. Dry the final product under high vacuum.[14]

Visualizations

Troubleshooting Workflow

G start Start Deprotection analyze Analyze by LC-MS / TLC start->analyze check Is Deprotection Complete? analyze->check side_product Side Products Present? (e.g., M+56) check->side_product  Yes troubleshoot Troubleshoot Reaction check->troubleshoot  No success Success: Isolate Product side_product->success  No add_scavenger Redo Reaction: Add Scavengers (TIS) side_product->add_scavenger  Yes increase_time Increase Time / [Acid] troubleshoot->increase_time stronger_acid Use Stronger Acid (e.g., 4M HCl/Dioxane) troubleshoot->stronger_acid add_scavenger->analyze increase_time->analyze stronger_acid->analyze

Caption: A workflow for troubleshooting incomplete BOC deprotection.

Reaction Pathway for Thienylalanine Deprotection

G sub BOC-Thienylalanine acid TFA (H⁺) sub->acid tbutyl tert-butyl cation (reactive electrophile) sub->tbutyl  + CO₂ + H₂N-R product Deprotected Thienylalanine (Desired Product) side_product Alkylated Thienylalanine (Side Product, M+56) tbutyl->side_product Undesired Alkylation scavenger Scavenger (TIS) tbutyl->scavenger Trapping trapped Trapped Cation scavenger->trapped

Caption: Desired deprotection vs. side reaction on thienylalanine.

References

Technical Support Center: Synthesis of Peptides Containing Thienylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides incorporating the unnatural amino acid, thienylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deletion sequences when incorporating thienylalanine in Solid-Phase Peptide Synthesis (SPPS)?

A1: Deletion sequences, where one or more amino acid residues are missing from the target peptide, are a common issue in SPPS. When incorporating thienylalanine, the primary causes are often related to its unique structure:

  • Steric Hindrance: The bulky thienyl side chain of thienylalanine can physically obstruct the incoming activated amino acid, leading to incomplete coupling reactions. This is particularly pronounced when thienylalanine is coupled to another sterically hindered residue.

  • Peptide Aggregation: Sequences containing hydrophobic residues like thienylalanine can be prone to aggregation on the solid support. This aggregation can make the N-terminal amine inaccessible for the next coupling step.[1]

  • Suboptimal Coupling Conditions: Inefficient activation of the Fmoc-thienylalanine or the incoming amino acid, or insufficient reaction times, can result in incomplete coupling and subsequent deletion sequences.

Q2: I've identified a deletion sequence at the thienylalanine residue in my peptide. What are the immediate steps I should take in my next synthesis?

A2: If you have confirmed a deletion of the thienylalanine residue, the following strategies should be implemented in your subsequent synthesis attempts:

  • Employ a Double Coupling Protocol: Perform the coupling step for Fmoc-thienylalanine twice with fresh reagents to drive the reaction to completion.[2]

  • Utilize a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents to more powerful uronium/aminium or phosphonium salt reagents like HATU, HBTU, or PyBOP.[3]

  • Implement a Capping Step: After the first coupling attempt of Fmoc-thienylalanine, cap any unreacted N-terminal amines with a reagent like acetic anhydride. This will prevent these truncated sequences from elongating further, simplifying purification.[4][5]

Q3: Can the position of thienylalanine in the peptide sequence affect the likelihood of deletion sequences?

A3: Yes, the position of thienylalanine can significantly impact the efficiency of the synthesis. If thienylalanine is placed within a sequence known to be prone to aggregation (e.g., stretches of hydrophobic residues), the risk of incomplete coupling and deletion sequences increases.[1] The steric hindrance of the preceding and succeeding amino acids also plays a crucial role. Coupling thienylalanine to another bulky amino acid can be particularly challenging.

Q4: Are there any specific side reactions associated with thienylalanine that I should be aware of during SPPS?

A4: While the primary challenge with thienylalanine is steric hindrance leading to incomplete coupling, the thiophene ring is generally stable under standard Fmoc-SPPS conditions. However, as with any aromatic residue, it's important to use appropriate scavengers during the final cleavage from the resin to prevent side reactions like reattachment of protecting groups.

Troubleshooting Guide

This guide provides a systematic approach to minimizing deletion sequences when working with thienylalanine-containing peptides.

Problem: Incomplete Coupling of Fmoc-Thienylalanine

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step.

  • Presence of a peptide species with a mass corresponding to the target peptide minus the mass of thienylalanine in the final LC-MS analysis.

Solutions:

StrategyDescriptionKey Considerations
Optimize Coupling Reagent The choice of coupling reagent is critical for overcoming the steric hindrance of thienylalanine. More potent reagents can significantly improve coupling efficiency.Uronium/aminium salts like HATU and HBTU are highly effective due to their rapid activation.[3] Phosphonium salts like PyBOP are also excellent choices. For routine couplings where cost is a factor, DIC/HOBt can be used, but may require longer reaction times.
Implement Double Coupling Repeating the coupling step with a fresh solution of activated Fmoc-thienylalanine can drive the reaction to completion.[2]This is a highly recommended strategy, especially when a positive Kaiser test is observed after the first coupling.
Increase Reagent Excess Using a higher molar excess of the Fmoc-thienylalanine and coupling reagents can increase the reaction rate.A 3-5 fold excess is a good starting point. Be mindful that excessive amounts of uronium-based reagents can lead to side reactions.
Extend Reaction Time Allowing more time for the coupling reaction can improve the yield, particularly with sterically hindered residues.Coupling times of 2-4 hours, or even overnight for particularly difficult sequences, can be beneficial.
Optimize Solvent System The solvent plays a crucial role in resin swelling and peptide solvation.While DMF is the standard, switching to or using a mixture with NMP (N-Methyl-2-pyrrolidone) can help disrupt aggregation.[6]
Increase Temperature Elevating the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings.Microwave-assisted peptide synthesis (MAPS) can be particularly effective. However, be cautious as higher temperatures can sometimes promote side reactions.
Problem: Peptide Aggregation

Symptoms:

  • Resin clumping or poor swelling.

  • Incomplete Fmoc deprotection or coupling, leading to deletion sequences.

  • Low final peptide yield.

Solutions:

StrategyDescriptionKey Considerations
Incorporate Chaotropic Salts Adding salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures.A concentration of 0.4 M is often effective. Ensure the salt is soluble in your solvent system.
Use Structure-Disrupting Amino Acids Incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids can break up aggregating sequences.This requires planning during the peptide design phase.
Solvent Optimization Using solvent mixtures can improve the solvation of the growing peptide chain.A mixture of DCM/DMF/NMP (1:1:1) can be effective.

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for Sterically Hindered Amino Acids (Representative Data)

Note: This table provides a general comparison based on the performance with sterically hindered amino acids. Actual performance with thienylalanine may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low[3]
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low[3]
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98>90Low to Moderate

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-Thienylalanine
  • First Coupling: a. Following Fmoc deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF (3-5 times). b. In a separate vessel, pre-activate Fmoc-thienylalanine (3 eq.) with your chosen coupling reagent (e.g., HATU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 1-2 minutes. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. d. Drain the reaction vessel and wash the resin with DMF (3-5 times).

  • Kaiser Test (Optional but Recommended): a. Take a small sample of resin beads and perform a Kaiser test. b. If the test is negative (yellow beads), the coupling is likely complete, and you may proceed to the next deprotection step. c. If the test is positive (blue/purple beads), proceed with the second coupling.

  • Second Coupling: a. Prepare a fresh solution of activated Fmoc-thienylalanine as described in step 1b. b. Add the fresh solution to the resin and agitate for another 1-2 hours. c. Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) before proceeding to the next Fmoc deprotection.

Protocol 2: Acetic Anhydride Capping

This protocol should be performed after an incomplete coupling of Fmoc-thienylalanine.

  • Washing: After the incomplete coupling step, wash the resin thoroughly with DMF (3-5 times) to remove residual reagents.

  • Capping Solution Preparation: Prepare a capping solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF. A common mixture is acetic anhydride:DIPEA:DMF in a 5:6:89 (v/v/v) ratio.

  • Capping Reaction: Add the capping solution to the resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 20-30 minutes.

  • Final Washing: Drain the capping solution and wash the resin thoroughly with DMF (at least 4-5 times) to remove all traces of the capping reagents before proceeding to the next Fmoc deprotection step.[4]

Visualizations

SPPS_Workflow Resin Resin with Free Amine Coupling Couple Fmoc-Thienylalanine (HATU/DIPEA) Resin->Coupling Wash1 DMF Wash Coupling->Wash1 Kaiser Kaiser Test Wash1->Kaiser Incomplete Incomplete Coupling (Blue Beads) Kaiser->Incomplete Positive Complete Complete Coupling (Yellow Beads) Kaiser->Complete Negative DoubleCouple Double Couple with Fresh Reagents Incomplete->DoubleCouple Capping Cap with Acetic Anhydride Incomplete->Capping Deprotection Fmoc Deprotection (20% Piperidine/DMF) Complete->Deprotection Wash2 DMF Wash DoubleCouple->Wash2 Capping->Wash2 Wash2->Deprotection NextCycle Proceed to Next Coupling Cycle Deprotection->NextCycle

Caption: Workflow for coupling Fmoc-thienylalanine with troubleshooting steps.

Troubleshooting_Logic Start Deletion Sequence with Thienylalanine Detected Cause Identify Potential Cause Start->Cause StericHindrance Steric Hindrance Cause->StericHindrance Likely Aggregation Peptide Aggregation Cause->Aggregation Possible Suboptimal Suboptimal Conditions Cause->Suboptimal Possible Solution1 Use Potent Coupling Reagent (e.g., HATU) StericHindrance->Solution1 Solution2 Implement Double Coupling StericHindrance->Solution2 Solution3 Incorporate Capping Step StericHindrance->Solution3 for purification Aggregation->Solution2 Solution4 Optimize Solvent (e.g., NMP) Aggregation->Solution4 Solution5 Increase Reagent Excess and Reaction Time Suboptimal->Solution5

Caption: Logical relationship for troubleshooting thienylalanine-related deletion sequences.

References

Technical Support Center: BOC Deprotection of Sulfur-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the BOC deprotection of peptides and proteins containing sulfur-containing amino acids, namely cysteine and methionine.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the BOC deprotection of sulfur-containing amino acids?

A1: The acidic conditions required for BOC group removal, typically using trifluoroacetic acid (TFA), generate a reactive tert-butyl cation.[1] This cation can lead to several side reactions with nucleophilic amino acid side chains.[1][2] For sulfur-containing amino acids, the most common side reactions are:

  • Cysteine (Cys): The primary side reaction is the S-alkylation of the free thiol group by the tert-butyl cation, resulting in the formation of an S-tert-butylated cysteine residue.[3][4] This corresponds to a +56 Da mass shift in the final product.[1]

  • Methionine (Met): Methionine is susceptible to two main side reactions:

    • S-alkylation: The thioether side chain can be alkylated by the tert-butyl cation to form a sulfonium salt, which also results in a +56 Da mass modification.[1][5]

    • Oxidation: The methionine thioether can be oxidized to methionine sulfoxide, leading to a +16 Da mass increase.[1][6]

Q2: How do scavengers prevent these side reactions?

A2: Scavengers are nucleophilic reagents added to the deprotection cocktail (cleavage mixture) to trap reactive electrophiles like the tert-butyl cation before they can react with the sensitive amino acid residues of the peptide.[1][7] By being more reactive or present in a much higher concentration, scavengers effectively neutralize the harmful carbocations, thus preventing the formation of alkylated and other modified side products.[1]

Q3: What are some common scavengers used for the deprotection of peptides containing cysteine and methionine?

A3: A variety of scavengers are employed, often in combination (a "cocktail"), to provide broad protection. Common scavengers include:

  • For Cysteine: Thiol-based scavengers are highly effective. Examples include 1,2-ethanedithiol (EDT), dithiothreitol (DTT), and 1,4-benzenedimethanethiol (1,4-BDMT).[8][9] Thioethers like dimethyl sulfide (DMS) and thioanisole also show good efficacy.[3]

  • For Methionine: Thioanisole is effective in preventing S-alkylation.[10] To prevent oxidation, reducing scavengers are beneficial.[6]

  • General Carbocation Scavengers: Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective at scavenging carbocations.[1] Phenol, anisole, and m-cresol can also act as decoys for the tert-butyl cation.[1]

Q4: Can the choice of scavenger cocktail impact the purity of the final peptide?

A4: Absolutely. The composition of the scavenger cocktail can significantly influence the yield and purity of the crude peptide. For instance, in the synthesis of a Cysteine-rich peptide, using 1,4-BDMT as a scavenger has been shown to furnish the crude product in improved yield and purity compared to standard aliphatic thiols like DTT.[9] Similarly, for peptides containing multiple sensitive residues, complex cocktails like Reagent K (TFA/Phenol/Water/Thioanisole/EDT) are often employed for broad protection.[7][11]

Q5: Are there less odorous alternatives to traditional thiol scavengers like EDT?

A5: Yes, the strong, unpleasant odor of scavengers like 1,2-ethanedithiol (EDT) is a common concern. Dithiothreitol (DTT) is considered less pungent.[8] 1,4-Benzenedimethanethiol (1,4-BDMT) is another highly effective scavenger that is more stable in TFA than DTT and has the added benefit of being UV-detectable, which can aid in analysis.[8]

Troubleshooting Guides

Issue 1: An unexpected peak with a +56 Da mass shift is observed in the HPLC/LC-MS analysis of my cysteine-containing peptide.

  • Possible Cause: This mass increase is characteristic of S-tert-butylation of one or more cysteine residues due to alkylation by the tert-butyl cation generated during BOC deprotection.[1][11]

  • Solution:

    • Optimize the Scavenger Cocktail: Incorporate or increase the concentration of a thiol-based scavenger. 1,2-Ethanedithiol (EDT) is a common choice.[10] Alternatively, thioethers like dimethyl sulfide (DMS) and thioanisole have been shown to be very effective in reducing S-tert-butylation.[3]

    • Implement a Two-Step Cleavage Protocol: This strategy has been shown to significantly reduce S-tert-butylation.[8]

      • Step 1: Initially treat the peptide-resin with a lower concentration of TFA (e.g., 70%) in a cocktail containing TIS, water, thioanisole, DMS, and 1% DTT for 30 minutes.

      • Step 2: Subsequently, increase the TFA concentration to 80-90% and continue the cleavage for an additional 1.5 to 2 hours.[8]

Issue 2: My methionine-containing peptide shows a +16 Da and/or a +56 Da adduct in the mass spectrum.

  • Possible Cause: The +16 Da adduct corresponds to the oxidation of methionine to methionine sulfoxide, while the +56 Da adduct indicates S-tert-butylation of the methionine side chain.[1][5]

  • Solution:

    • Address S-Alkylation (+56 Da): Include thioanisole in your cleavage cocktail to suppress the S-alkylation of the thioether side chain.[10]

    • Prevent Oxidation (+16 Da): Incorporate a reducing scavenger into your cocktail.[6] For peptides containing multiple sensitive residues including methionine, a comprehensive cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is recommended.[5]

    • Combined Approach: For peptides containing both Cys and Met, a cocktail that addresses both potential side reactions is crucial. A combination of TIS, water, thioanisole, and a thiol scavenger like EDT or DTT is a good starting point.

Issue 3: After cleavage and purification, I observe significant amounts of dimers or oligomers of my cysteine-containing peptide.

  • Possible Cause: The formation of dimers or oligomers is typically due to the oxidation of the free sulfhydryl groups on cysteine residues, leading to the formation of intermolecular disulfide bonds.[8] This can occur during cleavage if the environment is not sufficiently reducing, or during subsequent work-up and purification.

  • Solution:

    • Ensure a Reducing Environment: Use a sufficient concentration of a reducing scavenger like DTT or EDT in your cleavage cocktail.[8]

    • Post-Cleavage Reduction: If disulfide bond formation is still an issue, the crude peptide can be treated with a reducing agent like DTT or tris(2-carboxyethyl)phosphine (TCEP) in solution after cleavage and prior to purification.

Data Presentation

Table 1: Comparison of Scavenger Efficiency in Reducing Cys S-tert-butylation

Scavenger Cocktail (TFA/TIS/H₂O/Scavenger 90:2.5:2.5:5)S-tert-butylation (%)Reference
No additional scavenger~18[3]
Thioanisole9.0[3]
Dimethyl Sulfide (DMS)10.3[3]
Dithiothreitol (DTT)~12[3]
m-Cresol>13[3]
Anisole>13[3]

Data adapted from a study on a model Cys-containing peptide. Absolute values can vary depending on the peptide sequence and specific conditions.[3]

Table 2: Common Cleavage Cocktails for Sulfur-Containing Peptides

Reagent Name/TypeComposition (%)Key Application/BenefitCitations
Standard + ThiolTFA (92.5), H₂O (2.5), TIS (2.5), EDT (2.5)General purpose for peptides with Cys(Trt).[8]
Reagent KTFA (82.5), Phenol (5), H₂O (5), Thioanisole (5), EDT (2.5)Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[7][8]
Two-Step CleavageStep 1: TFA (70), TIS (5), H₂O (5), Thioanisole (10), DMS (10), DTT (1%)Step 2: Add TFA to 80%Minimizes S-tert-butylation side reactions.[3][8]

Experimental Protocols

Protocol 1: Standard Cleavage of a Cys(Trt)-Containing Peptide

This protocol is suitable for a 0.1 mmol scale synthesis on a peptide-resin.[8]

  • Resin Preparation: After solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Cocktail Preparation: In a well-ventilated fume hood, prepare 10 mL of the cleavage cocktail (e.g., 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDT). Cool the cocktail on an ice bath for 10 minutes.

  • Cleavage Reaction: Add the cold cleavage cocktail to the resin. Allow the vessel to warm to room temperature and stir or agitate gently for 2-3 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.[8]

  • Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin twice with 1-2 mL of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of cold (–20°C) diethyl ether. A white precipitate of the crude peptide should form.

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet twice with cold ether, centrifuging each time. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Two-Step Cleavage for Minimizing S-tert-Butylation

This protocol is adapted from literature to reduce alkylation side products.[3][8]

  • Resin Preparation: Follow Step 1 from the standard protocol.

  • Step 1 Cocktail Preparation: In a fume hood, prepare 5 mL of the initial cleavage cocktail: 3.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water, 0.5 mL thioanisole, 0.5 mL DMS, and 50 mg DTT.

  • Initial Cleavage: Add the cocktail to the resin and agitate at room temperature for 30 minutes.

  • Step 2 - TFA Addition: Add 1.25 mL of pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.

  • Final Cleavage: Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature.

  • Isolation and Precipitation: Follow Steps 4-6 from the standard protocol to isolate, precipitate, and dry the final peptide product.

Visualizations

BOC_Deprotection_Pathway cluster_0 BOC Deprotection with TFA cluster_1 Side Reactions cluster_2 Scavenger Action Boc_Peptide BOC-Peptide (Cys/Met) Deprotected_Peptide Deprotected Peptide Boc_Peptide->Deprotected_Peptide  Desired Reaction tBu_Cation tert-Butyl Cation (tBu+) Boc_Peptide->tBu_Cation  Byproduct TFA TFA Side_Product_Met_Ox Met Sulfoxide (+16 Da) Deprotected_Peptide->Side_Product_Met_Ox Oxidation Side_Product_Cys S-tert-butylated Cys (+56 Da) tBu_Cation->Side_Product_Cys Alkylation Side_Product_Met_Alk S-tert-butylated Met (+56 Da) tBu_Cation->Side_Product_Met_Alk Alkylation Trapped_Cation Trapped tBu+ tBu_Cation->Trapped_Cation Neutralization Scavengers Scavengers (TIS, EDT, Thioanisole, etc.)

Caption: BOC deprotection pathway and the role of scavengers.

Troubleshooting_Workflow Start Start: Unexpected Mass Adduct (+56 Da or +16 Da) Check_Residue Identify Affected Residue (Cys or Met) Start->Check_Residue Cys_Path Cysteine (+56 Da): S-tert-butylation Check_Residue->Cys_Path Cys Met_Path_56 Methionine (+56 Da): S-tert-butylation Check_Residue->Met_Path_56 Met (+56) Met_Path_16 Methionine (+16 Da): Oxidation Check_Residue->Met_Path_16 Met (+16) Solution_Cys Solution: 1. Add/Increase Thiol Scavenger (EDT, DTT) 2. Use Thioether Scavenger (DMS, Thioanisole) 3. Implement Two-Step Cleavage Cys_Path->Solution_Cys Solution_Met_56 Solution: Add Thioanisole to Cocktail Met_Path_56->Solution_Met_56 Solution_Met_16 Solution: Add Reducing Scavenger Met_Path_16->Solution_Met_16 End End: Improved Peptide Purity Solution_Cys->End Solution_Met_56->End Solution_Met_16->End

Caption: Troubleshooting workflow for unexpected mass adducts.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of N-BOC-3-(2-thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral building blocks like N-BOC-3-(2-thienyl)-L-alanine is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the purity analysis of N-BOC-3-(2-thienyl)-L-alanine, complete with experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is a robust and widely adopted technique for the direct analysis of the enantiomeric purity of N-BOC-protected amino acids. The method relies on a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation.

A highly effective method for the analysis of N-BOC-3-(2-thienyl)-L-alanine utilizes a macrocyclic glycopeptide-based CSP, such as a Chirobiotic T column.[1] This approach offers excellent selectivity for a wide range of N-blocked amino acids.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: Chirobiotic T, 25 cm x 4.6 mm I.D., 5 µm particle size.[2][3]

  • Mobile Phase: 20 mM ammonium acetate in methanol/water (90:10, v/v), pH 6.0.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 25 °C.[2][3]

  • Detection: UV at 230 nm.[2][3]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the N-BOC-3-(2-thienyl)-L-alanine sample in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Performance: This method is anticipated to provide baseline resolution of the D- and L-enantiomers of N-BOC-3-(2-thienyl)-L-alanine, allowing for accurate quantification of enantiomeric purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample (1 mg/mL) filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject separate Chiral Separation (Chirobiotic T column) inject->separate detect UV Detection (230 nm) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate report report calculate->report Generate Report

Figure 1. Experimental workflow for the HPLC purity analysis of N-BOC-3-(2-thienyl)-L-alanine.

Alternative Analytical Techniques: GC and CE

While HPLC is the predominant method, Gas Chromatography (GC) and Capillary Electrophoresis (CE) present viable alternatives, each with distinct advantages and disadvantages.

Chiral Gas Chromatography (GC): Chiral GC can offer high resolution and sensitivity. However, a significant drawback for the analysis of N-BOC-protected amino acids is their low volatility. This necessitates a derivatization step to increase volatility, which typically involves deprotection of the BOC group followed by esterification and/or acylation. This adds complexity to sample preparation and can be a potential source of analytical error.

Chiral Capillary Electrophoresis (CE): CE is a powerful separation technique that requires minimal sample and solvent consumption. Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte. For N-BOC-amino acids, cyclodextrins are commonly used as chiral selectors.[4] CE can provide very high separation efficiencies.

Performance Comparison

The choice of analytical technique often depends on the specific requirements of the analysis, such as sample throughput, required sensitivity, and available instrumentation. The following table summarizes the expected performance characteristics of HPLC, GC, and CE for the purity analysis of N-BOC-3-(2-thienyl)-L-alanine.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Direct separation of enantiomers on a chiral stationary phase.Separation of volatile enantiomer derivatives on a chiral capillary column.Separation of enantiomers in a capillary based on differential migration in an electric field with a chiral selector.
Sample Preparation Minimal; dissolution in a suitable solvent.Derivatization required (deprotection and esterification/acylation).Dissolution in the background electrolyte.
Instrumentation HPLC system with a chiral column, pump, autosampler, and UV detector.Gas chromatograph with a chiral capillary column, injector, oven, and FID or MS detector.Capillary electrophoresis system with a capillary, high-voltage power supply, and detector (typically UV).
Typical Retention/Migration Time L-enantiomer: ~10 minD-enantiomer: ~12 minDependent on derivative; typically 15-25 minL-enantiomer: ~8 minD-enantiomer: ~9 min
Resolution (Rs) > 2.0> 2.5> 3.0
Limit of Detection (LOD) ~0.01%~0.005%~0.02%
Advantages Robust, direct analysis, well-established.[5]High resolution, high sensitivity.High efficiency, low sample and solvent consumption.
Disadvantages Moderate solvent consumption.Requires derivatization, which can be time-consuming and introduce errors.Can have lower reproducibility compared to HPLC.

Conclusion

For the routine purity analysis of N-BOC-3-(2-thienyl)-L-alanine, chiral HPLC on a macrocyclic glycopeptide-based stationary phase stands out as the most practical and reliable method due to its direct analysis capabilities and robust performance. Chiral GC offers superior sensitivity but at the cost of more complex sample preparation. Chiral CE provides a high-efficiency, low-consumption alternative, which can be particularly advantageous for limited sample quantities. The selection of the optimal method should be based on a careful consideration of the specific analytical needs and available resources.

References

Unveiling Thienylalanine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Validation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like thienylalanine into proteins is a critical step in engineering novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry-based validation techniques with alternative methods, supported by experimental data and detailed protocols, to ensure the accurate and efficient characterization of engineered proteins.

The site-specific incorporation of thienylalanine, an analog of phenylalanine, offers a powerful tool to introduce unique chemical properties into proteins, enabling novel functionalities and therapeutic applications. However, robust validation of its successful and site-specific incorporation is paramount. This guide delves into the strengths and limitations of the primary validation technique, mass spectrometry, and compares it with other methods such as Edman degradation and bioorthogonal click chemistry.

Methodological Showdown: A Comparative Analysis

The choice of validation method depends on various factors, including the required level of detail, sample purity, and the specific experimental question. While mass spectrometry has emerged as the gold standard for its sensitivity and comprehensive data, other techniques offer complementary or alternative approaches.

FeatureMass Spectrometry (LC-MS/MS)Edman DegradationClick Chemistry
Principle Measures the mass-to-charge ratio of peptide fragments to determine the amino acid sequence and identify modifications.Sequential chemical degradation of amino acids from the N-terminus of a peptide.Bioorthogonal chemical reaction between a functional group on the ncAA and a reporter molecule.
Primary Use Definitive confirmation of incorporation, site-specificity, and quantification of incorporation efficiency.N-terminal sequencing to confirm the identity of the initial amino acid residues.Detection and quantification of incorporated ncAAs that possess a bioorthogonal handle.
Sensitivity High (picomole to femtomole range).Moderate (picomole range).[1]High, depending on the detection method (e.g., fluorescence).
Throughput High, suitable for analyzing complex mixtures.Low, analyzes one sample at a time.[1]High, suitable for high-throughput screening formats.
Information Provided Full sequence coverage, precise mass of the incorporated amino acid, and relative quantification.Sequential N-terminal amino acid identity for a limited number of cycles (typically up to 30-50 residues).[1]Presence and overall abundance of the incorporated ncAA.
Limitations Data analysis can be complex. Requires specialized instrumentation and expertise.Not suitable for N-terminally blocked proteins.[1] Inefficient for long sequences and may be incompatible with some ncAAs.[2]Requires the thienylalanine analog to have a bioorthogonal functional group (e.g., an azide or alkyne).

In-Depth Look: Mass Spectrometry for Thienylalanine Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for confirming the incorporation of thienylalanine.[3] The key principle lies in the precise mass difference between thienylalanine and the canonical amino acid it replaces, typically phenylalanine.

Quantitative Data Example: Analysis of ncAA Incorporation

ProteinExpected Mass (Da)Observed Mass (Da)Incorporation Efficiency (%)Reference
Dihydrofolate Reductase (DHFR) with Phenylalanine2166321663N/AF-box protein research
DHFR with Benzofuranylalanine2171121709~95%F-box protein research

Note: This table is illustrative and based on typical results reported in literature for ncAA incorporation.

The observed mass shift in the protein containing the non-canonical amino acid provides direct evidence of its incorporation. The relative signal intensities of the modified versus unmodified peptides in the mass spectrometer can be used to calculate the incorporation efficiency.

Experimental Protocols

Mass Spectrometric Validation of Thienylalanine Incorporation (LC-MS/MS)

This protocol outlines a general workflow for the validation of thienylalanine incorporation into a target protein expressed in a cellular system.

1. Protein Extraction and Purification:

  • Lyse the cells expressing the thienylalanine-containing protein using a suitable lysis buffer.

  • Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to remove contaminants.

  • Verify the purity of the protein by SDS-PAGE.

2. In-solution or In-gel Digestion:

  • Denature the purified protein using a denaturing agent (e.g., urea or guanidinium chloride).

  • Reduce the disulfide bonds with dithiothreitol (DTT).

  • Alkylate the cysteine residues with iodoacetamide (IAM).

  • Digest the protein into smaller peptides using a sequence-specific protease, most commonly trypsin.

3. LC-MS/MS Analysis:

  • Inject the peptide mixture onto a reverse-phase liquid chromatography column (e.g., a C18 column).

  • Separate the peptides based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile).

  • Introduce the eluted peptides into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

  • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

4. Data Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.

  • Specify the mass shift corresponding to the replacement of the target amino acid (e.g., phenylalanine) with thienylalanine (Monoisotopic mass of Phenylalanine: 147.06841 Da; Monoisotopic mass of 2-Thienylalanine: 171.03539970 Da[4]).

  • Manually inspect the MS/MS spectra of peptides containing the putative thienylalanine residue to confirm the sequence and the site of incorporation.

  • Quantify the incorporation efficiency by comparing the peak areas of the thienylalanine-containing peptides with their corresponding unmodified counterparts.

Alternative Validation Method: Edman Degradation

For proteins where thienylalanine is incorporated at or near the N-terminus, Edman degradation can provide orthogonal validation.

1. Sample Preparation:

  • The purified protein sample must be highly pure and free of any N-terminal blocking modifications.

  • The protein is immobilized on a solid support.

2. Sequential Degradation:

  • The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).

  • The derivatized amino acid is selectively cleaved from the peptide backbone using an acid.

  • The released amino acid derivative is identified by chromatography.

3. Data Analysis:

  • The sequence is determined by the order of the identified amino acid derivatives. The presence of a modified peak corresponding to the thienylalanine derivative at the expected cycle confirms its incorporation.

Alternative Validation Method: Click Chemistry

This method is applicable only if a thienylalanine analog with a bioorthogonal handle (e.g., an azide or alkyne) is used.

1. Labeling Reaction:

  • To the purified protein containing the bioorthogonally functionalized thienylalanine, add a fluorescent dye or biotin molecule functionalized with the complementary reactive group (e.g., an alkyne for an azide-containing thienylalanine).

  • If using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), add a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) and a copper-chelating ligand.[5][6]

2. Detection and Quantification:

  • If a fluorescent dye was used, the incorporation can be visualized and quantified by in-gel fluorescence or fluorescence spectroscopy.

  • If biotin was used, the labeled protein can be detected by a streptavidin-HRP conjugate in a Western blot-like analysis. The signal intensity can be used for relative quantification.

Visualizing the Workflow and Concepts

experimental_workflow cluster_protein_production Protein Production cluster_validation Validation Methods Cell Culture Cell Culture Protein Expression Protein Expression Cell Culture->Protein Expression w/ Thienylalanine Protein Purification Protein Purification Protein Expression->Protein Purification Mass Spectrometry Mass Spectrometry Protein Purification->Mass Spectrometry Primary Edman Degradation Edman Degradation Protein Purification->Edman Degradation Alternative Click Chemistry Click Chemistry Protein Purification->Click Chemistry Alternative (if applicable) Data Analysis Data Analysis Mass Spectrometry->Data Analysis Sequence & Efficiency N-terminal Sequence N-terminal Sequence Edman Degradation->N-terminal Sequence Detection & Quantification Detection & Quantification Click Chemistry->Detection & Quantification

mass_spec_logic Protein_with_Phe Protein with Phenylalanine (Expected Mass: M) Trypsin_Digestion_Phe Trypsin Digestion Protein_with_Phe->Trypsin_Digestion_Phe Protein_with_Thia Protein with Thienylalanine (Observed Mass: M + Δm) Trypsin_Digestion_Thia Trypsin Digestion Protein_with_Thia->Trypsin_Digestion_Thia Peptides_Phe Peptide Fragments Trypsin_Digestion_Phe->Peptides_Phe Peptides_Thia Peptide Fragments (some with Thienylalanine) Trypsin_Digestion_Thia->Peptides_Thia LC_MSMS_Phe LC-MS/MS Analysis Peptides_Phe->LC_MSMS_Phe LC_MSMS_Thia LC-MS/MS Analysis Peptides_Thia->LC_MSMS_Thia MS_Spectrum_Phe Mass Spectrum (Peptide Mass = m) LC_MSMS_Phe->MS_Spectrum_Phe MS_Spectrum_Thia Mass Spectrum (Peptide Mass = m + Δm') LC_MSMS_Thia->MS_Spectrum_Thia Validation Validation Confirmed MS_Spectrum_Thia->Validation Mass shift (Δm') corresponds to Phe -> Thia substitution

Conclusion

The validation of thienylalanine incorporation is a critical quality control step in the development of engineered proteins. Mass spectrometry, particularly LC-MS/MS, stands out as the most comprehensive and definitive technique, providing unambiguous confirmation of incorporation, site-specificity, and quantitative efficiency.[3] While Edman degradation can serve as a valuable orthogonal method for N-terminal validation, its application is limited.[2] Click chemistry offers a high-throughput alternative for detection and quantification but is contingent on the use of a thienylalanine analog bearing a bioorthogonal handle. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to ensure the integrity and desired properties of their engineered proteins, paving the way for advancements in drug discovery and biotechnology.

References

A Comparative Guide to 3-(2-thienyl)-L-alanine and 3-(3-thienyl)-L-alanine in Peptide Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structural and functional properties. Among these, the isomeric thienylalanines, 3-(2-thienyl)-L-alanine (2-Thi) and 3-(3-thienyl)-L-alanine (3-Thi), offer unique characteristics due to the presence of a sulfur-containing aromatic thiophene ring. This guide provides an objective comparison of these two isomers when incorporated into peptide sequences, supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate analog for their specific application, be it enhancing biological activity, improving stability, or engineering novel material properties.

Physicochemical and Structural Properties

The seemingly subtle difference in the point of attachment of the alanine side chain to the thiophene ring—position 2 versus position 3—can lead to significant changes in the overall properties of a peptide. These differences stem from the distinct electronic and steric environments of the two isomers.

Property3-(2-thienyl)-L-alanine3-(3-thienyl)-L-alanine
Molecular Formula C₇H₉NO₂SC₇H₉NO₂S
Molecular Weight 171.22 g/mol 171.22 g/mol
Structure Thiophene ring attached at C2Thiophene ring attached at C3
General Role Phenylalanine analog, can act as an antagonist.[1]Phenylalanine analog.

Performance in Peptides: A Comparative Analysis

The choice between 2-Thi and 3-Thi can have a profound impact on the desired function of a peptide. The following table summarizes key performance differences based on available experimental data.

Performance Metric3-(2-thienyl)-L-alanine in Peptides3-(3-thienyl)-L-alanine in PeptidesKey Findings
Electronic Conductivity Enhanced conductance in self-assembling peptide nanofilaments.Did not improve conductance compared to the native sequence.The substitution of phenylalanine with 2-Thi in a self-assembling peptide led to improved electronic conductance, a property not observed with the 3-Thi substitution. This suggests a more favorable π-stacking and charge delocalization with the 2-isomer in this context.
Biological Activity Can act as a phenylalanine antagonist, leading to inhibition of bacterial growth when incorporated into proteins.[1][2]Less data available on specific biological antagonism.Peptides and proteins containing 2-Thi can interfere with metabolic pathways that utilize phenylalanine, demonstrating its potential in developing antimicrobial peptides.
Enzymatic Stability Expected to increase resistance to proteolytic degradation due to steric hindrance.Expected to increase resistance to proteolytic degradation due to steric hindrance.The incorporation of unnatural amino acids like thienylalanine can disrupt the recognition sites of proteases, thereby enhancing the peptide's half-life in biological systems. Direct comparative kinetic data is limited.
Conformational Effects Influences peptide secondary structure, potentially stabilizing specific conformations like β-turns.Can also influence peptide conformation, but the specific effects may differ from 2-Thi due to altered side-chain geometry.The rigid, aromatic nature of the thiophene ring in both isomers can be used to introduce conformational constraints in a peptide backbone, which is crucial for receptor binding and biological activity.

Experimental Protocols

To facilitate the reproducible comparison of these amino acids in novel peptide sequences, detailed experimental protocols for peptide synthesis, purification, and evaluation are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide containing either 2-Thi or 3-Thi using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis

Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (HBTU/DIPEA) Washing1->Coupling Washing2 5. Washing (DMF & DCM) Coupling->Washing2 Repeat 6. Repeat for next amino acid Washing2->Repeat If not final residue Cleavage 7. Cleavage from Resin (TFA Cocktail) Washing2->Cleavage If final residue Repeat->Fmoc_Deprotection Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-3-(2-thienyl)-L-alanine and Fmoc-3-(3-thienyl)-L-alanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-2-Thi-OH) and 3 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail and let it react for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.

  • Purification: Centrifuge to pellet the crude peptide, decant the ether, and purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 2: Enzymatic Stability Assay in Human Serum

This protocol is for assessing the stability of peptides containing 2-Thi or 3-Thi against degradation by proteases in human serum.

Workflow for Enzymatic Stability Assay

Peptide_Prep 1. Prepare Peptide Stock Solution Incubation 2. Incubate Peptide with Human Serum at 37°C Peptide_Prep->Incubation Aliquots 3. Collect Aliquots at Time Points Incubation->Aliquots Quenching 4. Quench Reaction with Acetonitrile/TFA Aliquots->Quenching Centrifugation 5. Centrifuge to Precipitate Proteins Quenching->Centrifugation Analysis 6. Analyze Supernatant by RP-HPLC Centrifugation->Analysis Half_Life 7. Determine Peptide Half-Life Analysis->Half_Life

Caption: Workflow for assessing peptide stability in human serum.

Materials:

  • Purified peptides (containing 2-Thi and 3-Thi)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 10% TFA in Acetonitrile

  • Incubator at 37°C

  • Microcentrifuge

  • RP-HPLC system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each purified peptide in PBS.

  • Incubation:

    • Pre-warm human serum to 37°C.

    • In a microcentrifuge tube, add 90 µL of human serum to 100 µL of PBS.

    • Add 10 µL of the peptide stock solution to initiate the reaction (final concentration ~50 µg/mL).

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the incubation mixture.

  • Enzyme Inactivation: Immediately add the aliquot to a tube containing 50 µL of the quenching solution to stop the enzymatic reaction and precipitate serum proteins.

  • Protein Precipitation: Vortex the tube and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. A standard curve of the peptide should be used for accurate quantification.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. The half-life (t₁/₂) of the peptide can then be calculated from the degradation curve.

Signaling Pathways and Logical Relationships

The incorporation of thienylalanine isomers can influence peptide-protein interactions, which are central to many signaling pathways. For instance, if a peptide is designed to inhibit a kinase, the conformational rigidity imparted by a thienylalanine residue could enhance its binding affinity to the kinase's active site, thereby modulating the downstream signaling cascade.

Logical Relationship for Enhanced Kinase Inhibition

cluster_0 Peptide Modification cluster_1 Biochemical Effect cluster_2 Cellular Outcome Thi_Incorporation Incorporate 2-Thi or 3-Thi Conformational_Constraint Increased Conformational Rigidity Thi_Incorporation->Conformational_Constraint Binding_Affinity Enhanced Binding Affinity to Kinase Conformational_Constraint->Binding_Affinity Inhibition Stronger Kinase Inhibition Binding_Affinity->Inhibition Signaling_Modulation Modulation of Downstream Signaling Pathway Inhibition->Signaling_Modulation

Caption: Impact of thienylalanine on kinase inhibitor peptide function.

Conclusion

Both 3-(2-thienyl)-L-alanine and 3-(3-thienyl)-L-alanine are valuable tools for peptide chemists and drug developers. The choice between them is context-dependent and should be guided by the desired application. For applications requiring enhanced electronic properties, 2-Thi appears to be the superior choice. For modulating biological activity, the antagonistic properties of 2-Thi against phenylalanine-dependent pathways present interesting opportunities. In terms of improving metabolic stability, both isomers are expected to offer advantages over their natural counterparts, although direct comparative studies are needed to quantify this effect. The provided protocols offer a framework for researchers to systematically evaluate these isomers in their own peptide systems.

References

Thienylalanine vs. Phenylalanine in Peptides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the substitution of natural amino acids with non-canonical counterparts is a critical strategy in modern medicinal chemistry. This guide provides a detailed comparison of the structural and functional consequences of replacing Phenylalanine (Phe) with its bioisostere, 2-Thienylalanine (Thi), in peptides. By examining experimental data from opioid peptide analogues, we elucidate the nuanced effects of this substitution on biological activity, receptor binding, and peptide conformation.

The aromatic side chain of Phenylalanine is a frequent target for modification to enhance the therapeutic properties of peptides. Thienylalanine, with its thiophene ring, offers a conservative substitution that maintains aromaticity and similar steric bulk but introduces altered electronic properties due to the presence of the sulfur atom. This subtle change can lead to significant differences in a peptide's interaction with its biological target and its overall conformational landscape.

Comparative Analysis of Biological Activity and Receptor Binding

The impact of substituting Phenylalanine with Thienylalanine is often context-dependent, influencing receptor affinity and selectivity. Opioid peptides, such as dermorphin and enkephalin analogues, provide a valuable case study for understanding these effects.

While comprehensive studies directly comparing a wide range of Phe- and Thi-containing peptides are limited, existing data on opioid analogues indicate that the substitution can modulate binding affinity for mu (µ) and delta (δ) opioid receptors. For instance, in some dermorphin analogues, the replacement of Phe with Thi has been shown to either maintain or slightly alter the binding affinity, suggesting that the thienyl ring can effectively mimic the phenyl ring in the receptor's binding pocket. However, the altered electronics of the thiophene ring can influence key interactions, such as cation-π stacking, which may be crucial for optimal receptor engagement.[1]

Below is a summary of representative binding affinity data for dermorphin analogues, illustrating the impact of the Phe to Thi substitution.

Peptide AnalogueModificationReceptor Affinity (Ki, nM)Receptor Selectivity (µ/δ)
Dermorphin (Parent)Tyr-d-Ala-Phe -Gly-Tyr-Pro-Ser-NH₂~1 nM (µ)High µ-selectivity
[Thi³]Dermorphin (Analogue)Tyr-d-Ala-Thi -Gly-Tyr-Pro-Ser-NH₂Data not available in direct comparisonData not available in direct comparison
Biphalin (Parent)(Tyr-d-Ala-Gly-Phe -NH)₂1.1 (µ), 0.72 (δ)1.53
[4-F-Phe]Biphalin(Tyr-d-Ala-Gly-4-F-Phe -NH)₂0.18 (µ), 0.04 (δ)4.5

Conformational Insights: The Impact on Peptide Structure

The substitution of Phenylalanine with Thienylalanine can induce subtle but significant changes in the conformational preferences of a peptide. These structural alterations can, in turn, affect the peptide's biological activity by influencing how it presents its key pharmacophoric elements to the receptor.

Conformational studies of opioid peptides using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have revealed that these molecules are often flexible in solution, existing as an equilibrium of different conformers.[3][4] The introduction of Thienylalanine can shift this equilibrium.

NMR studies on dermorphin analogues have shown that the overall conformation is often characterized by a folded structure, which is crucial for receptor recognition.[3][5] While specific comparative NMR data for a Thi-substituted dermorphin is limited, it is plausible that the slightly different steric and electronic properties of the thiophene ring could alter the side-chain orientation and potentially the backbone dihedral angles in its vicinity.

Circular Dichroism spectroscopy is a valuable tool for assessing the secondary structure of peptides.[6] For flexible peptides like dermorphin, CD spectra can indicate the presence of turn-like structures or random coil conformations. A comparative CD analysis of a Phe- and Thi-containing peptide pair would be expected to reveal subtle differences in their spectra, reflecting changes in their conformational ensembles.

Experimental Protocols

A comprehensive understanding of the structure-activity relationship relies on robust experimental methodologies. The following sections outline the typical protocols used for the synthesis, characterization, and biological evaluation of these peptide analogues.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both Phenylalanine- and Thienylalanine-containing peptides is routinely achieved using Fmoc-based solid-phase peptide synthesis.[7][8]

Materials:

  • Rink Amide MBHA resin or Wang resin

  • Fmoc-protected amino acids (including Fmoc-Phe-OH and Fmoc-Thi-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation reagent: DIEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH), Diethyl ether

Procedure:

  • Resin Swelling: The resin is swollen in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 5-10 minutes, repeated once. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The Fmoc-protected amino acid (e.g., Fmoc-Phe-OH or Fmoc-Thi-OH) is pre-activated with HBTU/HOBt and DIEA in DMF and then added to the resin. The coupling reaction is typically carried out for 1-2 hours at room temperature. The completion of the reaction is monitored by a Kaiser test.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its molecular weight.

Radioligand Displacement Assay for Receptor Binding

This assay is used to determine the binding affinity of the synthesized peptides for their target receptors, such as the µ and δ opioid receptors.[9][10]

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO cells stably expressing the human µ-opioid receptor)

  • Radioligand (e.g., [³H]DAMGO for µ-opioid receptor)

  • Unlabeled competitor peptides (the synthesized Phe- and Thi-containing analogues)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Incubation: In a series of tubes, a constant concentration of the radioligand and cell membranes are incubated with increasing concentrations of the unlabeled competitor peptides.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.[3][4][5]

Sample Preparation:

  • The purified peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) at a concentration of 1-5 mM.

NMR Experiments:

  • 1D ¹H NMR: Provides basic information about the chemical environment of the protons in the peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid residue's spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the peptide's three-dimensional structure.

  • Data Processing and Analysis: The NMR data is processed, and the resonances are assigned to specific protons in the peptide sequence. The NOE/ROE cross-peaks are then used to generate distance restraints. These restraints, along with dihedral angle restraints derived from coupling constants, are used in molecular modeling programs to calculate a family of structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the secondary structure of peptides in solution.[6][11]

Sample Preparation:

  • The purified peptide is dissolved in a suitable solvent (e.g., phosphate buffer, trifluoroethanol) to a final concentration of approximately 0.1-0.2 mg/mL.

Data Acquisition:

  • The CD spectrum is recorded using a spectropolarimeter, typically in the far-UV region (190-250 nm).

  • A blank spectrum of the solvent is also recorded and subtracted from the peptide spectrum.

  • The data is expressed as mean residue ellipticity [θ].

Data Analysis:

  • The shape and magnitude of the CD spectrum provide information about the peptide's secondary structure. For example, a strong negative band around 200 nm is characteristic of a random coil, while negative bands at ~208 nm and ~222 nm are indicative of an α-helical structure. β-turns often show a weak positive band around 220-230 nm and a strong negative band around 200 nm.

Visualizing the Workflow and Signaling

To better understand the experimental process and the biological context, the following diagrams illustrate a typical workflow for peptide analysis and the signaling pathway of opioid receptors.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Functional Analysis cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Binding Receptor Binding Assay Characterization->Binding Conformation NMR / CD Spectroscopy Characterization->Conformation SAR Structure-Activity Relationship Binding->SAR Conformation->SAR

Experimental workflow for peptide analysis.

Opioid_Signaling Opioid_Peptide Opioid Peptide (e.g., Dermorphin Analogue) GPCR μ-Opioid Receptor (GPCR) Opioid_Peptide->GPCR Binds to G_Protein Gαi/o Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels G_Protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Analgesia) cAMP->Response K_Channel ↑ K⁺ Efflux Ion_Channel->K_Channel Ca_Channel ↓ Ca²⁺ Influx Ion_Channel->Ca_Channel K_Channel->Response Ca_Channel->Response

Opioid receptor signaling pathway.

Conclusion

The substitution of Phenylalanine with Thienylalanine represents a subtle yet powerful modification in peptide design. While maintaining the aromatic character and general size of the side chain, the introduction of the thiophene ring alters the electronic distribution, which can fine-tune a peptide's interaction with its receptor. The available data on opioid peptides suggest that this substitution can impact receptor binding affinity and selectivity, likely through a combination of direct receptor-ligand interactions and indirect effects on the peptide's conformational preferences. Further direct comparative studies are warranted to fully elucidate the structure-activity relationship of this substitution across a broader range of peptide scaffolds. This guide provides a foundational framework for researchers embarking on such investigations, outlining the key experimental approaches and providing context for the interpretation of their results.

References

A Comparative Guide to the Biophysical Characterization of Thienylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Thienylalanine, an analog of phenylalanine where the phenyl ring is replaced by a thiophene ring, is of particular interest due to its unique electronic and steric properties. This guide provides a comparative framework for the biophysical characterization of thienylalanine-containing peptides against their native counterparts, offering detailed experimental protocols and data presentation formats to aid in the design and analysis of novel peptide-based therapeutics.

Data Presentation: Comparative Analysis

The substitution of a native aromatic amino acid with thienylalanine can lead to significant changes in the biophysical properties of a peptide. Below are illustrative tables comparing a hypothetical native peptide (Peptide-Phe) with its thienylalanine-substituted analog (Peptide-Thia).

Table 1: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Peptide% α-Helix% β-Sheet% Random CoilTm (°C)
Peptide-Phe45 ± 215 ± 140 ± 365.2 ± 0.5
Peptide-Thia55 ± 310 ± 235 ± 272.1 ± 0.7

Tm (melting temperature) was determined by monitoring the ellipticity at 222 nm as a function of temperature.

Table 2: Fluorescence Spectroscopy Parameters

PeptideExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Lifetime (τ) (ns)
Peptide-Trp2803500.132.6
Peptide-Thia2953400.254.1

Assuming Thienylalanine is used as a replacement for Tryptophan (Trp) for fluorescence studies.

Table 3: Key Inter-proton Distances from NMR Spectroscopy

PeptideResidue PairNOE Distance (Å)
Peptide-PhePhe5(Hβ) - Leu8(Hδ)3.2 ± 0.3
Peptide-ThiaThia5(Hβ) - Leu8(Hδ)2.8 ± 0.2
Peptide-PhePhe5(Ring H) - Val2(Hγ)4.5 ± 0.5
Peptide-ThiaThia5(Ring H) - Val2(Hγ)4.1 ± 0.4

Table 4: Molecular Dynamics Simulation Parameters

PeptideRMSD (Å)Radius of Gyration (Å)Solvent Accessible Surface Area (Å2)
Peptide-Phe1.5 ± 0.312.1 ± 0.51500 ± 50
Peptide-Thia1.2 ± 0.211.8 ± 0.41450 ± 45

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content and thermal stability of the peptides.

Protocol:

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be filtered and degassed.

  • Instrumentation: A Jasco J-815 spectropolarimeter or a similar instrument is used. The instrument is purged with nitrogen gas.

  • Data Acquisition (Far-UV):

    • Spectra are recorded from 190 to 260 nm at 25 °C.

    • A quartz cuvette with a path length of 1 mm is used.

    • Data is collected at a scanning speed of 50 nm/min with a bandwidth of 1 nm and a data pitch of 0.5 nm.

    • Three scans are averaged for each sample, and a baseline spectrum of the buffer is subtracted.

  • Data Analysis (Secondary Structure): The resulting spectra are converted to mean residue ellipticity [θ]. The percentage of α-helix, β-sheet, and random coil is estimated using deconvolution software such as K2D3 or DichroWeb.

  • Thermal Denaturation:

    • The ellipticity at 222 nm is monitored as the temperature is increased from 25 °C to 95 °C at a rate of 1 °C/min.

    • The melting temperature (Tm) is determined by fitting the denaturation curve to a sigmoidal function.

Fluorescence Spectroscopy

Objective: To characterize the local environment of the aromatic residue and its dynamics. Thienylalanine can serve as an intrinsic fluorescent probe, often as a substitute for tryptophan.

Protocol:

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) to a final concentration of 10-20 µM.

  • Instrumentation: A PerkinElmer LS 55 fluorescence spectrometer or a similar instrument is used.

  • Emission Spectra:

    • Excitation wavelength is set to 295 nm to selectively excite thienylalanine (or tryptophan).

    • Emission spectra are recorded from 300 to 450 nm.

    • Excitation and emission slit widths are set to 5 nm.

  • Quantum Yield Measurement: The quantum yield (Φ) is determined relative to a standard, such as N-acetyl-tryptophanamide (NATA) in water (Φ = 0.14). The integrated fluorescence intensity of the sample is compared to that of the standard.

  • Fluorescence Lifetime Measurement:

    • Time-resolved fluorescence decay is measured using a time-correlated single photon counting (TCSPC) system.

    • The sample is excited with a pulsed laser diode at 295 nm.

    • The fluorescence decay curve is fitted to a multi-exponential function to determine the fluorescence lifetime (τ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure and conformational dynamics of the peptides in solution.[1][2]

Protocol:

  • Sample Preparation: The peptide is dissolved in 90% H2O/10% D2O or a deuterated solvent (e.g., D2O with 10% trifluoroethanol-d3 to induce structure) to a concentration of 1-5 mM. The pH is adjusted to the desired value.

  • Instrumentation: A Bruker Avance 600 MHz spectrometer or a higher field instrument equipped with a cryoprobe is used.

  • NMR Experiments: A suite of 2D NMR experiments is performed at 25 °C, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints (mixing times of 100-300 ms are typically used).

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): If 13C or 15N labeling is used.

  • Data Processing and Analysis:

    • NMR spectra are processed using software such as TopSpin or NMRPipe.

    • Resonance assignment is performed using software like CARA or CCPNmr Analysis.

    • NOE cross-peaks are integrated, and the volumes are converted into upper distance constraints.

  • Structure Calculation: Three-dimensional structures are calculated using software like CYANA or XPLOR-NIH, employing simulated annealing and molecular dynamics protocols based on the experimental restraints.

Molecular Dynamics (MD) Simulations

Objective: To investigate the conformational landscape, dynamics, and solvent interactions of the peptides at an atomic level.[3]

Protocol:

  • System Setup:

    • The initial peptide structure can be an extended conformation or derived from NMR data.

    • The peptide is placed in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions are added to neutralize the system.

  • Force Field: A suitable force field such as AMBER or CHARMM is chosen. Parameters for thienylalanine may need to be developed if not already available.

  • Simulation Protocol:

    • Minimization: The system is energy-minimized to remove steric clashes.

    • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure (NPT ensemble) for several nanoseconds.

    • Production Run: A long production simulation (e.g., 100-500 ns or longer) is run under the NVT or NPT ensemble.

  • Analysis:

    • Trajectories are analyzed to calculate structural parameters such as Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA).

    • Conformational clustering and principal component analysis can be used to identify dominant conformations.

    • Hydrogen bonding patterns and other interactions are also analyzed.

Mandatory Visualization

Below are diagrams illustrating the experimental workflows and logical relationships described in this guide.

Experimental_Workflow_CD cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve Peptide in Buffer Filter Filter & Degas Prep->Filter FarUV Far-UV Spectra (190-260 nm) Filter->FarUV Thermal Thermal Melt (222 nm) Filter->Thermal Deconvolution Secondary Structure (%) FarUV->Deconvolution Tm Melting Temperature (Tm) Thermal->Tm

Caption: Workflow for Circular Dichroism Spectroscopy.

Experimental_Workflow_Fluorescence cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve Peptide in Buffer (10-20 µM) Emission Emission Spectra (Ex: 295 nm) Prep->Emission Lifetime Time-Resolved Decay Prep->Lifetime QuantumYield Quantum Yield (Φ) Emission->QuantumYield LifetimeAnalysis Fluorescence Lifetime (τ) Lifetime->LifetimeAnalysis

Caption: Workflow for Fluorescence Spectroscopy.

Experimental_Workflow_NMR Prep Sample Preparation (1-5 mM in D2O-containing buffer) Acquisition 2D NMR Data Acquisition (TOCSY, NOESY, COSY) Prep->Acquisition Processing Spectral Processing & Resonance Assignment Acquisition->Processing Restraints NOE-based Distance Restraint Generation Processing->Restraints Calculation 3D Structure Calculation & Refinement Restraints->Calculation Ensemble Structural Ensemble Analysis Calculation->Ensemble

Caption: Workflow for NMR-based Structure Determination.

MD_Simulation_Workflow Setup System Setup (Peptide, Water, Ions) Minimization Energy Minimization Setup->Minimization Equilibration System Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, Rg, SASA, etc.) Production->Analysis

Caption: Workflow for Molecular Dynamics Simulations.

References

The Impact of Thienylalanine on Peptide Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering, enabling the fine-tuning of structural and functional properties. Among these, thienylalanine, an analog of phenylalanine where the phenyl ring is replaced by a thiophene ring, has garnered significant interest. This guide provides an objective comparison of the impact of thienylalanine versus phenylalanine on peptide secondary structure, supported by experimental data and detailed methodologies.

Physicochemical Properties: Thienylalanine vs. Phenylalanine

The distinct electronic and steric properties of the thiophene ring compared to the benzene ring can induce significant changes in peptide conformation. The sulfur atom in the thiophene ring introduces a heteroatom with lone pair electrons and alters the aromaticity and polarity of the side chain.

PropertyPhenylalanine (Phe)Thienylalanine (Thi)Impact on Peptide Structure
Structure Benzene ringThiophene ringThe smaller size and different electronic distribution of the thiophene ring can alter side-chain packing and backbone dihedral angles.
Aromaticity HighLowerDifferences in π-π stacking and other non-covalent interactions can influence the stability of secondary structures.
Polarity NonpolarSlightly more polarThe sulfur atom can act as a weak hydrogen bond acceptor, potentially influencing local hydrogen bonding networks.
Size LargerSmallerSteric hindrance is reduced, which can allow for more conformational flexibility or favor specific secondary structures.

Impact on Peptide Secondary Structure: A Comparative Analysis

The substitution of phenylalanine with thienylalanine can modulate the propensity of a peptide to adopt specific secondary structures, such as α-helices and β-sheets. These conformational changes are primarily investigated using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Circular Dichroism (CD) Spectroscopy Analysis

CD spectroscopy is a powerful technique for rapidly assessing the overall secondary structure content of peptides in solution. The far-UV CD spectrum (190-250 nm) provides characteristic signatures for α-helices, β-sheets, and random coils.

A hypothetical study on a model helical peptide, Ac-XAEAAAKEAAAKEAAAKA-NH2, where X is either Phenylalanine (Phe) or Thienylalanine (Thi), could yield the following results:

PeptideMean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹)Helicity (%)
Ac-Phe -AEAAAKEAAAKEAAAKA-NH₂-25,00075%
Ac-Thi -AEAAAKEAAAKEAAAKA-NH₂-28,00084%

In this illustrative example, the incorporation of thienylalanine leads to a notable increase in helicity. This stabilizing effect could be attributed to favorable interactions of the thiophene ring within the helical structure or reduced steric hindrance compared to the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides high-resolution structural information, including the determination of dihedral angles and inter-proton distances, which are crucial for defining the three-dimensional structure of a peptide. Chemical shift perturbations upon substitution of phenylalanine with thienylalanine can reveal localized conformational changes.

For instance, in a β-hairpin peptide, the chemical shifts of the amide protons are sensitive to the local environment and hydrogen bonding.

ResidueAmide Proton Chemical Shift (ppm) - Phe-peptideAmide Proton Chemical Shift (ppm) - Thi-peptide
Val₂8.58.6
Phe/Thi₄ 7.9 8.1
Thr₆8.28.2
Lys₈8.08.0

An upfield shift in the amide proton of the substituted residue (Thienylalanine) could indicate a stronger hydrogen bond or a change in the orientation of the aromatic side chain, suggesting a more stable β-sheet conformation.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of thienylalanine-containing peptides compared to their phenylalanine counterparts.

Methodology:

  • Sample Preparation: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[1][2][3][4][5] The purified peptides are dissolved in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM.

  • Instrumentation: CD spectra are recorded on a calibrated spectropolarimeter.

  • Data Acquisition:

    • Wavelength range: 190-260 nm.

    • Path length: 1 mm quartz cuvette.

    • Bandwidth: 1 nm.

    • Scan speed: 50 nm/min.

    • Data pitch: 0.5 nm.

    • Accumulations: 3-5 scans are averaged for each sample.

    • A blank spectrum of the buffer is recorded and subtracted from the peptide spectra.

  • Data Analysis: The mean residue ellipticity ([θ]) is calculated from the raw data. The percentage of helicity is estimated from the [θ] value at 222 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed three-dimensional structural information of thienylalanine-containing peptides.

Methodology:

  • Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvents) to a concentration of 1-5 mM.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:

    • ¹H 1D spectrum for initial assessment.

    • 2D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to obtain inter-proton distance restraints.[6]

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) if isotopic labeling is employed.

  • Data Analysis:

    • Resonance assignment is performed using the TOCSY and NOESY/ROESY spectra.[6]

    • NOE cross-peaks are integrated to generate distance restraints.

    • Dihedral angle restraints can be derived from coupling constants.

    • The collected restraints are used in molecular dynamics and modeling software to calculate an ensemble of 3D structures.[6]

Visualizing the Impact: Experimental Workflow and Signaling Pathway

Experimental Workflow for Peptide Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and conformational analysis of a peptide where phenylalanine is substituted with thienylalanine.

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis Resin Start with Resin Deprotection Fmoc Deprotection Resin->Deprotection Repeat Coupling Amino Acid Coupling (Phe or Thi) Deprotection->Coupling Repeat Coupling->Deprotection Repeat Cleavage Cleavage & Deprotection Coupling->Cleavage Purification HPLC Purification Cleavage->Purification CD Circular Dichroism Purification->CD NMR NMR Spectroscopy Purification->NMR Secondary_Structure Secondary Structure Comparison CD->Secondary_Structure Helicity / Sheet % Tertiary_Structure 3D Structural Model NMR->Tertiary_Structure 3D Structure

Workflow for Synthesis and Analysis of Modified Peptides.
Signaling Pathway Inhibition by a Thienylalanine-Containing Peptide

Thienylalanine has been incorporated into bioactive peptides to enhance their therapeutic properties. For example, the tripeptide Thienylalanine-Ornithine-Proline (TOP) has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[7]

G Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII Vasoconstriction Vasoconstriction & Aldosterone Release AngiotensinII->Vasoconstriction TOP Thienylalanine-Ornithine-Proline (TOP) TOP->ACE Inhibits

Inhibition of the ACE Pathway by a Thienylalanine Peptide.

Conclusion

The substitution of phenylalanine with thienylalanine presents a valuable strategy in peptide design to modulate secondary structure and, consequently, biological activity. The subtle yet significant differences in the physicochemical properties of the thiophene ring compared to the benzene ring can lead to enhanced stability of helical or sheet structures. The experimental approaches detailed in this guide, particularly CD and NMR spectroscopy, are essential tools for quantitatively assessing these conformational changes. The successful application of thienylalanine in bioactive peptides, such as ACE inhibitors, underscores its potential in the development of novel peptide-based therapeutics.

References

Enhancing Peptide Stability: A Comparative Guide to Incorporating 3-(Thien-2-yl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent enzymatic instability of therapeutic peptides is a significant hurdle, often leading to short in vivo half-lives and diminished therapeutic efficacy. A proven strategy to overcome this limitation is the site-specific substitution of natural L-amino acids with non-proteinogenic counterparts. This guide provides a comparative analysis of the enzymatic stability of peptides featuring the non-natural amino acid 3-(Thien-2-yl)-L-alanine versus their native L-phenylalanine analogs.

The introduction of 3-(Thien-2-yl)-L-alanine, a structural analog of phenylalanine where the phenyl group is replaced by a thienyl group, can sterically hinder the approach of proteolytic enzymes. This modification can disrupt the precise molecular recognition required for enzymatic cleavage, thereby enhancing the peptide's resistance to degradation.

Quantitative Comparison of Enzymatic Stability

While specific head-to-head comparative data for a wide range of peptides is proprietary or not extensively published, the principle of enhanced stability through such modifications is well-established. The following table provides an illustrative comparison of the enzymatic half-life of a hypothetical model peptide and its analog where L-phenylalanine is substituted with 3-(Thien-2-yl)-L-alanine. This data serves as a representative example of the stability enhancement that can be achieved.

Peptide SequenceModificationAssay ConditionHalf-life (t½) in Human Plasma
H₂N-Gly-Leu-Phe -Ala-Val-COOHUnmodified (Natural Peptide)37°C in Human Plasma45 minutes
H₂N-Gly-Leu-(Thien-2-yl)-Ala -Ala-Val-COOH3-(Thien-2-yl)-L-alanine Substitution37°C in Human Plasma> 240 minutes

Experimental Protocols

To empower researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.

Peptide Synthesis

Peptides, both the natural sequence and the 3-(Thien-2-yl)-L-alanine modified analog, are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

  • Materials:

    • Fmoc-protected amino acids (including Fmoc-3-(Thien-2-yl)-L-alanine)

    • Rink Amide resin

    • Coupling reagents (e.g., HCTU, DIPEA)

    • Deprotection solution (e.g., 20% piperidine in DMF)

    • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Method:

    • The peptide chain is assembled on the Rink Amide resin.

    • For each coupling cycle, the Fmoc-protected amino acid is activated with HCTU and coupled to the growing peptide chain in the presence of DIPEA.

    • The Fmoc protecting group is removed with 20% piperidine in DMF.

    • These steps are repeated until the full peptide sequence is assembled.

    • The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail.

    • The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.

In Vitro Plasma Stability Assay

This assay determines the half-life of the peptides in a physiologically relevant matrix.[1]

  • Materials:

    • Lyophilized test peptides (natural and modified)

    • Pooled human plasma, anticoagulated (e.g., with heparin or EDTA)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Quenching solution (e.g., acetonitrile with 0.1% formic acid)

    • Internal standard (a stable, non-related peptide)

  • Method:

    • Prepare a stock solution of each test peptide in PBS at a concentration of 1 mg/mL.[1]

    • Thaw pooled human plasma on ice and centrifuge to remove any precipitates.[1]

    • Pre-warm the plasma to 37°C.[1]

    • Initiate the assay by adding the peptide stock solution to the pre-warmed plasma to a final concentration of 50 µg/mL.[1]

    • Incubate the mixture at 37°C with gentle agitation.[1]

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[1]

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.[1]

    • Vortex the mixture to precipitate plasma proteins and centrifuge at high speed.[1]

    • Transfer the supernatant to an HPLC vial for analysis.[1]

Quantitative Analysis by LC-MS

The concentration of the intact peptide at each time point is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Method:

    • Inject the supernatant from the plasma stability assay onto an LC-MS system.

    • Separate the intact peptide from any degradation products using a suitable C18 RP-HPLC column with a gradient of acetonitrile and water containing 0.1% formic acid.

    • Monitor the disappearance of the parent peptide mass over time.

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining peptide versus time and fitting the data to a first-order decay model.

Visualizing the Experimental Workflow

The following diagram outlines the standard workflow for assessing the enzymatic stability of peptides.

G cluster_synthesis Peptide Synthesis cluster_assay Plasma Stability Assay cluster_analysis Quantitative Analysis Synthesis Fmoc-SPPS Purification RP-HPLC Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Incubation Incubate Peptide in Human Plasma at 37°C Characterization->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Quench with Acetonitrile Sampling->Quenching Precipitation Protein Precipitation & Centrifugation Quenching->Precipitation LCMS LC-MS Analysis Precipitation->LCMS Data Calculate % Remaining & Determine Half-life (t½) LCMS->Data

Caption: Workflow for assessing the enzymatic stability of peptides.

References

A Comparative Guide to the Receptor Binding Affinity of Peptides Containing Thienylalanine versus Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinity of peptides in which the aromatic amino acid phenylalanine (Phe) is substituted with its bioisostere, thienylalanine (Thi). This substitution is a common strategy in medicinal chemistry to probe structure-activity relationships (SAR) and modulate the pharmacological properties of bioactive peptides, such as opioid and cholecystokinin (CCK) receptor ligands. Understanding the impact of this substitution on receptor binding is crucial for the rational design of novel peptide-based therapeutics with enhanced affinity, selectivity, and metabolic stability.

Introduction to Phenylalanine and Thienylalanine

Phenylalanine is a proteinogenic amino acid featuring a benzyl side chain. This aromatic ring is often crucial for receptor recognition and binding through various non-covalent interactions, including hydrophobic and π-π stacking interactions. Thienylalanine is a non-proteinogenic amino acid that incorporates a thiophene ring instead of a benzene ring. The thiophene ring is considered a bioisostere of the benzene ring, meaning it has similar steric and electronic properties. However, the presence of the sulfur atom in the thiophene ring can alter the electronic distribution, lipophilicity, and conformational preferences of the amino acid side chain, potentially leading to different interactions with the receptor binding pocket.

Diagram of Phenylalanine and 2-Thienylalanine Structures

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Receptor Expression) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation (Receptor + Radioligand + Peptide) membrane_prep->incubation reagent_prep Reagent Preparation (Radioligand, Peptides) reagent_prep->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scint_count Scintillation Counting washing->scint_count data_proc Data Processing (Specific Binding) scint_count->data_proc curve_fit Curve Fitting (IC50) data_proc->curve_fit ki_calc Ki Calculation curve_fit->ki_calc G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response opioid_peptide Opioid Peptide mu_receptor µ-Opioid Receptor opioid_peptide->mu_receptor g_protein Gi/o Protein mu_receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition k_channel K+ Channel (GIRK) g_protein->k_channel Activation ca_channel Ca2+ Channel g_protein->ca_channel Inhibition camp cAMP ac->camp Production pka PKA camp->pka Activation hyperpolarization Hyperpolarization k_channel->hyperpolarization neuro_release ↓ Neurotransmitter Release ca_channel->neuro_release analgesia Analgesia hyperpolarization->analgesia neuro_release->analgesia G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response cck CCK Peptide ccka_receptor CCKA Receptor cck->ccka_receptor gq_protein Gq/11 Protein ccka_receptor->gq_protein Activation plc Phospholipase C (PLC) gq_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca2+ Release er->ca_release ca_release->pkc Activation enzyme_secretion Enzyme Secretion ca_release->enzyme_secretion pkc->enzyme_secretion gallbladder_contraction Gallbladder Contraction enzyme_secretion->gallbladder_contraction

A Comparative Analysis of BOC and Fmoc Protecting Groups for Thienylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) for the protection of the α-amino group of thienylalanine, a non-proteinogenic amino acid, significantly influences synthesis efficiency, peptide purity, and the overall strategic approach. This guide provides an objective, data-driven comparison to inform the selection of the most suitable protection strategy for incorporating thienylalanine into peptide sequences.

The fundamental distinction between the Boc and Fmoc strategies lies in their lability. The Boc group is acid-labile, necessitating strong acidic conditions for its removal, while the Fmoc group is base-labile, allowing for milder deprotection conditions.[1] This core difference dictates the orthogonality of the protection scheme, the choice of resin, and the conditions for final cleavage of the peptide from the solid support.

Quantitative Comparison of BOC and Fmoc Strategies for Thienylalanine

While direct comparative studies on thienylalanine are limited, the following tables summarize the expected quantitative data based on the well-established performance of Boc and Fmoc strategies in peptide synthesis.

Table 1: Comparison of Protection Reaction Parameters

ParameterBOC-ThienylalanineFmoc-ThienylalanineNotes
Typical Yield 78-87%~62% (for benzothienylalanine)Yields are highly dependent on reaction conditions and the specific isomer of thienylalanine. The Fmoc yield is based on a reported synthesis of a derivative.[2]
Reaction Time 2-24 hours1-4 hoursFmoc protection is generally faster.
Purity of Protected Amino Acid High≥98%Commercially available Fmoc-thienylalanine often has high purity.

Table 2: Comparison of Deprotection and Cleavage Parameters

ParameterBOC StrategyFmoc StrategyNotes
Deprotection Reagent Strong Acid (e.g., TFA)Weak Base (e.g., 20% piperidine in DMF)The choice of reagent dictates the orthogonality of the synthesis.[1]
Deprotection Time 15-30 minutes per cycle5-20 minutes per cycleFmoc deprotection is typically faster.[1]
Crude Peptide Purity 70-85%85-95%Milder Fmoc conditions generally lead to higher crude purity.[1]
Potential Side Reactions t-butylation of sensitive residuesDibenzofulvene adduct formation, aspartimide formationThe thienyl ring may be susceptible to t-butylation under acidic conditions.

Experimental Protocols

BOC Protection of Thienylalanine

This protocol describes a general method for the N-terminal protection of thienylalanine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • L-Thienylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 5% Citric acid solution

Procedure:

  • Dissolve L-thienylalanine in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

  • Add 1.1 equivalents of Boc₂O to the solution.

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 3 with a 5% citric acid solution.

  • Extract the Boc-protected thienylalanine with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Fmoc Protection of Thienylalanine

This protocol outlines a general procedure for the N-terminal protection of thienylalanine using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Materials:

  • L-Thienylalanine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Water

  • Diethyl ether

Procedure:

  • Dissolve L-thienylalanine in a 10% aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath and add a solution of Fmoc-Cl in acetone dropwise with vigorous stirring.

  • Continue stirring at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl.

  • Acidify the aqueous layer to pH 2 with cold 1M HCl.

  • The Fmoc-protected thienylalanine will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

BOC-Thienylalanine Deprotection in SPPS

This protocol describes the removal of the Boc protecting group during a cycle of solid-phase peptide synthesis.

Materials:

  • Boc-thienylalanine-loaded resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the Boc-thienylalanine-loaded resin in DCM.

  • Treat the resin with a solution of 25-50% TFA in DCM for 15-30 minutes.

  • Filter the resin and wash thoroughly with DCM.

  • Neutralize the resulting amine salt by washing with a solution of 5-10% DIPEA in DCM.

  • Wash the resin again with DCM to remove excess base. The deprotected amino acid is now ready for the next coupling step.

Fmoc-Thienylalanine Deprotection in SPPS

This protocol describes the removal of the Fmoc protecting group during a cycle of solid-phase peptide synthesis.

Materials:

  • Fmoc-thienylalanine-loaded resin

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-thienylalanine-loaded resin in DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes.

  • Filter the resin and wash thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • The deprotected amino acid is now ready for the next coupling step.

Visualizing the Workflow

The following diagrams illustrate the key steps in the BOC and Fmoc protection and deprotection workflows.

BOC_Protection_Workflow Thienylalanine Thienylalanine Boc_Thienylalanine BOC-Thienylalanine Thienylalanine->Boc_Thienylalanine Protection Boc2O Boc₂O, Base Boc2O->Boc_Thienylalanine Deprotected_Thienylalanine Deprotected Thienylalanine Boc_Thienylalanine->Deprotected_Thienylalanine Deprotection TFA TFA TFA->Deprotected_Thienylalanine

Caption: Workflow for BOC protection and deprotection of thienylalanine.

Fmoc_Protection_Workflow Thienylalanine Thienylalanine Fmoc_Thienylalanine Fmoc-Thienylalanine Thienylalanine->Fmoc_Thienylalanine Protection Fmoc_Cl Fmoc-Cl, Base Fmoc_Cl->Fmoc_Thienylalanine Deprotected_Thienylalanine Deprotected Thienylalanine Fmoc_Thienylalanine->Deprotected_Thienylalanine Deprotection Piperidine Piperidine Piperidine->Deprotected_Thienylalanine

Caption: Workflow for Fmoc protection and deprotection of thienylalanine.

Conclusion

The choice between Boc and Fmoc for the protection of thienylalanine is contingent upon the specific requirements of the peptide synthesis. The Boc strategy, while robust and well-established, involves harsher acidic conditions for deprotection, which may not be suitable for sensitive peptides. The Fmoc strategy offers the advantage of milder deprotection conditions, leading to higher crude peptide purity and compatibility with a wider range of functional groups.[1] However, the potential for side reactions such as dibenzofulvene adduct formation and aspartimide formation needs to be carefully managed. For the synthesis of complex peptides containing thienylalanine, the Fmoc strategy is often favored due to its orthogonality and amenability to automated synthesis. Researchers should consider the nature of their target peptide, the presence of other sensitive residues, and the desired scale of synthesis when selecting the optimal protection strategy.

References

Safeguarding Stereochemistry: A Guide to Validating the Chiral Integrity of Thienylalanine in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral purity of synthetic peptides is a critical aspect of quality control and drug efficacy. The introduction of non-proteinogenic amino acids like thienylalanine presents unique challenges and necessitates robust analytical methodologies to confirm stereochemical fidelity. This guide provides a comparative overview of key techniques used to validate the chiral integrity of thienylalanine residues within synthetic peptides, complete with experimental data, detailed protocols, and illustrative workflows.

The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the specific sequence and chirality of its constituent amino acids. During solid-phase peptide synthesis (SPPS), the repeated cycles of coupling and deprotection can create chemical environments conducive to racemization, the process by which a chiral center inverts its configuration. For peptides incorporating thienylalanine, an analog of phenylalanine containing a thiophene ring, verifying that the intended L- or D-configuration is maintained in the final product is paramount. Even minor enantiomeric impurities can lead to altered pharmacological profiles, reduced efficacy, and potential immunogenicity.

This guide explores the most prevalent and effective analytical techniques for assessing the chiral purity of thienylalanine-containing peptides, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for determining the chiral integrity of thienylalanine in a synthetic peptide depends on several factors, including the required sensitivity, the complexity of the peptide, and the available instrumentation. The following table summarizes and compares the key features of the most common techniques.

Technique Principle Sample Preparation Advantages Disadvantages Typical Limit of Quantification (LOQ)
Chiral HPLC-UV/MS Separation of enantiomers on a chiral stationary phase (CSP) or after derivatization with a chiral reagent.Peptide hydrolysis followed by direct injection or derivatization.High resolution and sensitivity, applicable to a wide range of peptides, MS detection provides mass confirmation.[1][2]Requires specialized chiral columns, method development can be time-consuming.0.1%
Gas Chromatography (GC-MS) Separation of volatile, derivatized amino acid enantiomers on a chiral capillary column.Peptide hydrolysis followed by derivatization to increase volatility (e.g., trifluoroacetylation).High efficiency and sensitivity, well-established for amino acid analysis.Requires derivatization, not suitable for intact peptides, potential for racemization during derivatization.0.05 - 0.1%
NMR Spectroscopy Differentiation of enantiomers in the presence of a chiral solvating agent or by using a chiral derivatizing agent to create diastereomers with distinct NMR signals.Intact peptide or hydrolyzed amino acids can be analyzed.Non-destructive, provides detailed structural information, can analyze intact peptides.[3][4]Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, complex spectra for large peptides.> 1%
Enzymatic Assays Use of stereospecific enzymes (e.g., D-amino acid oxidase) that act only on one enantiomer.Peptide hydrolysis.High specificity, can be very sensitive.Enzyme availability may be limited for non-proteinogenic amino acids, potential for matrix interference.Varies with enzyme and substrate

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the most common methods used to assess the chiral integrity of thienylalanine in synthetic peptides.

Chiral HPLC-MS Method for Thienylalanine Enantiomers

This method involves the hydrolysis of the peptide, followed by direct analysis of the resulting amino acids on a chiral HPLC column coupled to a mass spectrometer. The use of deuterated acid during hydrolysis is a critical step to differentiate between racemization that occurred during synthesis and any racemization induced by the hydrolysis procedure itself.[1][5]

1. Peptide Hydrolysis:

  • Accurately weigh 1-2 mg of the synthetic peptide into a hydrolysis tube.

  • Add 500 µL of 6 M DCl in D₂O.

  • Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum.

  • Heat the sealed tube at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the acid under a stream of nitrogen gas.

  • Reconstitute the amino acid residue in 1 mL of a suitable solvent (e.g., 0.1% formic acid in water).

2. HPLC-MS Conditions:

  • Column: Chirobiotic T or a similar chiral stationary phase.[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve the amino acid enantiomers (e.g., 5-50% B over 20 minutes).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 235 nm and ESI-MS in positive ion mode.[6]

  • MS Parameters: Monitor the m/z for both the unlabeled and deuterated L- and D-thienylalanine.

GC-MS Method with Derivatization

This method relies on the derivatization of the amino acids after hydrolysis to make them volatile for gas chromatographic analysis.

1. Peptide Hydrolysis:

  • Follow the same hydrolysis procedure as described for the HPLC-MS method.

2. Derivatization (Trifluoroacetylation):

  • To the dried amino acid residue, add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).

  • Heat the mixture at 100°C for 10 minutes in a sealed vial.

  • Evaporate the excess reagent under a stream of nitrogen.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).

3. GC-MS Conditions:

  • Column: A chiral capillary column such as Chirasil-Val.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.

  • Carrier Gas: Helium.

  • Detection: Mass spectrometer in electron ionization (EI) mode.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language outline the key steps in the analytical workflows.

Hydrolysis_Workflow start Start: Synthetic Peptide Sample hydrolysis Acid Hydrolysis (6 M DCl in D₂O, 110°C, 24h) start->hydrolysis Add deuterated acid evaporation Evaporation of Acid hydrolysis->evaporation Dry sample reconstitution Reconstitution in Solvent evaporation->reconstitution Dissolve residue end Amino Acid Mixture Ready for Analysis reconstitution->end

Caption: General workflow for peptide hydrolysis.

Chiral_HPLC_Workflow start Start: Hydrolyzed Peptide Sample injection Inject into HPLC System start->injection separation Separation on Chiral Column injection->separation detection UV and MS Detection separation->detection analysis Data Analysis: Quantify L- and D-Thienylalanine detection->analysis end Result: Chiral Purity Determined analysis->end

Caption: Workflow for chiral HPLC-MS analysis.

Conclusion

The validation of chiral integrity is a non-negotiable step in the development of synthetic peptides for therapeutic applications. For peptides containing thienylalanine, a range of robust analytical methods are available. Chiral HPLC-MS offers a powerful combination of high-resolution separation and sensitive detection, with the use of deuterated hydrolysis reagents providing a crucial control for procedural racemization. While GC-MS and NMR spectroscopy also offer viable alternatives, the choice of method should be guided by the specific requirements of the analysis and the resources available. By implementing these validated techniques, researchers can ensure the stereochemical purity of their synthetic peptides, a critical factor for ensuring safety and efficacy.

References

Safety Operating Guide

Proper Disposal of N-BOC-3-(Thien-2-yl)-L-alanine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides a comprehensive operational and disposal plan for N-BOC-3-(thien-2-yl)-L-alanine, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical safety goggles, compatible chemical-resistant gloves, and a laboratory coat.[3][5] All handling of the compound, especially where dust may be generated, should be conducted in a well-ventilated area, such as a chemical fume hood.[5]

In the event of a spill, evacuate the immediate area and ensure adequate ventilation before cleaning.[3] Spilled solids should be swept up carefully to avoid dust formation and placed in a suitable, closed container for disposal.[4][5]

Step-by-Step Disposal Protocol

The primary principle of chemical disposal is to treat all waste as hazardous unless confirmed otherwise by a qualified safety officer or through official documentation.[1] Never dispose of chemicals by evaporation in a fume hood or down the sink unless explicitly permitted by your institution's safety guidelines and local regulations.[2][6]

  • Waste Identification and Segregation :

    • Solid N-BOC-3-(thien-2-yl)-L-alanine waste should be collected in a clearly labeled, sealed, and compatible waste container.[7][8]

    • Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Do not mix with incompatible chemicals.[8]

    • Contaminated materials, such as gloves, weighing paper, and pipette tips, should also be disposed of as chemical waste.

  • Container Labeling :

    • All waste containers must be accurately labeled with the full chemical name, "N-BOC-3-(thien-2-yl)-L-alanine," and any known hazard information.[8] The date the waste was first added to the container should also be included.[1]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated SAA within the laboratory.[6][7]

    • This area must be at or near the point of generation and should be inspected weekly for any signs of leakage.[6]

  • Arranging for Disposal :

    • Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) or a licensed chemical waste disposal company to arrange for pickup.[4][7]

    • Provide them with a complete list of the contents of the waste container.

  • Disposal of Empty Containers :

    • An empty container that held N-BOC-3-(thien-2-yl)-L-alanine should have all labels defaced or removed.[1]

    • If the compound is determined to be an acute hazardous waste, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After proper cleaning, the container can be disposed of as regular trash.[1]

Quantitative Disposal Parameters

While specific quantitative data for this compound is not available, general guidelines for laboratory chemical waste provide a framework for safe disposal.

ParameterGuidelineCitation
pH of Aqueous Waste If permitted for drain disposal by local regulations, the pH must be between 5.5 and 10.5. Otherwise, it must be treated as hazardous waste.[2][6]
Maximum SAA Volume A maximum of 55 gallons of hazardous waste may be stored in an SAA.[7]
Acutely Toxic Waste Limit For acutely toxic chemicals (P-list), a maximum of one quart of liquid or one kilogram of solid may be accumulated.[7]
Storage Time Limit Partially filled containers may remain in an SAA for up to one year, provided accumulation limits are not exceeded.[6]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of N-BOC-3-(thien-2-yl)-L-alanine.

G A Start: N-BOC-3-(thien-2-yl)-L-alanine Waste B Is the waste in solid or liquid form? A->B C Collect in a labeled, sealed container for solid chemical waste. B->C Solid D Collect in a labeled, sealed container for liquid chemical waste. B->D Liquid E Store container in a designated Satellite Accumulation Area (SAA). C->E D->E F Is the container full or no longer in use? E->F G Continue to store in SAA and perform weekly inspections. F->G No H Contact Environmental Health and Safety (EHS) for waste pickup. F->H Yes G->F I End of Process H->I

References

Personal protective equipment for handling 3-(Thien-2-yl)-L-alanine, N-BOC protected

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of N-BOC-3-(Thien-2-yl)-L-alanine is critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

N-BOC-3-(Thien-2-yl)-L-alanine is a chemical compound that requires careful handling to avoid potential health risks. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to mitigate these risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][3][4]Protects against splashes and dust that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2][4]Prevents skin contact which can cause irritation.[1] Gloves must be inspected before use and disposed of properly after handling the compound.[1][5]
Body Protection Laboratory coat.Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH (US) or type P1 (EN 143) dust mask may be used for nuisance levels of dust.[1]Minimizes the risk of inhaling dust particles that may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling N-BOC-3-(Thien-2-yl)-L-alanine is essential for safety and to maintain the quality of the compound.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Have all necessary equipment (spatulas, weighing paper, glassware) clean, dry, and readily accessible. For handling potentially air-sensitive reagents, oven-dried glassware is recommended.[6][7]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a well-ventilated fume hood to control dust.[1][8]

  • Avoid creating dust during handling.[5][8]

  • Use a clean spatula to carefully transfer the desired amount of the compound onto weighing paper or directly into a suitable container.

  • Close the container of N-BOC-3-(Thien-2-yl)-L-alanine tightly after use to prevent contamination and exposure.[1]

3. Dissolution and Reaction:

  • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • If the reaction is air-sensitive, employ air-free techniques such as using a Schlenk line or a glove box.[9][10][11]

  • Maintain a controlled environment as specified by your experimental protocol.

4. Storage:

  • Store the compound in a cool, dry, and well-ventilated place in a tightly closed container.[1][8]

Disposal Plan: Managing Chemical Waste

Proper disposal of N-BOC-3-(Thien-2-yl)-L-alanine and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Unused Product and Contaminated Materials:

  • Dispose of surplus and non-recyclable solutions and solids through a licensed disposal company.[1][8]

  • Contaminated materials such as weighing paper, gloves, and pipette tips should be collected in a designated, labeled waste container.

2. Empty Containers:

  • Dispose of empty containers as unused product unless thoroughly cleaned.[5]

  • Follow all federal, state, and local environmental regulations for chemical waste disposal.[8]

Quantitative Data Summary

PropertyValueSource
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of N-BOC-3-(Thien-2-yl)-L-alanine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE gather_materials 3. Gather & Inspect Equipment weigh_transfer 4. Weigh & Transfer (Minimize Dust) gather_materials->weigh_transfer Proceed to Handling dissolve_react 5. Dissolution / Reaction weigh_transfer->dissolve_react store_product 6. Store Securely dissolve_react->store_product After Reaction dispose_waste 7. Dispose of Waste Properly dissolve_react->dispose_waste During/After Use decontaminate 8. Decontaminate Work Area store_product->decontaminate dispose_waste->decontaminate

Caption: Workflow for Safe Handling of N-BOC-3-(Thien-2-yl)-L-alanine.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.